Product packaging for 2,4-D choline salt(Cat. No.:CAS No. 1048373-72-3)

2,4-D choline salt

Cat. No.: B594887
CAS No.: 1048373-72-3
M. Wt: 324.198
InChI Key: OXJISOJFVQITNG-UHFFFAOYSA-M
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Description

2,4-D choline salt is a modern ionic liquid formulation of the classic synthetic auxin herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D) . It is specifically designed to address the shortcoming of volatility associated with older ester and amine salt formulations, significantly reducing the potential for off-target movement and damage to non-target plants . This characteristic makes it a superior and more reliable choice for controlled laboratory studies on plant physiology and herbicide behavior. Its primary mechanism of action involves mimicking the natural plant hormone auxin (indole-3-acetic acid), which it impersonates to trigger uncontrolled and unsustainable growth in susceptible broadleaf plants . This results in symptoms such as leaf epinasty, stem curling, and vascular tissue destruction, ultimately leading to plant death . As a systemic herbicide, it is absorbed through foliage and translocated to meristematic tissues . For researchers, this compound provides a valuable tool for investigating topics such as herbicide efficacy, the molecular basis of auxin signaling, mechanisms of weed resistance to Group 4 (synthetic auxin) herbicides, and the phenomenon of hormesis, where low doses may stimulate plant growth . It is also a key compound for environmental science studies focusing on the impact and fate of herbicide formulations in ecosystems. This product is strictly for research use in controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19Cl2NO4 B594887 2,4-D choline salt CAS No. 1048373-72-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenoxy)acetate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3.C5H14NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-6(2,3)4-5-7/h1-3H,4H2,(H,11,12);7H,4-5H2,1-3H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJISOJFVQITNG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872813
Record name 2,4-D choline salt
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Molecular Weight

324.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048373-72-3
Record name 2,4-D choline salt
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Record name 2,4-D choline salt
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Record name 2-(2,4-dichlorophenoxy)acetate;2-hydroxyethyl(trimethyl)azanium
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Record name 2,4-D CHOLINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-D Choline Salt for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-D choline salt, a compound of significant interest in agricultural and biological research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key processes and pathways.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide and a synthetic auxin, a class of plant growth regulators.[1] It is primarily used to control broadleaf weeds in a variety of agricultural and non-agricultural settings.[2][3] The choline salt of 2,4-D was developed to improve upon the properties of the parent acid and its other salt formulations, offering lower volatility and greater stability, which reduces the risk of off-target drift and environmental contamination.[4][5] 2,4-D choline is a quaternary ammonium salt formed from the reaction of 2,4-D with choline.[6] This guide details the necessary procedures to synthesize and characterize this compound for research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-D and its choline salt is presented in Table 1.

Property2,4-Dichlorophenoxyacetic Acid (2,4-D)This compound
Molecular Formula C₈H₆Cl₂O₃C₁₃H₁₉Cl₂NO₄
Molecular Weight 221.04 g/mol [7]324.20 g/mol [6]
Appearance White to tan solid[7]White crystalline solid (pure), liquid (formulated)[1]
Melting Point 138-140 °CNot readily available
Water Solubility LowHigh[8]
CAS Number 94-75-71048373-72-3[6]

Synthesis of this compound

The synthesis of this compound is achieved through a neutralization reaction between 2,4-dichlorophenoxyacetic acid and a choline base in an aqueous medium.[9]

Experimental Protocol: Synthesis and Purification

Materials:

  • 2,4-Dichlorophenoxyacetic acid (technical grade)

  • Choline hydroxide solution (45-50% in water) or a concentrated aqueous solution of choline base (50-80%)[9]

  • Deionized water

  • Hydrochloric acid (for pH adjustment if necessary)

  • Activated carbon (optional, for decolorization)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Heating/cooling circulator

  • pH meter

  • Rotary evaporator

  • Crystallization vessel

  • Büchner funnel and vacuum flask

  • Drying oven

Procedure:

  • Reaction Setup: In the jacketed glass reactor, charge the appropriate amount of deionized water.

  • Addition of Choline: While stirring, add the aqueous choline base solution. The molar ratio of choline to 2,4-D should be approximately 1:0.9 to 1:1.[9]

  • Temperature Control: Heat the choline solution to 50-60 °C using the heating circulator.[9]

  • Addition of 2,4-D: Slowly add the technical grade 2,4-D powder to the heated choline solution under continuous agitation. The addition should be controlled to maintain the reaction temperature within the specified range.

  • Reaction and pH Adjustment: Continue stirring the mixture at 50-60 °C for 35-45 minutes.[9] Monitor the pH of the reaction mixture and maintain it in the alkaline range of 8.0-12.0.[9] If necessary, adjust the pH with a small amount of choline base or hydrochloric acid.

  • Decolorization (Optional): If the resulting solution is colored, add a small amount of activated carbon and stir for an additional 15-20 minutes.

  • Filtration: Filter the hot solution to remove any insoluble impurities and activated carbon (if used).

  • Purification by Crystallization:

    • Transfer the clear filtrate to a rotary evaporator and concentrate the solution by removing water under reduced pressure at a temperature of 50-100 °C.[9]

    • Once the solution is sufficiently concentrated (e.g., to 80-90% of the original volume), transfer it to a crystallization vessel.[9]

    • Cool the concentrated solution to -5 to 5 °C to induce crystallization.[9] Seeding with a small crystal of this compound can promote crystallization.[9]

    • Allow the crystallization to proceed until a significant amount of solid has formed.

  • Isolation and Drying:

    • Isolate the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water or a suitable organic solvent to remove any remaining impurities.

    • Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction_Setup Reaction Setup Reagent_Addition Reagent Addition (Choline and 2,4-D) Reaction_Setup->Reagent_Addition Reaction Reaction (50-60°C, pH 8-12) Reagent_Addition->Reaction Decolorization Decolorization (Optional) Reaction->Decolorization Filtration_1 Hot Filtration Decolorization->Filtration_1 Concentration Concentration Filtration_1->Concentration Crystallization Crystallization (-5 to 5°C) Concentration->Crystallization Filtration_2 Vacuum Filtration Crystallization->Filtration_2 Drying Drying Filtration_2->Drying Final_Product Final_Product Drying->Final_Product Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following spectroscopic and chromatographic techniques are recommended.

Spectroscopic Characterization

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized salt.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of both the 2,4-D anion and the choline cation.

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon framework of the compound.

Assignment ¹H NMR (Predicted, ppm) ¹³C NMR (Predicted, ppm)
2,4-D Moiety
Aromatic Protons6.8 - 7.5115 - 153
-OCH₂-~4.7~65
Choline Moiety
N(CH₃)₃~3.2~54
-CH₂-N-~3.5~67
HO-CH₂-~4.0~56

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra and assign the observed chemical shifts to the respective protons and carbons of the this compound structure.

4.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Absorption Band (cm⁻¹)
O-H stretch (hydroxyl group of choline)3200 - 3500 (broad)
C-H stretch (aromatic and aliphatic)2800 - 3100
C=O stretch (carboxylate)1550 - 1610 (asymmetric)
1380 - 1420 (symmetric)
C=C stretch (aromatic)1450 - 1600
C-O stretch (ether)1200 - 1300
C-N stretch (choline)950 - 1100
C-Cl stretch600 - 800

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the dried this compound or analyze the sample directly using an ATR-FTIR accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the this compound.

Chromatographic Characterization

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

Parameter Condition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% acetic acid)
Flow Rate 1.0 mL/min
Detection UV at 230 nm or 280 nm
Injection Volume 10-20 µL

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase and create a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the calibration curve.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and selective method for the confirmation of the molecular weight and fragmentation pattern of the this compound.

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
Mass Analyzer Triple Quadrupole or Time-of-Flight
Monitored Ions (2,4-D) m/z 219 → 161 (quantification), m/z 221 → 163 (confirmation)
Monitored Ions (Choline) m/z 104 (positive mode)

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol/water).

  • Infusion: Infuse the sample solution directly into the mass spectrometer to optimize the instrument parameters for the parent and daughter ions.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system and acquire data in both positive and negative ion modes.

  • Data Analysis: Confirm the presence of the [2,4-D - H]⁻ anion and the [Choline]⁺ cation by their respective mass-to-charge ratios and fragmentation patterns.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR HPLC HPLC-UV Synthesized_Product->HPLC LCMS LC-MS/MS Synthesized_Product->LCMS Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Structure Confirmation Functional_Group_ID Functional_Group_ID FTIR->Functional_Group_ID Functional Group ID Purity_Assessment Purity_Assessment HPLC->Purity_Assessment Purity Assessment Molecular_Weight_Confirmation Molecular_Weight_Confirmation LCMS->Molecular_Weight_Confirmation MW Confirmation

Caption: Workflow for the characterization of this compound.

Mechanism of Action: Signaling Pathway

2,4-D acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[10] It disrupts normal plant growth processes by causing uncontrolled cell division and elongation, ultimately leading to plant death in susceptible species.[2] The primary mode of action involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.

Signaling_Pathway cluster_cell Plant Cell 2_4_D This compound (dissociates to 2,4-D anion) TIR1_AFB TIR1/AFB Receptor 2_4_D->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes interaction with ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ubiquitin Ubiquitin Aux_IAA->Ubiquitin Ubiquitination Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation by Proteasome->ARF Repression lifted Growth_Response Uncontrolled Growth & Plant Death Gene_Expression->Growth_Response

Caption: Simplified signaling pathway of 2,4-D in a susceptible plant cell.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound for research purposes. The detailed experimental protocols and analytical methods described herein will enable researchers to produce and verify this compound with a high degree of confidence. The included diagrams offer a clear visual representation of the synthesis workflow, characterization process, and the herbicidal mode of action, facilitating a deeper understanding of this important agricultural chemical. Adherence to these methodologies will ensure the generation of reliable and reproducible data for a wide range of research applications.

References

Physicochemical Properties of 2,4-D Choline Salt: A Technical Guide for Agricultural Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of 2,4-D choline salt, a significant herbicide in modern agriculture. This document provides a comprehensive overview of its synthesis, mode of action, and key physical and chemical characteristics relevant to its efficacy and environmental profile.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective herbicide that has been a cornerstone of broadleaf weed control since the 1940s.[1][2] To improve its handling, efficacy, and environmental safety, various formulations have been developed. The choline salt of 2,4-D represents a significant advancement, offering reduced volatility compared to its ester and some amine counterparts, which is a critical factor in minimizing off-target drift and potential damage to non-target crops.[1][3][4] This guide focuses on the essential physicochemical properties of this compound that are pertinent to its use in agricultural settings.

Physicochemical Properties

The unique properties of this compound contribute to its performance as a herbicide. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2,4-D Acid2,4-D Dimethylamine (DMA) Salt
Molecular Formula C₁₃H₁₉Cl₂NO₄[1]C₈H₆Cl₂O₃[4]C₁₀H₁₃Cl₂NO₃
Molecular Weight ( g/mol ) 324.20[1]221.04[4]266.13
Vapor Pressure (mmHg at 25°C) 1.4 x 10⁻⁷ (for 2,4-D, noted for its low volatility in the context of the choline salt)[3]1.4 x 10⁻⁷1 x 10⁻⁷
Water Solubility (mg/L) 777,000900[4]729,397 (at pH 7)
Octanol-Water Partition Coefficient (log Kow) Data not available2.14 (at pH 5), 0.177 (at pH 7)Data not available

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are based on internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 2,4-D acid with choline. A general laboratory-scale procedure is outlined below, based on information from patent literature.[5][6]

Objective: To synthesize this compound from 2,4-D acid and a choline-containing base.

Materials:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D technical grade)

  • Aqueous choline solution (e.g., choline hydroxide)

  • Water (as a medium)

  • Alkaline substance (e.g., additional choline base to maintain pH)

  • Reaction vessel with stirring and temperature control

  • pH meter

Procedure:

  • An aqueous solution of choline is prepared in a reaction vessel.

  • 2,4-D technical is added to the choline solution with continuous stirring.

  • The reaction is conducted in an alkaline environment, with the pH maintained between 8.0 and 12.0.

  • The reaction temperature is maintained between 50 and 60°C.

  • The mixture is stirred for a specified period, typically 35-45 minutes, to ensure complete reaction.

  • The resulting product is an aqueous solution of this compound.

  • For obtaining a solid form, the aqueous solution can be concentrated and crystallized.

Below is a DOT script for a diagram illustrating the synthesis workflow.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 2_4_D_Acid 2,4-D Acid Reaction_Vessel Reaction Vessel (50-60°C, pH 8-12) 2_4_D_Acid->Reaction_Vessel Choline_Solution Aqueous Choline Solution Choline_Solution->Reaction_Vessel Stirring Stirring (35-45 min) Reaction_Vessel->Stirring Aqueous_Solution Aqueous this compound Stirring->Aqueous_Solution Solid_Form Solid this compound Aqueous_Solution->Solid_Form Concentration & Crystallization G cluster_low_auxin Low Auxin/2,4-D cluster_high_auxin High Auxin/2,4-D Aux_IAA_1 Aux/IAA Repressor ARF_1 ARF Transcription Factor Aux_IAA_1->ARF_1 Binds and represses Aux_IAA_2 Aux/IAA Repressor Gene_Expression_1 Auxin-Responsive Genes (Expression OFF) ARF_1->Gene_Expression_1 Represses 2_4_D 2,4-D TIR1_AFB TIR1/AFB Receptor 2_4_D->TIR1_AFB TIR1_AFB->Aux_IAA_2 SCF_Complex SCF E3 Ligase Aux_IAA_2->SCF_Complex Recruitment Ubiquitination Ubiquitination Aux_IAA_2->Ubiquitination SCF_Complex->Ubiquitination Mediates Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome 26S Proteasome ARF_2 ARF Transcription Factor Gene_Expression_2 Auxin-Responsive Genes (Expression ON) ARF_2->Gene_Expression_2 Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression_2->Uncontrolled_Growth Ubiquitination->Proteasome Degradation

References

Toxicological Profile of 2,4-D Choline Salt on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective herbicide widely used for the control of broadleaf weeds in agriculture, forestry, and non-crop areas.[1] The choline salt of 2,4-D is a more recent formulation designed to have lower volatility and drift potential compared to other forms like esters.[2] While its primary mode of action is as a synthetic auxin in plants, leading to uncontrolled growth and death, understanding its toxicological profile in non-target organisms is crucial for a comprehensive environmental risk assessment.[1][3] This technical guide provides a detailed overview of the toxicological effects of 2,4-D choline salt on various non-target organisms, including quantitative data, experimental methodologies, and insights into the potential mechanisms of toxicity.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound and other relevant forms of 2,4-D to a range of non-target organisms.

Table 1: Toxicity of this compound to Aquatic Organisms

OrganismTest TypeEndpointValue (µg/L)Source
Fish Acute>LC50>130,000[2]
ChronicNOEC79,200[2]
Aquatic Invertebrates AcuteEC501,100,000[2]
ChronicNOEC200,000[2]

Table 2: Toxicity of 2,4-D (Various Forms) to Terrestrial Vertebrates

OrganismChemical FormEndpointValue (mg/kg bw)Source
Rat Acid/Salts/EstersAcute Oral LD50400 - 2000[4]
Rat Acid2-Year Chronic NOAEL5[1]
Mouse Acid2-Year Chronic NOAEL5[1]
Dog Acid1-Year Chronic NOAEL1.0[5]
Broiler Chicks AcidAcute Oral LD50420[6]

Table 3: Toxicity of this compound and Other Forms to Terrestrial Invertebrates

OrganismChemical FormEndpointValueSource
Honeybee (Apis mellifera) Choline SaltAcute Contact LD50>26.4 µ g/bee [2][7]
Choline SaltAcute Oral LD50>26.4 µ g/bee [2][7]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized tests conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies for key cited experiments.

Workflow for Standard Ecotoxicity Testing

G cluster_0 Test Substance Preparation cluster_1 Exposure cluster_2 Data Collection & Analysis a Range-finding tests to determine concentration range b Preparation of stock solutions and serial dilutions a->b c Introduction of test organisms to test concentrations b->c d Maintenance under controlled conditions (temp, light, pH) c->d e Observation of mortality and sub-lethal effects at specified intervals d->e f Statistical analysis to determine endpoints (LC50, EC50, NOEC) e->f

Caption: Generalized workflow for conducting standard ecotoxicity tests.

  • Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test assesses the concentration of a substance that causes immobilization in 50% of the daphnids (EC50). Young daphnids are exposed to various concentrations, and their mobility is observed at 24 and 48 hours.

  • Avian Dietary Toxicity Test (OECD 205): This test evaluates the toxicity of a substance when ingested by birds. Young birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet. The LC50 (the concentration in the diet causing 50% mortality) is determined.

  • Honeybee Acute Contact and Oral Toxicity Tests (OECD 214 & 213): These tests determine the dose of a substance that is lethal to 50% of honeybees (LD50) through direct contact or oral ingestion. For the contact test, the substance is applied directly to the thorax of the bees. For the oral test, the substance is mixed into a sucrose solution and fed to the bees. Mortality is assessed over 48 to 96 hours.

Signaling Pathways and Mechanisms of Toxicity

While the primary mode of action of 2,4-D as a synthetic auxin is well-understood in plants, its toxicological mechanisms in non-target animals are more complex and less clearly defined. The available evidence suggests that oxidative stress and subsequent cellular damage play a significant role.

Proposed Signaling Pathway for 2,4-D-Induced Oxidative Stress and Apoptosis in Animal Cells

G cluster_0 Cellular Exposure to 2,4-D cluster_1 Induction of Oxidative Stress cluster_2 Activation of Stress-Activated Signaling Pathways cluster_3 Apoptotic Cascade 2_4_D 2,4-D Mito Mitochondrial Dysfunction 2_4_D->Mito Inhibition of electron transport chain ROS Increased Reactive Oxygen Species (ROS) AMPK AMPK Activation ROS->AMPK MAPK MAPK Pathway (JNK, p38) ROS->MAPK Mito->ROS Bax Bax (pro-apoptotic) Upregulation AMPK->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation AMPK->Bcl2 MAPK->Bax CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Caspases Caspase Activation (e.g., Caspase-3) CytoC->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Proposed mechanism of 2,4-D-induced cell death in animals.

Exposure of animal cells to 2,4-D has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[8][9][10] This can occur through various mechanisms, including the disruption of the mitochondrial electron transport chain.[10] The resulting oxidative stress can activate several stress-activated signaling pathways, including the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways.[11]

Activation of these pathways can, in turn, trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[11] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeability and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, particularly caspase-3, which are the executioner enzymes of apoptosis, leading to programmed cell death.[11][12]

Conclusion

The toxicological profile of this compound on non-target organisms indicates a moderate to low level of acute toxicity to mammals, birds, and honeybees.[2][13] For aquatic organisms, while the acute toxicity of the choline salt appears to be low, chronic exposure may have adverse effects at lower concentrations.[2] It is important to note that ester formulations of 2,4-D are generally more toxic to aquatic life than salt formulations.[13]

The primary mechanism of toxicity in animals appears to be the induction of oxidative stress, leading to the activation of signaling pathways that culminate in apoptosis. Further research is needed to fully elucidate the specific molecular targets and signaling cascades involved in this compound toxicity in different non-target species. This will allow for more refined risk assessments and the development of more targeted mitigation strategies.

References

Solubility and stability of 2,4-D choline salt in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the solubility and stability of 2,4-D choline salt in various solvent systems. Designed for researchers, scientists, and professionals in drug development and agricultural sciences, this document summarizes available quantitative data, outlines detailed experimental protocols based on international guidelines, and visualizes key processes and relationships.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used phenoxy herbicide. The choline salt of 2,4-D is a more recent formulation developed to improve upon the characteristics of traditional amine and ester forms. A key advantage of the choline salt is its significantly lower volatility, which reduces the potential for off-target drift and damage to non-target crops[1]. Understanding the solubility and stability of this active ingredient is crucial for developing effective, stable, and safe herbicide formulations. This guide explores these physicochemical properties in detail.

Solubility of this compound

The solubility of an active ingredient is a critical factor in its formulation, bioavailability, and environmental fate. This compound is known for its high water solubility.

Quantitative Solubility Data

Publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, its high solubility in water is a key characteristic. One source indicates that this compound is also soluble in acetone and acetonitrile[2].

Table 1: Solubility of this compound

SolventSolubility (mg/L)Temperature (°C)Reference
Water (unbuffered)777,000Not SpecifiedProperties and Characteristics of Amine and Ester Formulations of 2,4-D
AcetoneSolubleNot Specified[2]
AcetonitrileSolubleNot Specified[2]

Note: "Soluble" indicates a qualitative observation as specific quantitative data was not found in the reviewed literature.

Stability of this compound

The stability of this compound influences its shelf-life, efficacy, and degradation profile in the environment. Key factors affecting its stability include pH, temperature, and exposure to ultraviolet (UV) light.

Influence of pH (Hydrolysis)

Generally, the 2,4-D molecule is stable to hydrolysis, especially at neutral and acidic pH. One source explicitly states that the hydrolysis half-life of 2,4-D is "stable"[3]. Another study on 2,4-D found no observed hydrolysis at pH 2, 7, and 10[4]. The ester forms of 2,4-D, in contrast, are known to hydrolyze to the acid form, with the rate being pH-dependent[5][6].

Thermal Stability
Photochemical Stability (Photolysis)

2,4-D is susceptible to photodegradation[7]. In aqueous environments, the photolysis half-life of 2,4-D has been reported to be around 13 days in distilled water at 25°C. The degradation of 2,4-D in the environment is primarily due to microbial action and photodegradation in water[3].

Table 2: Environmental Fate and Stability of the 2,4-D Molecule

ParameterValueConditionsReference
Hydrolysis Half-lifeStablepH 2, 7, 10[3][4]
Soil Half-life (aerobic)6.2 daysMineral soil[6][8]
Aquatic Half-life (aerobic)15 days[6]
Aquatic Half-life (anaerobic)41 - 333 days[6]

Note: These values are for the 2,4-D molecule and provide an indication of the expected behavior of the choline salt form in the environment.

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).

Determination of Water Solubility (OECD 105 / EPA OCSPP 830.7840)

This protocol describes the flask method, suitable for substances with solubility greater than 10-2 g/L.

  • Preparation of Test Substance: Use analytical grade this compound.

  • Test System: Use double-distilled or deionized water as the solvent. The test is typically conducted at 20 ± 0.5 °C.

  • Procedure: a. Add an excess amount of this compound to a flask containing a known volume of water. b. Agitate the flask at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours). c. After agitation, allow the solution to stand to permit phase separation. d. Carefully withdraw an aliquot of the supernatant, ensuring no undissolved particles are included. Centrifugation or filtration may be necessary. e. Analyze the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. f. Repeat the determination until at least three consecutive measurements show no significant trend.

  • Data Analysis: The water solubility is reported as the mean of the replicate concentration measurements in g/L or mg/L.

G Workflow for Solubility Determination (Flask Method) A Add excess this compound to water B Agitate at constant temperature to reach equilibrium A->B C Allow phase separation B->C D Withdraw aliquot of supernatant C->D E Analyze concentration by HPLC D->E F Repeat until equilibrium is confirmed E->F G Report mean solubility F->G

Caption: Workflow for determining water solubility using the flask method.

Determination of Hydrolytic Stability (OECD 111 / EPA OCSPP 835.2120)

This protocol assesses the rate of hydrolysis of a chemical as a function of pH.

  • Preparation of Solutions: a. Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. b. Prepare a stock solution of this compound in a suitable solvent (if necessary) and spike it into the buffer solutions. The final concentration should not exceed half of its water solubility.

  • Test Conditions: a. Incubate the test solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, or a lower temperature like 25°C for the main study). b. Use sterile glassware to prevent microbial degradation.

  • Procedure: a. At various time intervals, withdraw aliquots from the test solutions. b. Immediately analyze the samples for the concentration of this compound and any potential degradation products using a suitable analytical method (e.g., LC-MS/MS). c. Continue the experiment until at least 90% degradation is observed or for a maximum of 30 days.

  • Data Analysis: a. Plot the concentration of this compound versus time for each pH. b. Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and the half-life (t1/2) at each pH.

G Workflow for Hydrolytic Stability Testing A Prepare sterile buffer solutions (pH 4, 7, 9) B Spike with this compound A->B C Incubate in the dark at constant temperature B->C D Withdraw aliquots at time intervals C->D E Analyze for parent compound and degradates D->E F Determine degradation kinetics and half-life E->F

Caption: General workflow for assessing hydrolytic stability at different pH values.

Determination of Thermal Stability (Accelerated Storage Test - EPA OCSPP 830.6313)

This protocol is used to evaluate the stability of a substance under elevated temperature conditions.

  • Sample Preparation: Place a known amount of this compound in a suitable container that can be sealed.

  • Test Conditions: Store the sample at a constant elevated temperature (e.g., 54 ± 2°C) for a specified duration (e.g., 14 days).

  • Procedure: a. Before and after the storage period, analyze the sample for the concentration of the active ingredient using a validated analytical method. b. Observe any changes in the physical properties of the substance (e.g., color, state).

  • Data Analysis: The substance is considered stable if the concentration of the active ingredient has not decreased by more than a specified percentage (e.g., 5%) and no significant changes in physical properties are observed.

Determination of Photochemical Stability (OECD 316 / EPA OCSPP 835.2210)

This protocol determines the rate of direct photolysis in water.

  • Preparation of Solutions: a. Prepare a solution of this compound in sterile, buffered, purified water. b. The concentration should be low enough to ensure a transparent solution.

  • Test Conditions: a. Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). b. Maintain a constant temperature (e.g., 25 ± 2°C). c. Run a parallel experiment in the dark to serve as a control for non-photolytic degradation.

  • Procedure: a. Expose the test solution to the light source for a defined period. b. Take samples at various time intervals from both the irradiated and dark control solutions. c. Analyze the samples for the concentration of this compound.

  • Data Analysis: a. Calculate the rate of degradation due to photolysis by correcting for any degradation observed in the dark control. b. Determine the photolysis rate constant and half-life.

G Workflow for Photochemical Stability Testing A Prepare aqueous solution of this compound B Expose to simulated sunlight at constant temperature A->B C Run parallel dark control A->C D Sample irradiated and control solutions over time B->D C->D E Analyze for parent compound concentration D->E F Calculate photolysis rate and half-life E->F

Caption: Workflow for determining photochemical stability in an aqueous environment.

Factors Influencing Stability

The stability of this compound is a multifactorial property. The following diagram illustrates the key relationships between environmental factors and the degradation of the compound.

G Factors Affecting this compound Stability cluster_factors Environmental Factors cluster_degradation Degradation Pathways cluster_product Compound pH pH Hydrolysis Hydrolysis pH->Hydrolysis influences rate Temp Temperature Temp->Hydrolysis accelerates Thermal_Deg Thermal Degradation Temp->Thermal_Deg drives UV UV Light Photolysis Photolysis UV->Photolysis induces Microbes Microbial Activity Biodegradation Biodegradation Microbes->Biodegradation mediates Product This compound Product->Hydrolysis Product->Thermal_Deg Product->Photolysis Product->Biodegradation

Caption: Key environmental factors influencing the degradation pathways of this compound.

Conclusion

This compound exhibits high water solubility, a key characteristic for its formulation as an aqueous concentrate. While comprehensive quantitative data on its solubility in various organic solvents is not widely available in public literature, it is known to be soluble in polar organic solvents like acetone and acetonitrile. The stability of the 2,4-D moiety is influenced by pH, temperature, and UV light, with microbial degradation being a primary pathway for its breakdown in the environment. The choline salt formulation offers enhanced stability with respect to volatility compared to other forms of 2,4-D. The standardized experimental protocols outlined in this guide, based on OECD and EPA guidelines, provide a robust framework for generating further data on the solubility and stability of this important herbicide active ingredient. Such data is essential for optimizing formulations, ensuring product quality and safety, and accurately assessing its environmental impact.

References

Basic hydrolysis and photolysis studies of 2,4-D choline salt

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Hydrolysis and Photolysis of 2,4-D Choline Salt

This technical guide provides a comprehensive overview of the basic hydrolysis and aqueous photolysis of this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled from regulatory summaries and scientific literature, focusing on the stability and degradation pathways of this widely used herbicide.

Introduction to this compound

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective phenoxy herbicide. The choline salt of 2,4-D is a more recent formulation designed to have lower volatility and reduced potential for spray drift compared to ester or other amine salt formulations.[1][2] In an aqueous environment, this compound readily dissociates into the 2,4-D acid anion and the choline cation.[3] Consequently, its environmental fate, particularly through abiotic degradation pathways like hydrolysis and photolysis, is primarily governed by the properties of the 2,4-D anion.[4][5]

Basic Hydrolysis Study

The abiotic hydrolysis of this compound was evaluated to determine its rate of degradation in aqueous solutions at varying pH levels, particularly under basic conditions.

Experimental Protocol: Hydrolysis

Regulatory studies for hydrolysis are typically conducted following established guidelines, such as the OECD Guideline 111. A generalized protocol for this compound is as follows:

  • Test Substance: this compound, typically radiolabeled for ease of tracking, is used. The concentration is kept below 0.01 M or half of its saturation limit.

  • Aqueous Media: Sterile, buffered aqueous solutions are prepared at pH 7 (neutral) and pH 9 (basic). A pH 4 (acidic) solution is also used for comparison.

  • Incubation: The test solutions are maintained at a constant temperature (e.g., 25°C or 50°C for accelerated studies) in the dark to prevent photolysis.

  • Sampling: Aliquots are taken from the solutions at predetermined intervals.

  • Analysis: The concentration of the parent this compound and any potential degradation products are determined using analytical methods such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

  • Data Evaluation: The rate of hydrolysis is determined by plotting the concentration of the parent compound versus time. The degradation half-life (t₁/₂) and the hydrolysis rate constant (k) are calculated.

Data Presentation: Hydrolysis

Studies submitted for regulatory approval have consistently concluded that the 2,4-D acid and its salts are stable to hydrolysis across a wide range of pH values. A summary from the Minnesota Department of Agriculture explicitly states the hydrolysis half-life for this compound is "Stable".[4] Other studies on the 2,4-D acid confirm no significant hydrolysis occurs at pH levels from 5 to 9.[6]

ParameterpH 7.0 (Neutral)pH 9.0 (Basic)
Hydrolysis Rate StableStable
Half-life (t₁/₂) at 25°C > 1 year> 1 year
Primary Degradates None ObservedNone Observed
This table summarizes the stability of this compound, which does not undergo significant hydrolysis under basic conditions.

Hydrolysis Workflow Diagram

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Sterile Buffered Solutions (pH 7, pH 9) B Add this compound (Test Substance) A->B Dissolve C Incubate in Dark (Constant Temp, e.g., 25°C) B->C D Collect Samples Over Time C->D E Analyze via HPLC for Parent Compound D->E F Calculate Rate Constant (k) and Half-life (t½) E->F

Caption: Experimental workflow for the basic hydrolysis study of this compound.

Aqueous Photolysis Study

Photolysis in sunlit surface waters is a significant pathway for the environmental degradation of 2,4-D.[4][6]

Experimental Protocol: Photolysis

Aqueous photolysis studies are typically conducted based on guidelines such as OECD Guideline 316. A generalized protocol is as follows:

  • Test Substance: A solution of this compound in sterile, buffered water (typically pH 7) is prepared.

  • Light Source: The solution is exposed to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) with a known spectrum and intensity. Control samples are maintained in the dark to correct for any non-photolytic degradation.

  • Conditions: The experiment is conducted at a constant, controlled temperature.

  • Sampling: Replicate samples are collected from the irradiated and dark control solutions at various time points.

  • Analysis: Samples are analyzed by HPLC or other appropriate methods to determine the concentration of the parent 2,4-D and to identify and quantify any major photoproducts.

  • Data Evaluation: The rate of photolysis is calculated, and the half-life is determined. The quantum yield (Φ), which is the efficiency of the photochemical process, can also be calculated by measuring the rate of disappearance of the test substance and the rate of light absorption.

Data Presentation: Photolysis

Once dissociated, the 2,4-D anion is susceptible to photodegradation. The primary degradation pathway involves cleavage of the ether bond and substitution of chlorine atoms with hydroxyl groups.

ParameterValue
Aqueous Photolysis Half-life (t₁/₂) 6 - 17 days (in clear, shallow water)
Quantum Yield (Φ) Reported values vary with conditions (e.g., wavelength, sensitizers)[5][7]
Major Photodegradates 1,2,4-Benzenetriol, 2,4-Dichlorophenol (2,4-DCP), Chlorohydroquinone (CHQ)[4]
This table summarizes the key parameters for the aqueous photolysis of the 2,4-D anion.

Photolysis Degradation Pathway

Photolysis_Pathway cluster_products Primary Photodegradates cluster_final Secondary Products Parent 2,4-D Anion DCP 2,4-Dichlorophenol (2,4-DCP) Parent->DCP Ether Bond Cleavage BT 1,2,4-Benzenetriol Parent->BT Hydroxylation & Dechlorination DCP->BT Further Hydroxylation CHQ Chlorohydroquinone (CHQ) CHQ->BT Further Hydroxylation HA Humic Acids & CO₂ BT->HA Ring Opening & Mineralization

Caption: Postulated degradation pathway of the 2,4-D anion via aqueous photolysis.

Conclusion

This compound is stable to abiotic hydrolysis under basic (pH 9) and neutral (pH 7) conditions, meaning this is not a significant degradation pathway. However, the active 2,4-D anion is susceptible to degradation in water via photolysis, with major degradation products including 2,4-dichlorophenol and 1,2,4-benzenetriol. For professionals in environmental science and drug development, understanding these distinct abiotic degradation pathways is crucial for accurately modeling the environmental fate and persistence of this herbicide formulation.

References

The Journey of a Herbicide: An In-depth Technical Guide to the Uptake and Translocation of 2,4-D Choline Salt in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) has been a cornerstone of selective broadleaf weed control for decades. As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[1][2] The development of 2,4-D choline salt, a formulation with reduced volatility and drift potential, has renewed interest in its application, particularly with the advent of 2,4-D tolerant crops.[3][4] Understanding the intricate processes of how this herbicide is taken up by and transported within the plant is paramount for optimizing its efficacy, developing new formulations, and managing herbicide resistance.

This technical guide provides a comprehensive overview of the uptake and translocation of this compound in plants. It synthesizes quantitative data from key studies, details experimental protocols for researchers, and visualizes the complex biological and experimental processes involved.

Uptake of this compound

The journey of this compound begins with its absorption into the plant, primarily through the foliage. The efficiency of this process is influenced by the plant species, formulation, and environmental conditions.

Quantitative Analysis of Uptake

Quantitative data on the foliar uptake of this compound has been primarily generated using radiolabeled [¹⁴C]2,4-D. These studies allow for precise measurement of the amount of herbicide that penetrates the leaf cuticle and enters the plant's vascular system.

Table 1: Foliar Uptake of 2,4-D Formulations in Different Plant Species

Plant SpeciesFormulationTime After Treatment (hours)Uptake (% of Applied)Reference
Corn (Zea mays)2,4-D choline + glyphosate1~15%[5]
3~25%[5]
6~40%[5]
12~55%[5]
2469%[5]
Corn (Zea mays)2,4-D choline + glyphosate + Adjuvant2489%[5]
Cotton (Gossypium hirsutum) - Tolerant Line[¹⁴C]2,4-D acid2415-19%[6]
Cotton (Gossypium hirsutum) - Susceptible Line[¹⁴C]2,4-D acid241.4%[6]

Note: While the cotton study used the acid form of 2,4-D, it provides valuable comparative data for a broadleaf crop.

Factors Influencing Uptake

Several factors can influence the rate and extent of this compound uptake:

  • Adjuvants: The inclusion of adjuvants can significantly enhance the uptake of this compound. In a study on corn, the addition of an adjuvant increased the uptake of a 2,4-D choline and glyphosate formulation from 69% to 89% within 24 hours.[5]

  • Plant Species: The inherent characteristics of a plant's leaf cuticle and metabolic processes play a crucial role. For instance, tolerant cotton lines exhibited significantly higher uptake of 2,4-D compared to a susceptible line.[6]

  • Formulation: While choline salt formulations are designed for low volatility, ester formulations of 2,4-D are generally considered to have faster cuticular penetration due to their lipophilic nature.[7]

Translocation of this compound

Once absorbed, 2,4-D is transported throughout the plant via the vascular systems, primarily the phloem, to areas of active growth, known as meristems.[1][2] This systemic movement is critical for the herbicide's efficacy.

Quantitative Analysis of Translocation

Radiolabeling studies are also instrumental in quantifying the movement of 2,4-D from the treated leaf to other parts of the plant.

Table 2: Translocation of [¹⁴C]2,4-D in Cotton 24 Hours After Treatment

Plant PartTolerant Cotton Lines (% of Absorbed)Susceptible Cotton Line (% of Absorbed)Reference
Treated Leaf91 - 95%23%[6]
Above Treated Leaf2 - 5%35%[6]
Below Treated Leaf2 - 5%42%[6]

These data highlight a key mechanism of tolerance, where movement of the herbicide is restricted in tolerant lines, preventing it from reaching critical growth points.

Experimental Protocols

For researchers aiming to investigate the uptake and translocation of this compound, the following methodologies provide a robust framework.

Radiolabeled Uptake and Translocation Study

This protocol outlines the key steps for a typical study using [¹⁴C]this compound.

Experimental Workflow for Radiolabeled Herbicide Study

G A Plant Propagation & Acclimatization B Preparation of [¹⁴C]this compound Solution A->B C Application to a Defined Leaf Area B->C D Incubation for a Set Time Period C->D E Leaf Wash to Remove Unabsorbed Herbicide D->E F Plant Sectioning (Treated Leaf, Other Leaves, Stem, Roots) E->F G Sample Oxidation F->G H Quantification of ¹⁴C by Liquid Scintillation Counting G->H I Data Analysis (% Uptake & Translocation) H->I

Caption: Workflow for a radiolabeled uptake and translocation study.

Methodology:

  • Plant Material: Grow plants to a specified growth stage (e.g., 3-4 true leaves) under controlled environmental conditions.

  • Radiolabeled Herbicide Preparation: Prepare a treatment solution containing a known concentration of this compound and a specific activity of [¹⁴C]this compound.

  • Application: Apply a precise volume of the radiolabeled solution as discrete droplets to a specific area of a single leaf, avoiding the midrib.

  • Incubation: Maintain the treated plants under controlled conditions for various time points (e.g., 1, 6, 24, 48 hours).

  • Leaf Wash: At each time point, excise the treated leaf and wash it with a solvent (e.g., methanol:water solution) to remove any unabsorbed herbicide from the leaf surface.

  • Quantification of Unabsorbed Herbicide: Analyze the leaf wash solution using liquid scintillation counting (LSC) to determine the amount of unabsorbed [¹⁴C]2,4-D.

  • Plant Sectioning: Divide the remaining plant into different parts: treated leaf, other leaves, stem, and roots.

  • Sample Preparation for LSC: Dry and combust each plant section in a biological oxidizer to convert the [¹⁴C] into ¹⁴CO₂, which is then trapped in a scintillation cocktail.

  • Quantification of Absorbed and Translocated Herbicide: Analyze the trapped ¹⁴CO₂ using LSC to determine the amount of radioactivity in each plant part.

  • Data Calculation:

    • Uptake (%): [(Total applied ¹⁴C - ¹⁴C in leaf wash) / Total applied ¹⁴C] * 100

    • Translocation (%): (¹⁴C in a specific plant part / Total absorbed ¹⁴C) * 100

Quantification of 2,4-D in Plant Tissues by LC-MS/MS

This protocol provides a detailed method for the extraction and quantification of 2,4-D from plant samples.

Experimental Workflow for LC-MS/MS Analysis

G A Homogenization of Plant Tissue B Extraction with Acetonitrile A->B C Salting-out Partitioning (e.g., with MgSO₄ and NaCl) B->C D Centrifugation C->D E Collection of Acetonitrile Supernatant D->E F Sample Cleanup (e.g., d-SPE with PSA and C18) E->F G Solvent Evaporation and Reconstitution F->G H LC-MS/MS Analysis G->H I Quantification using a Calibration Curve H->I

Caption: Workflow for quantifying 2,4-D in plant tissue via LC-MS/MS.

Methodology:

  • Sample Preparation: Homogenize a known weight of fresh or frozen plant tissue.

  • Extraction: Add a specific volume of acetonitrile and internal standard to the homogenized sample and shake vigorously.

  • Partitioning: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation and shake again.

  • Centrifugation: Centrifuge the sample to separate the acetonitrile layer from the aqueous and solid phases.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE): Transfer an aliquot of the acetonitrile supernatant to a tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences). Vortex and centrifuge.

  • Final Sample Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system equipped with a suitable column (e.g., C18) and operate in negative ion mode. Monitor for the specific precursor-to-product ion transitions for 2,4-D.

  • Quantification: Determine the concentration of 2,4-D in the sample by comparing its peak area to a calibration curve prepared with known concentrations of a 2,4-D analytical standard.

Molecular Mechanism of Action: The Auxin Signaling Pathway

2,4-D's herbicidal activity stems from its ability to hijack the plant's natural auxin signaling pathway, leading to a cascade of events that ultimately cause cell death.

Simplified Auxin Signaling Pathway and the Action of 2,4-D

G cluster_0 Normal Auxin Response cluster_1 2,4-D Induced Response Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Growth Regulated Growth Gene_Expression->Growth Two4D 2,4-D TIR1_AFB_2 TIR1/AFB Receptor Two4D->TIR1_AFB_2 Binds Strongly Aux_IAA_2 Aux/IAA Repressor TIR1_AFB_2->Aux_IAA_2 Continuous Degradation ARF_2 Auxin Response Factor (ARF) Uncontrolled_GE Uncontrolled Gene Expression ARF_2->Uncontrolled_GE Over-activates Uncontrolled_Growth Uncontrolled Growth & Death Uncontrolled_GE->Uncontrolled_Growth

Caption: The auxin signaling pathway under normal conditions and when disrupted by 2,4-D.

In a healthy plant, the levels of the natural auxin IAA are tightly regulated. IAA binds to the TIR1/AFB family of receptors, which then target Aux/IAA repressor proteins for degradation.[8] This degradation releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of genes responsible for normal growth and development.

2,4-D, being a synthetic mimic of auxin, also binds to the TIR1/AFB receptors.[8] However, because 2,4-D is more persistent and applied at higher concentrations than endogenous IAA, it leads to the continuous degradation of Aux/IAA repressors.[9] This results in the over-activation of ARFs and the uncontrolled expression of auxin-responsive genes, causing abnormal and unsustainable growth that ultimately leads to the death of the plant.

Conclusion

The uptake and translocation of this compound are critical determinants of its herbicidal efficacy. This guide has provided a detailed overview of these processes, supported by quantitative data and robust experimental protocols. The visualization of the auxin signaling pathway highlights the molecular basis of 2,4-D's mode of action. For researchers and professionals in the field, a thorough understanding of these fundamental principles is essential for the continued development and responsible stewardship of this important herbicidal tool. Future research should focus on expanding the quantitative uptake and translocation data to a wider range of weed species, further elucidating the mechanisms of resistance, and developing novel formulations to enhance performance and environmental safety.

References

Initial Screening of 2,4-D Choline Salt for Herbicidal Activity Against Novel Weed Biotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The evolution of herbicide-resistant weeds poses a significant threat to global food security and sustainable agricultural practices. As weed biotypes with resistance to commonly used herbicides, such as glyphosate, continue to emerge, the development and strategic deployment of alternative herbicide options are paramount. 2,4-Dichlorophenoxyacetic acid (2,4-D) has been a cornerstone of broadleaf weed control for decades. The development of 2,4-D choline salt, a low-volatility formulation, offers a renewed opportunity to manage problematic and newly evolved resistant weed biotypes. This technical guide provides an in-depth overview of the initial screening of this compound for its herbicidal activity against novel weed biotypes, focusing on experimental protocols, data interpretation, and the underlying mechanisms of action.

Experimental Protocols for Herbicide Resistance Screening

The initial screening of this compound against novel weed biotypes requires robust and standardized experimental protocols to ensure accurate and reproducible results. The following methodologies are adapted from established herbicide resistance testing procedures.[1][2]

Seed Collection and Preparation

Proper seed collection is a critical first step in accurately assessing the resistance profile of a weed population.

  • Sampling Strategy: Collect mature seeds from multiple surviving plants within a suspected resistant population to capture the genetic diversity.[1] A minimum of 5,000 to 10,000 seeds from at least 15 to 20 randomly selected plants is recommended.

  • Sample Documentation: Each sample should be meticulously labeled with the collection date, location (GPS coordinates), crop history, and previous herbicide application records.

  • Seed Storage and Dormancy Breaking: Seeds should be air-dried and stored in cool, dry conditions. To ensure uniform germination, dormancy-breaking treatments may be necessary and will vary depending on the weed species. Common methods include stratification (cold, moist treatment), scarification (mechanical or chemical abrasion of the seed coat), or the application of germination stimulants like gibberellic acid or potassium nitrate.

Whole-Plant Dose-Response Bioassay

The whole-plant dose-response bioassay is the gold standard for determining the level of herbicide resistance in a weed population.

  • Plant Growth: Germinate seeds in a suitable substrate and transplant uniform seedlings into individual pots at the two- to four-leaf stage. Grow plants under controlled greenhouse conditions (e.g., 25-30°C day/18-22°C night, 16-hour photoperiod).

  • Herbicide Application: Apply this compound at a range of doses, including a non-treated control and doses above and below the recommended field rate. Applications should be made using a calibrated spray chamber to ensure uniform coverage.

  • Data Collection: Assess plant mortality and biomass reduction 21 to 28 days after treatment (DAT). Visual injury ratings can also be recorded at regular intervals.

  • Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the herbicide dose required to cause 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀). The resistance index (RI) can be calculated by dividing the GR₅₀ of the suspected resistant population by the GR₅₀ of a known susceptible population.

Quantitative Data on Herbicidal Activity

The following tables summarize the available quantitative data on the efficacy of this compound against various weed biotypes. It is important to note that much of the publicly available research evaluates 2,4-D choline in co-formulation with glyphosate.

Table 1: Efficacy of this compound (Alone and in Mixtures) on Glyphosate-Resistant Amaranthus palmeri (Palmer Amaranth)

Weed BiotypeHerbicide TreatmentApplication Rate (g ae/ha)% Control (DAT)Reference
Glyphosate-Resistant A. palmeri2,4-D choline72060% (35)[3]
Glyphosate-Resistant A. palmeri2,4-D choline90079% (35)[3]
Glyphosate-Resistant A. palmeri2,4-D choline110080% (35)[3]
Glyphosate-Resistant A. palmeri2,4-D choline + Glyphosate900 + 1200>80% (35)[3]
Glyphosate-Resistant A. palmeri (R1 Biotype)2,4-D amine3-fold higher LD₉₀ than susceptibleN/A
Glyphosate-Resistant A. palmeri (R1, R2, R3 Biotypes)2,4-D choline + Glyphosate1155100% (21)
Glyphosate-Resistant A. palmeri2,4-D choline + Glyphosate1640>98% (14)[4]

Table 2: Dose-Response of Glyphosate-Resistant Weed Biotypes to a Premix of 2,4-D Choline and Glyphosate

Weed SpeciesGrowth StageED₉₀ (g ae/ha) for Visual ControlED₉₀ (g ae/ha) for Biomass ReductionReference
Amaranthus tuberculatus (Common Waterhemp)10 cm1179883[5]
Amaranthus tuberculatus (Common Waterhemp)20 cm24802668[5]
Ambrosia trifida (Giant Ragweed)10 cm825805[5]
Ambrosia trifida (Giant Ragweed)20 cm11011142[5]
Kochia scoparia (Kochia)10 cm43823704[5]
Kochia scoparia (Kochia)20 cm5305>5305[5]

ED₉₀: Effective dose for 90% control.

Table 3: Efficacy of this compound on Various Weed Species as Influenced by Weed Size

Weed SpeciesWeed SizeHerbicide Treatment% Control (21 DAT)Reference
Amaranthus palmeri3-5 cm2,4-D choline mixtures93%[6]
Amaranthus palmeri10-30 cm2,4-D choline mixtures74%[6]
Salsola tragus (Russian-thistle)3-5 cm2,4-D choline mixtures98%[6]
Salsola tragus (Russian-thistle)10-30 cm2,4-D choline mixtures78%[6]
Kochia scoparia3-5 cm2,4-D choline mixtures98%[6]
Kochia scoparia10-30 cm2,4-D choline mixtures84%[6]

Table 4: Dose-Response of a 2,4-D Resistant Brassica rapa Biotype to Various 2,4-D Formulations

2,4-D FormulationGR₅₀ (g ae/ha)Resistance Index (RI)Reference
This compound1854.7[7]
2,4-D Butyl Ester2105.3[7]
2,4-D Dimethylamine Salt2556.5[7]
2,4-D Acid1503.8[7]

GR₅₀: Herbicide dose required for 50% growth reduction. RI = GR₅₀ (Resistant) / GR₅₀ (Susceptible).

Mechanism of Action and Resistance

This compound, like other auxinic herbicides, mimics the natural plant hormone indole-3-acetic acid (IAA).[8][9] This mimicry leads to a cascade of physiological and biochemical disruptions in susceptible plants.

Signaling Pathway of 2,4-D in Susceptible Plants

In susceptible broadleaf weeds, 2,4-D binds to the SCF-TIR1/AFB E3 ubiquitin ligase complex, leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates auxin response factors (ARFs), resulting in the transcription of auxin-responsive genes. The subsequent overproduction of ethylene and reactive oxygen species (ROS) leads to uncontrolled cell division, epinastic growth, and eventual plant death.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Ethylene Ethylene Production Auxin_Genes->Ethylene ROS Reactive Oxygen Species (ROS) Auxin_Genes->ROS SCFTIR1_AFB SCF-TIR1/AFB Complex SCFTIR1_AFB->Aux_IAA Targets for Degradation Two4D This compound Two4D->SCFTIR1_AFB Binds to Plant_Death Uncontrolled Growth & Plant Death Ethylene->Plant_Death ROS->Plant_Death

Figure 1. Simplified signaling pathway of 2,4-D in susceptible plants.
Mechanisms of Resistance to Auxinic Herbicides

Resistance to 2,4-D and other auxinic herbicides can arise through several mechanisms, including:

  • Target-site mutations: Alterations in the auxin receptor proteins (TIR1/AFB) that reduce herbicide binding.

  • Enhanced metabolism: Increased activity of enzymes, such as cytochrome P450 monooxygenases, that detoxify the herbicide.

  • Reduced translocation: Impaired movement of the herbicide to its site of action within the plant.

  • Altered sequestration: Compartmentalization of the herbicide away from the target site.

Experimental and Logical Workflows

A systematic approach is crucial for the efficient and effective screening of this compound against novel weed biotypes.

Experimental Workflow for Herbicide Resistance Screening

The following diagram illustrates a typical workflow for identifying and characterizing herbicide resistance.

Experimental_Workflow A Field Observation: Poor Herbicide Efficacy B Seed Collection from Surviving Weed Population A->B Suspected Resistance C Greenhouse Screening: Whole-Plant Bioassay B->C D Dose-Response Analysis: Calculate GR50 / LD50 C->D E Confirmation of Resistance: Compare to Susceptible Biotype D->E F Characterization of Resistance Mechanism(s) E->F If Resistant G Development of Management Strategies F->G

Figure 2. General experimental workflow for herbicide resistance screening.
Logical Framework for Data Interpretation

Logical_Framework cluster_data Data Input cluster_analysis Analysis cluster_conclusion Conclusion DoseResponse Dose-Response Data (Mortality, Biomass) GR50_Calc Calculate GR50 / LD50 for each biotype DoseResponse->GR50_Calc SusceptibleData Susceptible Biotype Baseline Data SusceptibleData->GR50_Calc RI_Calc Calculate Resistance Index (RI) GR50_Calc->RI_Calc Resistance_Level Determine Level of Resistance (Low, Moderate, High) RI_Calc->Resistance_Level Cross_Resistance Assess Potential for Cross-Resistance Resistance_Level->Cross_Resistance

Figure 3. Logical framework for interpreting herbicide resistance screening data.

Conclusion and Future Directions

The initial screening of this compound is a critical step in evaluating its potential to control novel and emerging herbicide-resistant weed biotypes. The data presented in this guide indicate that 2,4-D choline, particularly when used in integrated weed management programs, can be an effective tool against certain resistant populations, such as glyphosate-resistant Amaranthus palmeri. However, the development of resistance to 2,4-D itself, as seen in Brassica rapa, underscores the importance of judicious and diverse herbicide use.

Future research should focus on:

  • Screening a wider range of novel weed biotypes against this compound as a standalone treatment to better understand its intrinsic efficacy.

  • Investigating the molecular mechanisms of resistance in newly identified 2,4-D-resistant populations to aid in the development of rapid diagnostic tools.

  • Evaluating the long-term efficacy of 2,4-D choline-based herbicide programs in preventing the evolution and spread of resistance.

By employing robust screening protocols and understanding the underlying mechanisms of action and resistance, researchers and drug development professionals can contribute to the sustainable use of this compound and the effective management of herbicide-resistant weeds.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2,4-D Choline Salt in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide for the control of broadleaf weeds. The choline salt of 2,4-D is a more recent formulation designed to reduce volatility and drift.[1][2] Monitoring its presence in environmental samples is crucial for assessing its environmental fate and potential impact. Analytically, the quantification of 2,4-D choline salt involves the determination of the 2,4-D acid moiety, as the salt readily dissociates in aqueous solutions and during sample preparation.[3][4] This document provides detailed application notes and protocols for the analysis of 2,4-D in environmental matrices such as water, soil, and sediment, applicable to the assessment of contamination from this compound formulations. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are preferred for their sensitivity and selectivity without the need for derivatization that is often required for Gas Chromatography (GC) analysis.[5]

Analytical Approaches

The determination of 2,4-D in environmental samples typically involves a two-step process: sample preparation and instrumental analysis.

  • Sample Preparation: The goal of sample preparation is to extract 2,4-D from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5] For solid samples like soil and sediment, an initial extraction with a suitable solvent is necessary. In many methods, an alkaline hydrolysis step is employed to convert any esters or other forms of 2,4-D into the analyzable acid form.[3][4]

  • Instrumental Analysis: LC-MS/MS is the preferred method for its high sensitivity and specificity, allowing for the detection of low concentrations of 2,4-D in complex matrices.[3][6][7] HPLC with Diode-Array Detection (DAD) or Ultraviolet (UV) detection is also a viable and more accessible option, though it may have higher detection limits.[5][8][9]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the quantification of 2,4-D in different environmental samples.

Table 1: Method Performance for 2,4-D Analysis in Water Samples

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-MS/MSLiquid-Liquid Extraction & Solid-Phase Extraction0.4 µg/L1.0 µg/L85.2 - 90.85[6]
HPLC-DADLiquid-Liquid Extraction with Low-Temperature Partition (LLE-LTP)Not Reported2.0 µg/L~100[5]
HPLC-DADQuEChERSNot Reported3.1 µg/L~100[5]
LC/MS/MS & GC/MSNot Specified0.03 µg/L0.10 µg/LNot specified[10]
HPLCSalting-Out Liquid-Liquid Extraction (SALLE)0.004 µg/L0.01 µg/L95.98 - 115[9]

Table 2: Method Performance for 2,4-D Analysis in Soil and Sediment Samples

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLCSoxhlet Extraction0.45 µg/mL2 µg/mL80 - 100[8][11]
GC-MSDVortexing and Sonication with acidified methanol and waterNot Reported0.01 µg/gNot Reported[12]

Experimental Protocols

Protocol 1: Quantification of 2,4-D in Water by LC-MS/MS

This protocol is based on a validated method for the determination of 2,4-D in paddy field water.[6]

1. Sample Preparation (Liquid-Liquid Extraction and Solid-Phase Extraction)

  • Acidification: Acidify 100 mL of the water sample to pH 2.5 with sulfuric acid.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the acidified sample to a separatory funnel.

    • Extract three times with 50 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the residue in 5 mL of 5% methanol in dichloromethane.

    • Condition a Florisil SPE cartridge (500 mg, 6 mL) with 5 mL of 5% methanol in dichloromethane.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in dichloromethane.

    • Elute the analyte with 10 mL of 10% methanol in dichloromethane.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Final Sample Preparation: Reconstitute the final residue in 1 mL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Conditions

  • LC System: Agilent 1200 series HPLC or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid in a gradient elution.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • MRM Transitions: Monitor the transition of m/z 219 → 161 for quantification and another transition for confirmation.[10][13]

Protocol 2: Quantification of 2,4-D in Soil and Sediment by HPLC-DAD

This protocol is adapted from a method for the analysis of 2,4-D in soil and sediment samples.[8]

1. Sample Preparation (Soxhlet Extraction)

  • Sample Preparation: Air-dry the soil or sediment sample for 24 hours, homogenize, and sieve.

  • Soxhlet Extraction:

    • Place 10 g of the prepared sample into a Soxhlet extraction thimble.

    • Extract with 150 mL of a suitable solvent mixture (e.g., acetone:hexane 1:1) for 4-7 hours.[8]

  • Acidification and Partitioning:

    • Concentrate the extract using a rotary evaporator.

    • Acidify the extract to pH 1 with HCl.

    • Transfer to a separatory funnel and partition with ethyl acetate (3 x 50 mL).[8]

  • Cleanup and Concentration:

    • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the extract to a small volume and dissolve in 2 mL of methanol.

2. HPLC-DAD Instrumental Conditions

  • HPLC System: Standard HPLC system with a Diode Array Detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and acidified water (e.g., with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm and 280 nm.[8]

Visualizations

experimental_workflow_water cluster_prep Sample Preparation (Water) cluster_analysis Instrumental Analysis sample Water Sample (100 mL) acidify Acidify to pH 2.5 sample->acidify lle Liquid-Liquid Extraction (Dichloromethane) acidify->lle dry Dry with Na2SO4 lle->dry evap1 Evaporate to Dryness dry->evap1 reconstitute1 Reconstitute in 5% MeOH/DCM evap1->reconstitute1 spe SPE Cleanup (Florisil Cartridge) reconstitute1->spe elute Elute with 10% MeOH/DCM spe->elute evap2 Evaporate to Dryness elute->evap2 reconstitute2 Reconstitute in Mobile Phase (1 mL) evap2->reconstitute2 analysis LC-MS/MS Analysis reconstitute2->analysis

Caption: Workflow for 2,4-D analysis in water samples.

experimental_workflow_soil cluster_prep Sample Preparation (Soil/Sediment) cluster_analysis Instrumental Analysis sample Soil/Sediment Sample (10 g) soxhlet Soxhlet Extraction (Acetone:Hexane) sample->soxhlet concentrate1 Concentrate Extract soxhlet->concentrate1 acidify Acidify to pH 1 concentrate1->acidify partition Partition with Ethyl Acetate acidify->partition dry Dry with Na2SO4 partition->dry concentrate2 Concentrate & Dissolve in Methanol (2 mL) dry->concentrate2 analysis HPLC-DAD Analysis concentrate2->analysis

Caption: Workflow for 2,4-D analysis in soil/sediment.

References

Application Note: High-Throughput Analysis of 2,4-D Choline Salt Residues in Crops using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) residues in various crop matrices resulting from the use of 2,4-D choline salt formulations. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which incorporates an alkaline hydrolysis step to convert the this compound and other conjugated forms of 2,4-D into its detectable acidic form.[1][2] Subsequent analysis is performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) in negative ion mode, providing high selectivity and sensitivity for accurate quantification.[1] This method is suitable for high-throughput screening of 2,4-D residues in crops such as soybean, corn, and tomatoes, ensuring compliance with regulatory limits.

Introduction

2,4-D is a widely used herbicide for the control of broadleaf weeds in various agricultural settings. The choline salt formulation of 2,4-D offers reduced volatility compared to other forms. To ensure food safety and adhere to regulatory standards, a reliable and efficient analytical method for monitoring 2,4-D residues in crops is essential. This protocol provides a detailed procedure for the extraction, cleanup, and quantification of 2,4-D in crop samples using LC-MS/MS. The initial alkaline hydrolysis is a critical step to ensure that all forms of 2,4-D, including the choline salt, are converted to the parent acid for accurate measurement.[1][2]

Experimental Protocol

Sample Preparation and Homogenization
  • Collect representative samples of the crop to be analyzed.

  • Chop or dice the sample into smaller pieces.

  • Homogenize the sample using a high-speed blender or grinder to achieve a uniform consistency. For samples with low moisture content, it may be necessary to add a small amount of purified water to facilitate homogenization.[3]

  • Store the homogenized sample in a freezer at or below -20°C until extraction.

Extraction and Hydrolysis

This procedure is a modification of the QuEChERS method to include an alkaline hydrolysis step.[1]

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of purified water.

  • Add 300 µL of 5 N sodium hydroxide solution to the tube.

  • Cap the tube and shake vigorously for 30 minutes using a mechanical shaker. This step facilitates the hydrolysis of this compound and other esters to the 2,4-D acid form.[1]

  • Add 300 µL of 5 N sulfuric acid to neutralize the sample, followed by the addition of 10 mL of acetonitrile.

  • Shake for an additional 2 minutes.

  • Add a salt mixture of 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride.[1]

  • Immediately cap and shake vigorously for 2 minutes.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes. This will result in the separation of the acetonitrile layer containing the analyte from the aqueous and solid matrix components.[1]

Sample Cleanup (Dilution and Filtration)
  • Take a 250 µL aliquot of the upper acetonitrile layer.

  • Transfer it to a vial containing 250 µL of purified water.

  • Vortex the mixture briefly.

  • Filter the diluted extract through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Table 1: LC-MS/MS Instrument Parameters

ParameterSetting
LC System
ColumnReversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientSee Table 2
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Spray Voltage-4500 V[4]
Source Temperature600°C[4]
Curtain Gas30 psi[4]
Nebulizer Gas (GS1)60 psi[4]
Heater Gas (GS2)60 psi[4]
Collision GasHigh[4]
MRM TransitionsSee Table 3

Table 2: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

Table 3: MRM Transitions for 2,4-D

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2,4-D (Quantifier) 219.0161.0150-15
2,4-D (Qualifier) 221.0163.0150-15
Note: Collision energies should be optimized for the specific instrument being used.[5]

Data Presentation and Validation

Method performance was evaluated by spiking blank crop matrix with 2,4-D at various concentration levels.

Table 4: Method Validation Data for 2,4-D in Various Crops

Crop MatrixSpiking Level (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (ng/g)
Soybean1095810
100986
5001025
Corn1092910
100967
5001056
Tomato50110.5<1510
15095.8<15
Recovery and precision data are based on representative values from cited literature and should be verified for each laboratory's specific application.[1][6] The limit of detection (LOD) is estimated to be approximately one-third of the LOQ.[7]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Hydrolysis cluster_cleanup Cleanup & Analysis Sample Crop Sample Homogenate Homogenized Sample Sample->Homogenate Homogenize Extraction Weigh 5g Sample Homogenate->Extraction Hydrolysis Add H2O & NaOH, Shake 30 min Extraction->Hydrolysis Neutralization Add H2SO4 & ACN, Shake 2 min Hydrolysis->Neutralization SaltingOut Add MgSO4/NaCl, Shake 2 min Neutralization->SaltingOut Centrifugation Centrifuge 5 min SaltingOut->Centrifugation Aliquot Take Acetonitrile Supernatant Centrifugation->Aliquot Dilution Dilute 1:1 with H2O Aliquot->Dilution Filtration Filter 0.2 µm Dilution->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS

Caption: Workflow for 2,4-D residue analysis in crops.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of 2,4-D residues in various crop matrices following the application of this compound. The inclusion of an alkaline hydrolysis step is crucial for the accurate determination of the total 2,4-D content. The method demonstrates good recovery, precision, and sensitivity, making it suitable for routine monitoring and regulatory compliance testing.

References

Application Notes and Protocols for Greenhouse Bioassay of 2,4-D Choline Salt Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective, systemic herbicide widely used for the control of broadleaf weeds.[1][2][3] The choline salt formulation of 2,4-D was developed to reduce volatility and the potential for off-target drift compared to earlier ester and amine formulations.[4] As a synthetic auxin, 2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible plants, ultimately causing their death.[2][5][6] Physiological responses in sensitive dicot plants include abnormal growth, such as stem and petiole epinasty (twisting), leaf cupping and strapping, and senescence.[2][7][8]

This document provides a detailed protocol for conducting a greenhouse bioassay to evaluate the efficacy of 2,4-D choline salt on target broadleaf weeds. The protocol covers experimental design, plant preparation, herbicide application, and methods for assessing efficacy through visual injury ratings and biomass reduction. This standardized methodology is intended for researchers, scientists, and professionals in the fields of weed science and herbicide development to ensure reproducible and comparable results.

Data Presentation

Table 1: Visual Injury Rating Scale for this compound
Rating (%)Description of Symptoms
0No visible effect; plants appear healthy like the untreated control.
1-10Slight leaf malformation (e.g., minor cupping or crinkling); slight stem or petiole bending.[2]
11-30Obvious leaf cupping and epinasty; stem twisting is noticeable.
31-50Severe leaf malformations; significant stem and petiole twisting; some stunting of growth is apparent.
51-70Severe stunting and epinasty; some chlorosis (yellowing) of new growth may be visible.
71-90Plant growth has ceased; severe necrosis (tissue death) on leaves and stems; plant is near death.
91-99Only small areas of green tissue remain; plant is collapsing.
100Complete plant death.

This scale is adapted from established herbicide injury rating methodologies and tailored for auxin-like herbicide symptoms.[2][9]

Table 2: Efficacy of this compound on Velvetleaf (Abutilon theophrasti) 21 Days After Treatment (DAT) - Example Data
Treatment (g a.e./ha*)Visual Injury Rating (%)Biomass Reduction (%)
0 (Untreated Control)00
2104540
4207570
840 (Recommended Rate)9592
1680100100

*g a.e./ha = grams of acid equivalent per hectare. Application rates should be calculated based on the concentration of the this compound formulation being used.

Experimental Protocols

Plant Material and Growth Conditions
  • Test Species Selection: Select a common broadleaf weed species known to be susceptible to 2,4-D, such as velvetleaf (Abutilon theophrasti), common lambsquarters (Chenopodium album), or Palmer amaranth (Amaranthus palmeri).

  • Potting and Planting:

    • Fill 10 cm diameter pots with a commercial potting mix or a sterilized soil-sand-peat mixture (1:1:1 ratio).

    • Sow 3-5 seeds per pot and cover lightly with soil.

    • Water the pots as needed to maintain adequate soil moisture.

  • Greenhouse Conditions:

    • Maintain greenhouse temperatures between 25-30°C during the day and 18-22°C at night.

    • Provide a 16-hour photoperiod using supplemental lighting if necessary.

  • Thinning: Once seedlings have emerged and developed their first true leaves, thin to one uniform plant per pot.[10]

Experimental Design and Herbicide Application
  • Experimental Design: Arrange the pots in a completely randomized design with at least four replications per treatment.

  • Treatments:

    • Include an untreated control (sprayed with water only).

    • Prepare a range of this compound concentrations to create a dose-response curve. Example rates could include fractions and multiples of the recommended field rate (e.g., 0.25x, 0.5x, 1x, 2x).[11]

  • Herbicide Preparation:

    • Calculate the amount of this compound product needed to achieve the desired application rates in grams of acid equivalent per hectare (g a.e./ha).

    • Prepare a stock solution and then perform serial dilutions to obtain the final spray solutions for each treatment.

  • Herbicide Application:

    • Apply the herbicide treatments when the weed seedlings have reached the 2-4 true leaf stage.[12]

    • Use a research-grade cabinet sprayer equipped with a flat-fan nozzle, calibrated to deliver a consistent spray volume (e.g., 187 L/ha) at a constant pressure.

    • After spraying, return the pots to the greenhouse and arrange them according to the experimental design. Avoid overhead watering for 24 hours to allow for herbicide absorption.

Data Collection and Analysis
  • Visual Injury Assessment:

    • Visually assess the plants for herbicide injury at 7, 14, and 21 days after treatment (DAT).

    • Use the rating scale provided in Table 1 to assign a percentage value for phytotoxicity, where 0% is no injury and 100% is complete plant death.[9]

  • Biomass Measurement (at 21 DAT):

    • Harvest the above-ground portion of each plant by cutting the stem at the soil surface.

    • Fresh Weight (Optional): Immediately weigh the harvested plant material to determine the fresh biomass.

    • Dry Weight: Place the harvested plant material into a labeled paper bag and dry in an oven at 60-70°C for 72 hours, or until a constant weight is achieved.[13][14]

    • Weigh the dried plant material to determine the dry biomass.

  • Data Analysis:

    • Calculate the percent biomass reduction for each treatment relative to the untreated control using the following formula:

      • % Biomass Reduction = [(Dry Weight of Control - Dry Weight of Treatment) / Dry Weight of Control] x 100

    • Analyze the visual injury and biomass reduction data using analysis of variance (ANOVA) to determine significant differences between treatments.

    • If desired, use a statistical software package to perform a regression analysis to determine the herbicide dose required to cause 50% or 90% growth reduction (GR₅₀ or GR₉₀).

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_eval Phase 3: Evaluation P1 Sow seeds of target weed in pots P2 Grow plants in greenhouse to 2-4 true leaf stage P1->P2 P3 Thin to one plant per pot P2->P3 T1 Prepare this compound dose range solutions T2 Apply treatments using a calibrated cabinet sprayer T1->T2 T3 Return pots to greenhouse (randomized design) T2->T3 E1 Visual injury assessment (7, 14, 21 DAT) E2 Harvest above-ground biomass (21 DAT) E1->E2 E3 Measure dry weight E2->E3 E4 Data analysis (ANOVA, regression) E3->E4

Caption: Experimental workflow for the greenhouse bioassay.

G cluster_inhibition D24D This compound (Synthetic Auxin) Receptor Binds to TIR1/AFB Auxin Receptors D24D->Receptor SCF Forms SCFTIR1/AFB Complex Receptor->SCF Ubiquitination Ubiquitination of Aux/IAA Repressors SCF->Ubiquitination AuxIAA Aux/IAA Repressor Proteins AuxIAA->Ubiquitination Targeted Proteasome Degradation by 26S Proteasome Ubiquitination->Proteasome ARF ARF Transcription Factors (De-repressed) GeneExp Transcription of Auxin-Responsive Genes ARF->GeneExp Activates Response Uncontrolled Cell Division, Elongation, and Plant Death GeneExp->Response

Caption: Simplified signaling pathway of 2,4-D in a plant cell.

References

Application Notes and Protocols for Field Trial Evaluation of 2,4-D Choline Salt in Corn and Soybean

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for designing and executing field trials to evaluate the performance of 2,4-D choline salt in corn (Zea mays) and soybean (Glycine max). The methodologies outlined below are synthesized from established research practices to ensure robust and reliable data collection for assessing herbicide efficacy, crop tolerance, and potential off-target movement.

Introduction

The development of 2,4-D tolerant crops, such as those with the Enlist™ trait, has necessitated rigorous field evaluation of this compound formulations.[1][2] These formulations are designed to have lower volatility compared to traditional 2,4-D formulations like esters and amines, a critical characteristic for minimizing off-target injury to sensitive crops.[2][3][4][5] Field trials are essential to validate the performance of this compound under diverse environmental conditions and agronomic practices. Key objectives of these trials include quantifying weed control efficacy, assessing crop safety at various growth stages, and evaluating the potential for spray drift and volatility.[6][7][8]

Experimental Design

A randomized complete block design (RCBD) is the standard for these field trials to account for field variability.

Key Design Parameters:

  • Plot Size: Individual plots should be of sufficient size to minimize edge effects and allow for representative sampling. A common dimension is 3 meters wide by 9 to 15 meters long.

  • Replications: A minimum of three to four replications (blocks) for each treatment is recommended to ensure statistical power.

  • Treatments: The trial should include a range of treatments to provide a comprehensive evaluation. These include:

    • Untreated Control (weedy check)

    • Weed-free Control (hand-weeded)

    • This compound applied at various rates (e.g., 0.5x, 1x, and 2x the recommended label rate).

    • This compound in tank-mix combinations with other compatible herbicides (e.g., glyphosate, glufosinate).[1][9]

    • Commercial standard herbicides for comparison.

  • Crop Varieties: Utilize commercially relevant 2,4-D tolerant corn and soybean varieties. It is also beneficial to include a non-tolerant variety in a separate, isolated area to assess sensitivity to off-target movement.[7]

Materials and Methods

3.1. Site Selection and Preparation

Select a field with a uniform soil type and a known history of consistent weed pressure. The field should be managed according to local agronomic best practices for corn and soybean production. Ensure the site has adequate drainage and is free from confounding factors such as pesticide residues from previous seasons.

3.2. Herbicide and Adjuvant Handling

All herbicides and adjuvants should be stored according to the manufacturer's label. Use calibrated equipment for accurate measurement and mixing of spray solutions. Document all product names, formulation types, and lot numbers.

3.3. Spray Application

Utilize a research-grade, CO2-pressurized backpack sprayer or a tractor-mounted plot sprayer calibrated to deliver a consistent spray volume (e.g., 140-187 L/ha).[10] Equip the sprayer with approved nozzles that produce coarse to extremely coarse droplets to minimize drift potential.[4][9] Record all application parameters, including:

  • Date and time of application

  • Weather conditions (temperature, relative humidity, wind speed, and direction)

  • Crop and weed growth stages

  • Nozzle type and pressure

  • Spray volume

Experimental Protocols

4.1. Protocol for Evaluating Weed Control Efficacy

This protocol aims to quantify the effectiveness of this compound on key broadleaf weed species.

  • Weed Species Selection: Identify and target problematic broadleaf weeds common to the region, such as Palmer amaranth (Amaranthus palmeri), waterhemp (Amaranthus tuberculatus), giant ragweed (Ambrosia trifida), and pitted morningglory (Ipomoea lacunosa).[1][11]

  • Application Timing: Apply post-emergence treatments when weeds are actively growing and are at the recommended height for treatment as per the product label (typically 5-10 cm).[1][11]

  • Efficacy Assessment:

    • Visually assess weed control at 7, 14, 21, and 28 days after treatment (DAT).

    • Use a rating scale of 0% (no control) to 100% (complete weed death).

    • At 28 DAT, collect weed biomass by harvesting the above-ground portions of weeds from a designated quadrat within each plot. Dry the biomass to a constant weight and record.

4.2. Protocol for Assessing Crop Tolerance

This protocol evaluates the potential for phytotoxicity of this compound on corn and soybean.

  • Application Timing: Apply treatments at different crop growth stages as specified on the product label. For corn, this may include applications up to the V8 stage or 48 inches in height.[9] For soybean, applications can be made up to the R2 (full flowering) stage.[8]

  • Crop Injury Assessment:

    • Visually assess crop injury at 3, 7, 14, and 21 DAT.[12][13]

    • Use a rating scale of 0% (no injury) to 100% (crop death), noting symptoms such as epinasty, leaf cupping, or stunting.

    • Measure plant heights at 14 and 28 DAT.

  • Yield Data Collection:

    • At crop maturity, harvest the center rows of each plot.

    • Determine grain yield, adjust for moisture content, and report in kg/ha .

4.3. Protocol for Off-Target Movement (Drift and Volatility) Studies

This protocol is designed to assess the potential for this compound to move off-target via spray drift and volatilization.

  • Experimental Setup: Establish a large central block planted with a 2,4-D tolerant crop, surrounded by a 2,4-D susceptible crop (e.g., non-Enlist soybean or cotton).[6][7][14]

  • Application: Apply this compound to the central block, ensuring to follow all label recommendations regarding wind speed and direction.[7][8]

  • Sample Collection:

    • Drift: Place filter papers or petri dishes at increasing distances downwind from the treated area to capture spray droplets.[7]

    • Volatility: Use air samplers placed within and outside the treated area to measure the concentration of 2,4-D in the air for up to 72 hours post-application.[6]

  • Bioassay: Visually assess injury to the surrounding susceptible crop at regular intervals, noting the distance and severity of any symptoms.[5][7]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison and analysis.

Table 1: Weed Control Efficacy of this compound on Palmer Amaranth (21 DAT)

TreatmentApplication Rate (kg ae/ha)Visual Control (%)Biomass Reduction (%)
Untreated Control-00
2,4-D Choline1.069592
2,4-D Choline + Glyphosate1.06 + 0.849998
Commercial StandardLabel Rate9289

Table 2: Crop Injury and Yield in 2,4-D Tolerant Soybean

TreatmentApplication Rate (kg ae/ha)Crop Injury (14 DAT, %)Yield ( kg/ha )
Untreated Control-02500
Weed-free Control-03500
2,4-D Choline (V4)1.0623450
2,4-D Choline (R1)1.0643300
2,4-D Choline (2x rate, V4)2.1283200

Table 3: Off-Target Deposition of this compound

Distance Downwind (m)2,4-D Deposition (ng/cm²)
150.2
515.8
105.1
201.3

Visualization of Experimental Workflow

experimental_workflow cluster_planning Phase 1: Trial Planning cluster_execution Phase 2: Field Execution cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting site_selection Site Selection experimental_design Experimental Design (RCBD) site_selection->experimental_design treatment_selection Treatment Selection experimental_design->treatment_selection field_prep Field Preparation treatment_selection->field_prep planting Planting field_prep->planting application Herbicide Application planting->application weed_efficacy Weed Efficacy Ratings application->weed_efficacy crop_tolerance Crop Tolerance Ratings application->crop_tolerance off_target Off-Target Samples application->off_target stat_analysis Statistical Analysis (ANOVA) weed_efficacy->stat_analysis yield_data Yield Data Collection crop_tolerance->yield_data yield_data->stat_analysis off_target->stat_analysis data_summary Data Summarization (Tables) stat_analysis->data_summary reporting Final Report Generation data_summary->reporting auxin_pathway herbicide 2,4-D Choline (Auxin Mimic) receptor Auxin Receptor (e.g., TIR1/AFB) herbicide->receptor Binds to aux_iaa Aux/IAA Repressor Proteins receptor->aux_iaa Promotes degradation of arf Auxin Response Factors (ARFs) aux_iaa->arf Represses gene_expression Auxin-Responsive Gene Expression arf->gene_expression Activates uncontrolled_growth Uncontrolled Cell Division & Elongation gene_expression->uncontrolled_growth plant_death Plant Death uncontrolled_growth->plant_death

References

Application of 2,4-D Choline Salt in Combination with Glyphosate for Synergistic Weed Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of 2,4-D choline salt and glyphosate represents a critical tool in modern weed management, particularly for controlling difficult and herbicide-resistant broadleaf weeds such as Palmer amaranth (Amaranthus palmeri). Glyphosate, a non-selective herbicide, inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, which is essential for the production of aromatic amino acids in plants.[1][2][3] 2,4-D is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds.[4][5][6][7] The combination of these two modes of action can result in a synergistic effect, providing broader-spectrum and more effective weed control than either herbicide applied alone.[8][9] The this compound formulation is notably less volatile than traditional 2,4-D amine or ester formulations, reducing the risk of off-target movement.

These application notes provide a summary of efficacy data, detailed experimental protocols for evaluating synergy, and a visualization of the relevant biological pathways and experimental workflows.

Application Notes

Efficacy Data Summary

The synergistic activity of 2,4-D choline and glyphosate has been demonstrated against several weed species, most notably glyphosate-resistant Palmer amaranth. The following tables summarize quantitative data from field and greenhouse studies.

Table 1: Efficacy of 2,4-D Choline and Glyphosate Combinations on Palmer Amaranth.

Herbicide TreatmentApplication Rate (kg ae/ha)Weed Size% Control (21 DAT*)Study Year(s)
Glyphosate alone1.1210-30 cm82%2015[8]
2,4-D choline + Glyphosate2.1910-30 cm97-98%2015[8]
2,4-D choline + Glyphosate + S-metolachlorNot specified10-30 cm97-98%2015[8]
2,4-D choline + Glyphosate + AcetochlorNot specified10-30 cm97-98%2015[8]
Glufosinate aloneNot specified10-30 cm44%2015[8]
2,4-D alone0.565-10 cm59%2013-2014[9]
2,4-D alone1.125-10 cm>73%2013-2014[9]
Glyphosate + 2,4-D0.56 (2,4-D rate)5-10 cm≥79%2013-2014[9]

*DAT: Days After Treatment. Data represents a synthesis from cited studies and may be pooled across multiple experiments.

Table 2: Calculation of Synergistic Response using Colby's Method.

Colby's method is a widely accepted formula for determining whether the observed response of a herbicide combination is greater (synergistic), less (antagonistic), or equal (additive) to the expected response.[10][11][12][13]

Formula: Expected Response (E) = X + Y - (XY / 100) Where:

  • X = Percent control from herbicide A alone

  • Y = Percent control from herbicide B alone

Example Calculation: Using data for 5-10 cm Palmer amaranth at 14 DAT:

  • % Control from 2,4-D at 0.56 kg/ha (X) = 59%[9]

  • % Control from Glyphosate alone (Y) = 40%[9]

  • Expected (Additive) Control (E) = 59 + 40 - (59 * 40 / 100) = 99 - 23.6 = 75.4%

  • Observed Control with the combination = ≥79% [9]

Experimental Protocols

This section outlines a detailed protocol for a greenhouse bioassay to evaluate the synergistic efficacy of 2,4-D choline and glyphosate. This protocol is synthesized from standard herbicide testing methodologies.[14][15][16][17]

Protocol 1: Greenhouse Bioassay for Herbicide Synergy Evaluation

1. Plant Material and Growth Conditions:

  • Species: Use a weed species of interest (e.g., a known glyphosate-resistant Amaranthus palmeri population).
  • Germination: Germinate seeds in trays containing a commercial potting mix or a sand:soil:peat moss mixture (1:1:1 v/v/v).
  • Transplanting: Once seedlings reach the two-leaf stage, transplant individual plants into 10 cm diameter pots filled with the same soil medium.
  • Greenhouse Conditions: Maintain plants in a controlled greenhouse environment with a temperature of 28/22°C (day/night), a 16-hour photoperiod, and adequate watering to ensure vigorous growth.

2. Herbicide Application:

  • Plant Stage: Apply herbicides when plants reach a height of 8-12 cm.
  • Treatment Groups:
  • Untreated Control (UTC)
  • This compound alone (at rates bracketing the expected effective dose, e.g., 0.28, 0.56, 1.12 kg ae/ha)
  • Glyphosate alone (at rates bracketing the expected effective dose, e.g., 0.56, 1.12 kg ae/ha)
  • Tank-mix combinations of 2,4-D choline + glyphosate at various ratios.
  • Replication: Use a randomized complete block design with at least four replications for each treatment.
  • Application Equipment: Apply herbicides using a research-grade cabinet sprayer equipped with a flat-fan nozzle, calibrated to deliver a spray volume of 140-190 L/ha at a specified pressure.

3. Data Collection and Analysis:

  • Visual Injury Assessment: Visually assess percent weed control at 7, 14, and 21 days after treatment (DAT) on a scale of 0 (no injury) to 100 (complete plant death).
  • Biomass Reduction: At 21 DAT, harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60°C until a constant weight is achieved. Calculate the percent biomass reduction relative to the untreated control.
  • Statistical Analysis: Analyze the data using analysis of variance (ANOVA). Use Colby's method (as described in Table 2) to determine if the interaction between 2,4-D choline and glyphosate is synergistic, additive, or antagonistic.

Visualizations

Biological Signaling Pathways

The synergistic effect of 2,4-D choline and glyphosate stems from their distinct modes of action targeting separate, vital plant processes.

G cluster_0 Glyphosate Action (Shikimate Pathway) cluster_1 2,4-D Choline Action (Synthetic Auxin Pathway) PEP Phosphoenol- pyruvate (PEP) DAHP DAHP PEP->DAHP EPSPS EPSP Synthase PEP->EPSPS E4P Erythrose- 4-phosphate E4P->DAHP Shikimate Shikimate DAHP->Shikimate S3P Shikimate-3-P Shikimate->S3P S3P->EPSPS EPSP EPSP Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->AAs Proteins Essential Proteins AAs->Proteins Plant_Death Plant Death Proteins->Plant_Death Depletion Leads to Glyphosate Glyphosate Glyphosate->EPSPS INHIBITS EPSPS->EPSP D24D 2,4-D Choline TIR1_AFB TIR1/AFB Receptors D24D->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Genes->Uncontrolled_Growth Uncontrolled_Growth->Plant_Death Leads to Synergy Synergistic Weed Control

Caption: Dual herbicide modes of action leading to synergistic plant death.

Experimental Workflow

The following diagram illustrates the logical flow of the greenhouse bioassay protocol for evaluating herbicide synergy.

G arrow arrow start Start: Select Weed Seeds (e.g., GR Amaranthus) germination Seed Germination & Seedling Growth start->germination transplant Transplant Seedlings to Individual Pots germination->transplant acclimate Acclimate Plants in Controlled Greenhouse transplant->acclimate treatment Apply Herbicide Treatments (Single & Combination) acclimate->treatment data_collection Data Collection (7, 14, 21 DAT) treatment->data_collection visual Visual Injury Assessment (%) data_collection->visual biomass Above-ground Biomass Harvest & Dry Weight data_collection->biomass analysis Statistical Analysis (ANOVA & Colby's Method) visual->analysis biomass->analysis conclusion Determine Interaction: Synergistic, Additive, or Antagonistic analysis->conclusion end End conclusion->end

Caption: Workflow for greenhouse evaluation of herbicide synergy.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2,4-D choline salt as a synthetic auxin for in vitro plant tissue culture experiments focused on auxin-related research. This document outlines its mechanism of action, provides detailed experimental protocols for key applications, and presents quantitative data to guide experimental design.

Introduction to this compound

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin widely utilized in plant tissue culture to induce cell division and differentiation.[1] The choline salt of 2,4-D is a modern formulation with high stability and low volatility, making it a reliable and safe option for laboratory use.[2][3][4] Like other forms of 2,4-D, the choline salt mimics the action of the natural plant hormone indole-3-acetic acid (IAA), but it is more stable and less prone to degradation in culture media.[5] At appropriate concentrations, this compound is highly effective for inducing callus formation, initiating somatic embryogenesis, and maintaining suspension cultures.[6]

Mechanism of Action: Auxin Signaling Pathway

2,4-D exerts its effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[7]

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes.[2] When 2,4-D (or natural auxin) is present, it acts as a "molecular glue," binding to the TIR1/AFB receptor and an Aux/IAA protein.[8][9][10] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[8] The degradation of the Aux/IAA repressor frees the ARF to activate the transcription of a wide array of genes involved in cell division, elongation, and differentiation.[7]

At high concentrations, this sustained activation of auxin responses leads to uncontrolled cell division and growth, which is the basis of its herbicidal activity.[1] However, at the lower concentrations used in tissue culture, this mechanism is precisely controlled to induce specific developmental programs like callus formation and somatic embryogenesis.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_no_auxin Low Auxin cluster_auxin High Auxin (2,4-D) Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Binds and Represses DNA_Repressed Auxin-Responsive Genes (Repressed) ARF->DNA_Repressed Bound but Inactive Two4D 2,4-D TIR1_AFB TIR1/AFB Receptor Two4D->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA_Degraded Degraded Aux/IAA SCF_Complex->Aux_IAA_Degraded Targets for Degradation Proteasome 26S Proteasome Aux_IAA_Degraded->Proteasome Degraded by ARF_Active Active ARF DNA_Active Auxin-Responsive Genes (Transcribed) ARF_Active->DNA_Active Activates Transcription Response Cell Division & Differentiation DNA_Active->Response Two4D_outside This compound (in media) Two4D_outside->Two4D Uptake

Figure 1: Simplified Auxin Signaling Pathway

Quantitative Data: 2,4-D Concentrations for in Vitro Culture

The optimal concentration of 2,4-D varies significantly depending on the plant species, explant type, and the desired outcome (callus induction vs. somatic embryogenesis). The following tables summarize effective concentration ranges reported in the literature. Note that many studies refer to "2,4-D" without specifying the salt form; however, these concentrations provide a strong starting point for experiments using this compound.

Table 1: Recommended Concentrations of 2,4-D for Callus Induction

Plant SpeciesExplant Type2,4-D Concentration (mg/L)Callus Induction Frequency (%)Reference(s)
Rice (Oryza sativa)Mature Embryos2.0 - 4.0~96%[11][12]
Rice (Oryza sativa)Seeds2.0 - 6.0-[13]
TriticaleImmature Embryos2.0-[14]
Garlic (Allium sativum)Root Tips1.086.1%[15]
Nepenthes gracilisLeaf2.0-[12]
Phaseolus vulgarisPlumule, Radicle0.5 (in combination)-[5]
Woody Plants (general)Shoot tips3.0 - 10.0-[16]

Table 2: Recommended Concentrations of 2,4-D for Somatic Embryogenesis

Plant SpeciesExplant Type2,4-D Concentration (mg/L)NotesReference(s)
Soybean (Glycine max)Immature Cotyledons40.0 (induction), 20.0 (proliferation)High concentration for induction[17]
Anethum graveolensHypocotyl~0.25 (1.13 µM)Highest embryogenic callus induction[18]
Centella asiaticaLeaf~1.0 - 2.0 (4.52 - 9.04 µM)-[19]
Cereals (general)-1.0 - 2.5General range[20]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A sterile, concentrated stock solution is essential for accurately supplementing tissue culture media.

Materials:

  • This compound powder

  • 1N NaOH or 95% Ethanol

  • Sterile, purified water (e.g., double-distilled or Milli-Q)

  • Sterile volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter

  • Sterile storage vials or tubes

Procedure:

  • To prepare a 1 mg/mL stock solution: Weigh 100 mg of this compound powder and place it in a sterile beaker or flask.

  • Add a small volume (2-5 mL) of 1N NaOH or 95% ethanol to completely dissolve the powder. Gentle warming or stirring may be required.

  • Once dissolved, slowly add sterile, purified water while stirring to prevent precipitation.

  • Transfer the solution to a 100 mL sterile volumetric flask and bring the final volume to 100 mL with sterile water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into smaller, sterile vials for single use to avoid repeated thawing and contamination.

  • Label the vials clearly with the name of the solution, concentration (1 mg/mL), and date of preparation.

  • Store the stock solution at 4°C for short-term use (up to a month) or at -20°C for long-term storage.

Stock_Solution_Workflow Start Start Weigh 1. Weigh 100 mg This compound Start->Weigh Dissolve 2. Dissolve in small volume of 1N NaOH or Ethanol Weigh->Dissolve Add_Water 3. Add sterile water while stirring Dissolve->Add_Water Final_Volume 4. Bring to 100 mL in volumetric flask Add_Water->Final_Volume Filter 5. Filter sterilize (0.22 µm filter) Final_Volume->Filter Aliquot 6. Aliquot into sterile vials Filter->Aliquot Store 7. Store at 4°C or -20°C Aliquot->Store End End: 1 mg/mL Stock Solution Store->End

Figure 2: Stock Solution Preparation Workflow
Protocol 2: General Protocol for Callus Induction

This protocol provides a general framework for inducing callus from leaf explants. It should be optimized for specific plant species.

Materials:

  • Healthy, young plant leaves

  • 70% (v/v) ethanol

  • Commercial bleach solution (e.g., 10-20% v/v) with a few drops of Tween-20

  • Sterile, purified water

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose (30 g/L)

  • Gelling agent (e.g., Agar, 8 g/L)

  • This compound stock solution (1 mg/mL)

  • Sterile petri dishes, scalpels, and forceps

  • Laminar flow hood

  • Growth chamber or incubator

Procedure:

  • Explant Sterilization:

    • Rinse leaves under running tap water.

    • In a laminar flow hood, immerse leaves in 70% ethanol for 30-60 seconds.

    • Transfer leaves to a bleach solution with Tween-20 and agitate for 10-15 minutes.

    • Rinse the leaves 3-4 times with sterile, purified water to remove all traces of bleach.

  • Media Preparation (per liter):

    • Prepare 1 L of MS basal medium with vitamins according to the manufacturer's instructions.

    • Add 30 g of sucrose and dissolve completely.

    • Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl.

    • Add 8 g of agar and heat the medium until the agar is fully dissolved.

    • Autoclave the medium at 121°C and 15 psi for 20 minutes.

    • Allow the medium to cool to approximately 50-60°C.

    • Under sterile conditions, add the required volume of the 1 mg/mL this compound stock solution to achieve the desired final concentration (e.g., for 2.0 mg/L, add 2.0 mL of stock solution).

    • Swirl gently to mix and dispense approximately 25 mL of the medium into sterile petri dishes. Allow the medium to solidify.

  • Explant Preparation and Inoculation:

    • Place the sterile leaves on a sterile petri dish and cut them into small segments (explants) of approximately 1 cm².

    • Place the explants onto the surface of the solidified MS medium containing this compound.

    • Seal the petri dishes with parafilm.

  • Incubation:

    • Incubate the cultures in a growth chamber at 25 ± 2°C, typically in the dark to promote undifferentiated callus growth.

    • Observe the cultures regularly for signs of contamination and callus formation.

  • Subculture:

    • Subculture the developing callus onto fresh medium of the same composition every 3-4 weeks to maintain active growth.

Callus_Induction_Workflow Start Start Sterilize_Explant 1. Surface Sterilize Leaf Explants Start->Sterilize_Explant Inoculate 6. Place Explants on Medium Sterilize_Explant->Inoculate Prepare_Media 2. Prepare MS Medium + Sucrose, pH 5.8 Autoclave 3. Autoclave Medium Prepare_Media->Autoclave Cool_Add_24D 4. Cool and Add Sterile This compound Autoclave->Cool_Add_24D Pour_Plates 5. Pour into Petri Dishes Cool_Add_24D->Pour_Plates Pour_Plates->Inoculate Incubate 7. Incubate in Dark at 25°C Inoculate->Incubate Subculture 8. Subculture Callus Every 3-4 Weeks Incubate->Subculture Subculture->Subculture End End: Proliferating Callus Subculture->End

Figure 3: General Callus Induction Workflow

Concluding Remarks

This compound is a potent and stable synthetic auxin that is invaluable for auxin-related research in plant tissue culture. Its primary role is in the induction of cell proliferation and the initiation of somatic embryogenesis. The success of these applications is highly dependent on the concentration of this compound used, which must be empirically determined for each plant species and explant type. The protocols and data provided in these notes serve as a robust starting point for developing and optimizing in vitro culture systems for a wide range of research applications.

References

Application Notes and Protocols: Standard Operating Procedure for Sprayer Calibration for 2,4-D Choline Salt Application

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Purpose

This document provides a detailed standard operating procedure (SOP) for the calibration of agricultural sprayers to ensure the accurate and effective application of 2,4-D choline salt herbicides. Proper calibration is critical for achieving desired weed control, preventing crop injury, minimizing environmental impact through off-target movement, and adhering to regulatory requirements.[1][2] This protocol is intended for researchers, scientists, and professionals involved in agricultural chemical development and application.

2.0 Scope

This SOP applies to the calibration of broadcast boom sprayers. The principles described can be adapted for other types of ground application equipment. Calibration should be performed at the beginning of each spraying season, whenever changes are made to the sprayer setup (e.g., nozzles, pressure), or if application patterns appear inconsistent.[2]

3.0 Health and Safety

Prior to performing any calibration procedures, consult the Safety Data Sheet (SDS) for this compound and any other chemicals being used. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and protective clothing. Calibration should be performed with clean water before introducing any pesticide into the tank.[3][4]

4.0 Pre-Calibration Protocol: Sprayer Inspection and Setup

A thorough inspection is mandatory before starting the calibration process to ensure the sprayer is in proper working order.[4]

4.1 Experimental Methodology

  • Tank and System Flush: Thoroughly clean the sprayer tank, lines, and filters to remove any residues from previous applications.[4] Flush the system with a strong detergent or a commercial tank cleaner.[4]

  • Component Inspection: Visually inspect all hoses and connections for leaks, cracks, or signs of wear and replace any damaged parts.[4]

  • Filter and Screen Check: Remove and clean all filters and nozzle screens. Clogged filters can significantly affect spray uniformity.[5]

  • Pressure Gauge Verification: Ensure the pressure gauge is functioning correctly.

  • Nozzle Selection and Inspection:

    • Select nozzles appropriate for the specific this compound product being used. Product labels for 2,4-D choline formulations often mandate the use of specific drift-reduction nozzles that produce Very Coarse (VC) to Ultra Coarse (UC) droplets to mitigate off-target movement.[6][7] Examples include Turbo TeeJet® Induction (TTI) nozzles.[6][8]

    • Ensure all nozzles on the boom are of the same type and size.[4]

    • Visually inspect each nozzle for wear or damage. Do not use hard objects like wires to clean nozzles, as this can damage the orifice.[4]

  • Boom Height Adjustment: Set the boom height according to the nozzle manufacturer's recommendation to ensure proper spray pattern overlap. For many 2,4-D choline products, a maximum boom height of 24 inches above the target is recommended to reduce drift potential.[9]

5.0 Sprayer Calibration Protocol: The "Ounces-to-Gallons Per Acre" Method

This widely used method determines the sprayer's output in Gallons Per Acre (GPA) by collecting the output from a single nozzle over a specific distance. The principle relies on a direct conversion where the volume collected in ounces is equal to the application rate in GPA.[3][10]

5.1 Experimental Methodology

  • Fill Sprayer with Water: Fill the sprayer tank at least half full with clean water.[1]

  • Determine Calibration Course Distance:

    • Measure the distance in inches between two adjacent nozzles on the boom.[1][11]

    • Using this nozzle spacing, determine the required travel distance for the calibration course from Table 1 .

  • Measure Travel Time:

    • Mark the start and end points of the calibration course in a field with conditions similar to those that will be sprayed.[4][12]

    • Select a practical and safe operating speed (MPH) and a specific gear and engine RPM.[12]

    • Drive the measured course at the selected speed and record the time in seconds required to travel the distance.

    • Repeat this step at least once and calculate the average travel time to improve accuracy.[1][11]

  • Measure Nozzle Output:

    • With the sprayer stationary, bring the engine to the same RPM used to measure the travel time.[12]

    • Set the system pressure to the desired level (e.g., 30-40 PSI). Consult the nozzle manufacturer's chart for the optimal pressure range.[3]

    • Using a calibrated collection container (graduated in ounces), catch the water from one nozzle for the exact average travel time recorded in the previous step.[1]

  • Calculate Application Rate (GPA):

    • The volume of water collected from the nozzle in fluid ounces is directly equal to the sprayer's application rate in Gallons Per Acre (GPA).[1][3][10] For example, collecting 20 ounces means the application rate is 20 GPA.

  • Check Nozzle Uniformity:

    • Repeat the collection process (Step 5.1.4) for several other nozzles across the boom.

    • Calculate the average output of all nozzles tested.

    • If any nozzle's output deviates by more than 10% from the average, it should be cleaned or replaced.[4][11] Repeat the uniformity check until all tested nozzles are within the 10% tolerance. (See Table 2 for an example).

  • Adjust Application Rate (If Necessary):

    • Compare the measured GPA with the target GPA recommended on the this compound product label (typically 10 or more gallons per acre for ground applications).[13][14]

    • If the measured rate is off by more than 5% from the target, adjustments are needed.[1]

      • Minor adjustments: Can be made by slightly increasing or decreasing the pressure. Remember, doubling the pressure does not double the flow rate.

      • Major adjustments: Require changing the travel speed or selecting different nozzles.

    • If any adjustments are made, the calibration process (starting from Step 5.1.3) must be repeated.[10]

6.0 Protocol for Calculating the Final Herbicide Mixture

Once the sprayer is accurately calibrated to a known GPA, the correct amount of this compound herbicide can be calculated for the spray tank.

6.1 Experimental Methodology

  • Determine Tank Mix Components: Refer to the this compound product label for the recommended application rate (e.g., pints or fluid ounces per acre) and any required adjuvants or tank-mix partners.[15][16]

  • Calculate Acres Covered Per Tank: Divide the total volume of your sprayer tank (in gallons) by the calibrated application rate (GPA).

    • Formula:Acres per Tank = Tank Volume (Gallons) / Calibrated Rate (GPA)

  • Calculate Herbicide Needed Per Tank: Multiply the acres covered per tank by the herbicide's label rate.

    • Formula:Herbicide per Tank = Acres per Tank × Herbicide Rate per Acre

  • Mixing Procedure:

    • Fill the spray tank approximately half full with water.[13]

    • Engage the sprayer's agitation system.

    • Add the calculated amount of this compound herbicide to the tank.

    • Add any other required tank-mix partners or adjuvants as specified by the product labels.

    • Continue filling the tank with water to the final desired volume. Maintain agitation throughout the mixing and application process.[13]

7.0 Data Presentation

Quantitative data from the calibration process should be recorded and summarized for easy reference and replication.

Table 1: Calibration Course Distance Based on Nozzle Spacing This table provides the standardized distance to travel to ensure that collecting nozzle output in ounces directly equals the application rate in gallons per acre.

Nozzle Spacing (inches)Calibration Course Distance (feet)
20204
22185
24170
30136
36113
40102
Source: Data compiled from multiple agricultural extension resources.[1][12]

Table 2: Example Nozzle Output Uniformity Check (Assumes a target output of 20 oz, corresponding to 20 GPA)

Nozzle #Output (fl. oz.)Deviation from AverageStatus (within +/- 10%)
120.5+2.2%OK
219.8-1.2%OK
322.5+12.2%Replace/Clean
420.1+0.2%OK
Average 20.05 (recalculated after replacing #3)--

Table 3: Example Herbicide Mix Calculation

ParameterValueUnit
Sprayer Tank Volume300Gallons
Calibrated Application Rate (GPA)20Gallons per Acre
Acres Covered per Tank 15 Acres
2,4-D Choline Label Rate32Fluid Ounces per Acre
Total 2,4-D Choline per Tank 480 Fluid Ounces

Table 4: Key Calibration Formulas

Variable to CalculateFormula
Application Rate (GPA)(GPM × 5940) / (MPH × W)
Gallons per Minute (GPM)Ounces per Minute (OPM) / 128
Miles per Hour (MPH)(Distance in feet × 60) / (Time in seconds × 88)
Herbicide per Tank(Tank Volume / GPA) × Herbicide Rate per Acre
Where W = Nozzle spacing in inches.[4]

8.0 Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the sprayer calibration procedure.

Sprayer_Calibration_Workflow cluster_pre Phase 1: Preparation cluster_cal Phase 2: Calibration with Water cluster_mix Phase 3: Mixing and Application Start Start Calibration Inspect 1. Pre-Calibration Inspection (Hoses, Filters, Nozzles) Start->Inspect Select_Nozzle 2. Select & Install Drift-Reduction Nozzles Inspect->Select_Nozzle Measure_Params 3. Determine Nozzle Spacing & Calibration Course Distance Select_Nozzle->Measure_Params Measure_Speed 4. Measure Average Travel Time over Course Measure_Params->Measure_Speed Measure_Output 5. Collect Nozzle Output for Measured Time Measure_Speed->Measure_Output Check_Uniformity 6. Check Nozzle Uniformity (Must be within 10%) Measure_Output->Check_Uniformity Output_Decision Output Uniform? Check_Uniformity->Output_Decision Output_Decision->Inspect No, Clean/Replace Nozzles Calculate_GPA 7. Calculate Application Rate (oz collected = GPA) Output_Decision->Calculate_GPA Yes Compare_GPA 8. Compare to Target GPA (Within 5%?) Calculate_GPA->Compare_GPA Adjust Adjust Speed/Pressure & Recalibrate Compare_GPA->Adjust No Calculate_Mix 9. Calculate Herbicide Needed per Tank Compare_GPA->Calculate_Mix Yes Adjust->Measure_Speed Mix_Tank 10. Mix Solution Calculate_Mix->Mix_Tank Apply 11. Perform Application Mix_Tank->Apply

Caption: Workflow for sprayer calibration from initial inspection to final application.

References

Application Notes and Protocols for Adjuvant Selection with 2,4-D Choline Salt Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The herbicidal efficacy of 2,4-D choline salt, a post-emergent herbicide for selective control of broadleaf weeds, can be significantly enhanced through the careful selection and use of adjuvants. Adjuvants are additives that modify the properties of the herbicide spray solution to improve its performance. This can include enhancing droplet retention on the leaf surface, increasing penetration of the active ingredient, and mitigating antagonistic effects of hard water.[1] The this compound formulation itself is designed to have lower volatility compared to traditional 2,4-D formulations like esters and amines, reducing the risk of off-target movement.[2] However, optimizing its performance with the right adjuvant is critical for effective weed management.

This document provides detailed application notes, summarizes available quantitative data on adjuvant performance with this compound, and outlines key experimental protocols for evaluating and selecting the most effective adjuvants for specific applications.

Adjuvant Classes and Their Mechanisms of Action

Several classes of adjuvants can be used with this compound formulations, each with a distinct mechanism of action to enhance herbicidal activity.

  • Water Conditioners (e.g., Ammonium Sulfate - AMS): Hard water containing cations like calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺) can bind with weak acid herbicides like 2,4-D, reducing their efficacy. Water conditioners such as AMS sequester these cations, preventing them from interfering with the herbicide's activity.

  • Surfactants (Nonionic Surfactants - NIS): These adjuvants reduce the surface tension of spray droplets, allowing them to spread more evenly over the waxy surface of a weed's leaves rather than beading up and rolling off. This increased coverage enhances herbicide absorption.

  • Oil Concentrates (Crop Oil Concentrates - COC and Methylated Seed Oils - MSO):

    • COCs are petroleum-based oils combined with a surfactant. They help to dissolve the waxy cuticle of the leaf, facilitating greater penetration of the herbicide.[3]

    • MSOs are derived from vegetable oils and are generally considered more effective at penetrating the leaf cuticle than COCs.[4][5][6]

  • Drift Reduction Agents (DRAs): These adjuvants increase the viscosity of the spray solution, leading to the formation of larger, heavier spray droplets that are less likely to drift off-target.

Data on Adjuvant Efficacy with this compound

The selection of an appropriate adjuvant is critical, especially when dealing with challenging environmental conditions such as hard water. Research has demonstrated the significant impact of water hardness on the efficacy of 2,4-D choline and the mitigating effect of ammonium sulfate (AMS).

Table 1: Effect of Water Hardness and Ammonium Sulfate (AMS) on Weed Control with 2,4-D Choline

Water Hardness (mg L⁻¹ CaCO₃ equivalents)TreatmentGiant Ragweed Control (%)Horseweed Control (%)Palmer Amaranth Control (%)
02,4-D Choline888590
10002,4-D Choline686570
10002,4-D Choline + AMS858287

Data adapted from Devkota and Johnson, 2016. Greenhouse study evaluating the efficacy of 2,4-D choline at 280 g ae ha⁻¹.

Table 2: Influence of Ammonium Sulfate (AMS) on Biomass Reduction of Various Weed Species Treated with 2,4-D Choline in Hard Water (1000 mg L⁻¹)

Weed SpeciesTreatmentBiomass Reduction (%)
Giant Ragweed2,4-D Choline75
Giant Ragweed2,4-D Choline + AMS83
Horseweed2,4-D Choline72
Horseweed2,4-D Choline + AMS80
Palmer Amaranth2,4-D Choline80
Palmer Amaranth2,4-D Choline + AMS88

Data adapted from Devkota and Johnson, 2016.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for selecting an appropriate adjuvant for a this compound formulation based on environmental and target weed characteristics.

Adjuvant_Selection_Workflow start Start: Need for 2,4-D Choline Application hard_water Assess Water Hardness start->hard_water waxy_weed Assess Target Weed Leaf Surface Characteristics hard_water->waxy_weed Low add_ams Add Water Conditioner (e.g., AMS) hard_water->add_ams High add_mso_coc Add MSO or COC waxy_weed->add_mso_coc Waxy/Hairy add_nis Add Nonionic Surfactant (NIS) waxy_weed->add_nis Less Waxy drift_concern Assess Off-Target Drift Potential add_dra Add Drift Reduction Agent (DRA) drift_concern->add_dra High tank_mix Prepare Tank Mix drift_concern->tank_mix Low add_ams->waxy_weed add_mso_coc->drift_concern add_nis->drift_concern add_dra->tank_mix application Spray Application tank_mix->application

Caption: Adjuvant selection workflow for 2,4-D choline.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of adjuvant efficacy.

Protocol 1: Greenhouse Bioassay for Adjuvant Efficacy Evaluation

This protocol outlines a greenhouse experiment to compare the efficacy of different adjuvants with this compound on a target weed species.

Greenhouse_Bioassay_Workflow cluster_prep Preparation cluster_application Application cluster_evaluation Evaluation cluster_analysis Data Analysis plant_prep 1. Grow target weed species to a consistent growth stage (e.g., 4-6 leaf stage). treatment_prep 2. Prepare 2,4-D choline spray solutions with and without different adjuvants (e.g., NIS, COC, MSO, AMS) at specified concentrations. plant_prep->treatment_prep spray_application 3. Apply herbicide treatments using a calibrated laboratory sprayer to ensure uniform coverage. treatment_prep->spray_application visual_assessment 4. Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0-100%. spray_application->visual_assessment biomass_measurement 5. At the final assessment, harvest above-ground biomass, dry, and weigh to determine biomass reduction compared to control. visual_assessment->biomass_measurement statistical_analysis 6. Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. biomass_measurement->statistical_analysis

Caption: Greenhouse bioassay experimental workflow.

Methodology:

  • Plant Material: Grow a target weed species (e.g., Palmer amaranth, horseweed) in pots in a greenhouse under controlled temperature and light conditions. Ensure plants are of a uniform size and growth stage (e.g., 10-15 cm in height) at the time of treatment.

  • Treatment Preparation:

    • Prepare a stock solution of this compound.

    • Prepare separate spray solutions by tank-mixing the 2,4-D choline with each adjuvant to be tested (e.g., NIS at 0.25% v/v, COC at 1% v/v, MSO at 1% v/v, and AMS at 2.5% w/v). Include a control treatment with 2,4-D choline alone and an untreated control.

  • Herbicide Application:

    • Use a research-grade spray chamber equipped with a flat-fan nozzle calibrated to deliver a specific spray volume (e.g., 140 L/ha) at a constant pressure.

    • Randomly assign treatments to the pots in a completely randomized design with multiple replications (e.g., 4-6).

  • Data Collection:

    • Visually assess percent weed control at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).

    • At 21 DAT, harvest the above-ground biomass of each plant. Dry the biomass in an oven at 60°C until a constant weight is achieved.

  • Data Analysis:

    • Calculate the percent biomass reduction relative to the untreated control.

    • Analyze the visual assessment and biomass data using Analysis of Variance (ANOVA) to determine statistically significant differences between the adjuvant treatments.

Protocol 2: Wind Tunnel Analysis of Spray Droplet Size

This protocol describes a method for evaluating the effect of adjuvants on the droplet size spectrum of this compound formulations in a wind tunnel.

Methodology:

  • Spray Solution Preparation: Prepare spray solutions of this compound with and without the adjuvants to be tested, as described in Protocol 1.

  • Wind Tunnel Setup:

    • Utilize a low-speed wind tunnel with a laser diffraction instrument for droplet size analysis.

    • Set the wind speed to simulate typical field application conditions (e.g., 15 mph).

  • Nozzle Selection and Operation:

    • Select a nozzle type recommended for 2,4-D choline applications (e.g., air-induction nozzle).

    • Operate the nozzle at a constant pressure (e.g., 40 psi).

  • Droplet Size Measurement:

    • Pass the spray plume through the laser beam of the diffraction instrument.

    • Measure the droplet size spectrum for each treatment, recording parameters such as the volume median diameter (VMD or Dv0.5) and the percentage of fine droplets (<150 µm).

  • Data Analysis: Compare the droplet size parameters for the different adjuvant treatments to determine their effect on reducing the number of drift-prone fine droplets.

Protocol 3: 14C-2,4-D Choline Uptake and Translocation Study

This protocol uses a radiolabeled active ingredient to quantify the effect of adjuvants on the absorption and movement of 2,4-D choline within the plant.

Translocation_Study_Workflow cluster_prep Preparation cluster_application Application cluster_harvest Harvest and Sectioning cluster_analysis Analysis plant_prep 1. Grow target weed species to the 2-4 leaf stage. solution_prep 2. Prepare treatment solutions containing a known amount of 14C-2,4-D choline with and without adjuvants. plant_prep->solution_prep radiolabel_application 3. Apply a small, precise droplet of the radiolabeled solution to a single leaf of each plant. solution_prep->radiolabel_application harvesting 4. Harvest plants at various time points (e.g., 6, 24, 48 hours after treatment). radiolabel_application->harvesting sectioning 5. Section each plant into: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots. harvesting->sectioning oxidation 6. Combust plant sections in a biological oxidizer to capture 14CO2. sectioning->oxidation lsc 7. Quantify the amount of 14C in each section using a liquid scintillation counter. oxidation->lsc data_analysis 8. Calculate the percentage of applied 14C absorbed and translocated to different plant parts. lsc->data_analysis

Caption: 14C-2,4-D Choline uptake and translocation study workflow.

Methodology:

  • Plant Material: Grow target weed species as described in Protocol 1.

  • Radiolabeled Treatment Solution: Prepare solutions containing a known concentration and radioactivity of 14C-2,4-D choline, with and without the test adjuvants.

  • Application: Apply a small droplet (e.g., 1-10 µL) of the radiolabeled solution to the adaxial surface of a single, fully expanded leaf on each plant.

  • Harvesting and Sample Preparation:

    • Harvest plants at predetermined time intervals after treatment (e.g., 6, 24, 48 hours).

    • Wash the treated leaf with a solvent (e.g., ethanol:water solution) to remove unabsorbed 14C-2,4-D.

    • Section the plant into the treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Quantification of Radioactivity:

    • Combust the plant sections in a biological oxidizer.

    • Quantify the amount of 14C in each section using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of applied 14C that was absorbed and translocated to different parts of the plant for each adjuvant treatment.

Conclusion

The selection of an appropriate adjuvant is a critical step in optimizing the performance of this compound formulations. Water conditioners like AMS are essential in areas with hard water to prevent efficacy loss. Surfactants and oil concentrates can significantly improve herbicide uptake, particularly on weeds with waxy leaf surfaces. Drift reduction agents are important for minimizing off-target movement. The protocols provided in this document offer a framework for the systematic evaluation and selection of adjuvants to maximize the weed control efficacy of this compound herbicides in a scientifically robust manner. Further research providing direct quantitative comparisons of a wider range of adjuvants with this compound would be beneficial for refining application recommendations.

References

Application Notes and Protocols for Assessing Crop Tolerance to Post-Emergence Applications of 2,4-D Choline Salt

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of crops tolerant to 2,4-D choline salt, a lower-volatility formulation of the synthetic auxin herbicide 2,4-D, has provided growers with an additional tool for managing problematic broadleaf weeds.[1][2] However, rigorous assessment of crop tolerance is crucial to ensure that these herbicide applications do not adversely affect crop growth, development, and yield. These application notes and protocols provide detailed methodologies for researchers, scientists, and agricultural professionals to effectively evaluate crop tolerance to post-emergence applications of this compound. The protocols cover visual injury assessment, biomass reduction, yield analysis, and physiological and molecular responses.

I. Visual Assessment of Crop Injury

Visual assessment is a rapid and non-destructive method to evaluate crop response to herbicide applications. It involves rating the extent of phytotoxicity symptoms such as epinasty (drooping and twisting of stems and leaves), chlorosis (yellowing), necrosis (tissue death), and stunting.[1][3]

Protocol 1: Visual Injury Rating

Objective: To quantify the level of visible injury to crop plants following the application of this compound.

Materials:

  • Treated and untreated (control) crop plots.

  • Rating scale chart (e.g., EWRC 1-9 scale or a 0-100% scale).[3][4]

  • Data collection sheets or electronic device.

Procedure:

  • Timing of Assessment: Conduct visual ratings at multiple time points after application, for example, 3, 7, 14, 21, and 28 days after treatment (DAT).[3][5] This allows for the observation of both acute and chronic symptoms.

  • Rating Scale Selection:

    • Percentage Scale (0-100%): This scale is widely used, where 0% represents no visible injury and 100% represents complete plant death.[3][4][6][7]

    • European Weed Research Council (EWRC) Scale (1-9): This scale provides a categorical assessment of injury, where 1 indicates no effect and 9 indicates plant death.[3]

  • Rating Process:

    • Visually compare the treated plants to the untreated control plants.

    • Assign an injury rating to each plot based on the selected scale. The rating should be an overall assessment of the plot, considering the average injury level across all plants within the plot.

    • Record the ratings on the data collection sheet, noting the date of assessment and the specific symptoms observed.

  • Data Analysis: Analyze the visual injury data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.[8]

Data Presentation:

Table 1: Example of Visual Injury Ratings for a Hypothetical Crop

2,4-D Choline Rate (g ae/ha)7 DAT14 DAT21 DAT
0 (Control) 0%0%0%
530 5%8%3%
1060 (1X) 12%15%7%
2120 (2X) 25%30%18%
DAT: Days After Treatment; g ae/ha: grams acid equivalent per hectare. Injury rated on a 0-100% scale.

II. Biomass Reduction Assessment

Measuring plant biomass provides a quantitative assessment of the impact of herbicide treatment on overall plant growth. Both above-ground and root biomass can be evaluated.[9]

Protocol 2: Above-Ground Biomass Measurement

Objective: To determine the effect of this compound on the accumulation of above-ground plant biomass.

Materials:

  • Pruning shears or clippers.

  • Sample bags (paper or cloth).

  • Weighing balance (accurate to at least 0.1 g).[10]

  • Drying oven.

Procedure:

  • Sampling:

    • At a predetermined time point (e.g., 28 DAT or at a specific growth stage), randomly select a representative number of plants from each plot. Alternatively, harvest all plants from a defined area within each plot (e.g., 1 square meter).

    • Cut the plants at the soil surface.[10]

  • Fresh Weight Measurement:

    • Place the harvested plant material from each sample into a pre-weighed bag.

    • Record the total weight to determine the fresh weight (FW) of the above-ground biomass.

  • Dry Weight Measurement:

    • Place the sample bags in a drying oven set at 60-70°C.

    • Dry the samples to a constant weight. This may take 48-72 hours.

    • Once dry, allow the samples to cool to room temperature in a desiccator to prevent moisture reabsorption.

    • Weigh the dried samples to determine the dry weight (DW) of the above-ground biomass.

  • Data Analysis: Calculate the percent biomass reduction for each treatment relative to the untreated control. Analyze the data using ANOVA to identify significant treatment effects.

Data Presentation:

Table 2: Example of Above-Ground Biomass Reduction in a Hypothetical Crop

2,4-D Choline Rate (g ae/ha)Mean Dry Weight ( g/plant )Biomass Reduction (%)
0 (Control) 150.00.0
530 142.55.0
1060 (1X) 127.515.0
2120 (2X) 105.030.0

III. Yield Analysis

Yield is the ultimate indicator of crop tolerance to a herbicide. Assessing yield is critical to determine the economic impact of any observed phytotoxicity.

Protocol 3: Crop Yield Assessment

Objective: To evaluate the effect of post-emergence this compound application on the final crop yield.

Materials:

  • Harvesting equipment appropriate for the crop (e.g., plot combine, hand-harvesting tools).

  • Weighing scale.

  • Moisture meter.

Procedure:

  • Harvesting:

    • Harvest the central rows or a designated area from each plot to minimize edge effects.

    • Ensure that the harvesting equipment is clean between plots to prevent cross-contamination.

  • Yield Measurement:

    • Measure and record the total weight of the harvested product from each plot.

  • Moisture Content:

    • Determine the moisture content of the harvested grain or fruit using a moisture meter.

  • Yield Adjustment:

    • Adjust the yield data to a standard moisture content for the specific crop to allow for accurate comparisons between treatments.

  • Data Analysis:

    • Analyze the adjusted yield data using ANOVA and appropriate mean separation tests (e.g., LSD) to identify significant differences among treatments.[11] It is recommended to conduct yield trials across multiple locations and years to account for environmental variability.[12]

Data Presentation:

Table 3: Example of Yield Response to 2,4-D Choline in a Hypothetical Cereal Crop

2,4-D Choline Rate (g ae/ha)Mean Yield ( kg/ha )Yield Reduction (%)
0 (Control) 50000.0
530 49002.0
1060 (1X) 47505.0
2120 (2X) 425015.0
Yields adjusted to 13% moisture content.

IV. Physiological and Molecular Assessments

For a more in-depth understanding of crop tolerance, physiological and molecular analyses can be conducted. These can reveal the underlying mechanisms of tolerance or susceptibility.

Protocol 4: Photosynthetic Efficiency Measurement

Objective: To assess the impact of this compound on the photosynthetic performance of the crop.

Materials:

  • Portable photosynthesis system (e.g., LI-COR LI-6800).

Procedure:

  • Measurement Timing: Conduct measurements at key time points after application (e.g., 1, 3, and 7 DAT).

  • Leaf Selection: Select the youngest fully expanded leaf from several representative plants in each plot.

  • Measurement Parameters: Measure parameters such as net photosynthetic rate (A), stomatal conductance (gs), intercellular CO2 concentration (Ci), and transpiration rate (E).[13]

  • Data Analysis: Analyze the data to determine if there are significant differences in photosynthetic parameters between treated and control plants.

Molecular Analysis

Transcriptome analysis can identify genes that are differentially expressed in response to 2,4-D choline treatment.[14][15] This can provide insights into the molecular pathways involved in tolerance, such as herbicide metabolism (e.g., cytochrome P450 involvement) and transport.[15][16]

Visualizations

Experimental_Workflow A Experimental Setup (Randomized Complete Block Design) B Post-Emergence Application of this compound A->B C Visual Injury Assessment (3, 7, 14, 21, 28 DAT) B->C D Physiological Measurements (e.g., Photosynthesis at 1, 3, 7 DAT) B->D E Biomass Harvest (28 DAT) B->E F Final Yield Harvest (Maturity) B->F G Data Analysis (ANOVA, Mean Separation) C->G D->G E->G F->G

Caption: Experimental workflow for assessing crop tolerance.

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin 2,4-D (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding Ub Ubiquitin TIR1_AFB->Ub ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Gene_Expression Auxin-Responsive Gene Expression (Growth, Development, Epinasty) ARF->Gene_Expression activates transcription Ub->Aux_IAA ubiquitination

Caption: Simplified auxin signaling pathway activated by 2,4-D.

References

Troubleshooting & Optimization

Optimizing spray droplet size for maximizing 2,4-D choline salt efficacy and minimizing drift

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-D choline salt. The focus is on optimizing spray droplet size to maximize herbicidal efficacy while minimizing off-target spray drift.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental applications of this compound.

Issue 1: Poor Weed Control Efficacy Despite Following General Application Guidelines

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Droplet Size for Target Weed Species Different weed species' leaf architecture can influence the optimal droplet size for herbicide uptake.[1][2] For example, research has shown that while an Ultra Coarse droplet size (around 900 µm) can be effective in some locations, Extremely Coarse droplets (565-690 µm) may be necessary for other sites to achieve maximum weed control.[1][2]Action: Review the primary weed species in your experiment. If targeting weeds with complex leaf structures, consider adjusting your nozzle and pressure combination to produce a droplet size in the Extremely Coarse range.
Excessively Large Droplets Leading to Bounce and Roll-off While larger droplets reduce drift, excessively large droplets may not adhere to the leaf surface, leading to reduced herbicide absorption.[3]Action: Observe the spray application on the target weeds. If droplets are visibly bouncing or rolling off the leaves, consider slightly reducing the droplet size. The addition of an appropriate adjuvant can also improve droplet retention.[3]
Environmental Conditions Affecting Herbicide Uptake Herbicide efficacy is influenced by environmental factors such as temperature, humidity, and soil moisture.[4] Plants under stress may not translocate systemic herbicides like 2,4-D effectively.Action: Record environmental conditions at the time of application.[1] If conditions are not optimal for active plant growth, consider delaying the application.

Issue 2: Suspected Off-Target Drift and Damage to Non-Target Plants

Potential Cause Troubleshooting Step Expected Outcome
Presence of Fine Droplets in the Spray Plume Droplets smaller than 150 microns are highly susceptible to drift. These can be generated by using incorrect nozzles, excessive spray pressure, or certain tank-mix partners.Action: Verify that the nozzle and pressure combination being used is approved for 2,4-D choline applications and produces a Very Coarse (VC) to Ultra Coarse (UC) droplet spectrum.[5] The use of air-induction nozzles is often recommended to minimize fine droplets.[3][6]
Application During Unfavorable Weather Conditions Wind speed and direction are critical factors in spray drift.[7] Applying in wind speeds above the recommended threshold significantly increases the risk of off-target movement. Temperature inversions can also trap fine droplets and carry them long distances.[5]Action: Always measure and record wind speed and direction before and during application. Avoid spraying when wind speeds are high or when a temperature inversion is likely.[5]
Vapor Drift While this compound is a low-volatility formulation, some level of vapor drift can still occur, especially at high temperatures.[8][9] The 2,4-D choline formulation is reported to be 88% and 96% less volatile than the amine and ester formulations, respectively.[8]Action: To minimize vapor drift, avoid applying during the hottest parts of the day. The low-volatility nature of the choline salt formulation significantly reduces this risk compared to other 2,4-D formulations.[4][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal droplet size for maximizing the efficacy of this compound?

A1: The optimal droplet size can vary depending on the target weed species and environmental conditions. Generally, an "Extremely Coarse" spray is recommended for 2,4-D choline plus glyphosate applications.[2] Research has shown that droplet sizes between 565 and 690 µm (Extremely Coarse) were required to maintain 90% of the maximum weed control in some environments, while in others, a 900 µm (Ultra Coarse) droplet size was sufficient.[1][2] It is crucial to note that as droplet size increases, there can be a reduction in weed control in some situations.[1][2]

Q2: How can I effectively minimize spray drift when applying this compound?

A2: Minimizing spray drift is a multi-faceted approach:

  • Nozzle Selection: Use approved low-drift nozzles, such as air-induction (AI) or Turbo TeeJet® Induction (TTI) nozzles, that produce Very Coarse (VC) to Ultra Coarse (UC) droplets.[5][6]

  • Droplet Size: Ensure your application setup is calibrated to produce droplets in the recommended size range (Extremely Coarse to Ultra Coarse).[11]

  • Boom Height: Maintain a low boom height, typically 0.5 meters or lower above the target canopy, to reduce the time droplets are in the air.[5]

  • Wind Speed: Do not spray when wind speeds are high. Follow the specific wind speed restrictions on the product label.[8]

  • Temperature Inversions: Avoid applications during temperature inversions, as these conditions can suspend fine droplets in the air and lead to long-distance drift.[5]

  • Formulation: The this compound formulation itself has inherently lower drift potential due to reduced volatility compared to other 2,4-D formulations.[4][8]

Q3: What role do adjuvants play in optimizing this compound applications?

A3: Adjuvants can significantly impact spray droplet characteristics. Some adjuvants can increase the volume median diameter (VMD) of droplets, thereby reducing the number of drift-prone fine droplets.[12][13][14] They can also improve the deposition and spreading of droplets on the leaf surface, which can enhance herbicide efficacy.[3][12] However, the effect of an adjuvant can vary depending on the nozzle type and the specific pesticide formulation.[13] It is important to select an adjuvant that is compatible with this compound and is known to have drift-reducing properties.

Q4: How do I properly measure spray droplet size in my experiments?

A4: Several methods are available for measuring spray droplet size, with laser-based systems being common in research settings.[15]

  • Laser Diffraction: This non-intrusive method measures the distribution of a group of particles as they pass through a laser beam.[15][16]

  • Phase Doppler Particle Analysis (PDPA): This technique can measure both droplet size and velocity.[15][17]

  • High-Speed Imaging: This method uses high-speed cameras to capture images of the droplets for analysis.[15]

It is important to follow a standardized protocol for measurements, including maintaining a consistent distance between the nozzle and the measurement instrument and controlling environmental conditions like temperature and humidity.[16][17]

Data Presentation

Table 1: Influence of Droplet Size on Weed Control with 2,4-D Choline + Glyphosate

Droplet Size (µm)Droplet Size CategoryWeed Control (% of Maximum) - Site Group A (Mississippi & North Dakota)[1][2]Weed Control (% of Maximum) - Site Group B (Nebraska)[1][2]
150FineData not consistently at 90%Data not consistently at 90%
300MediumData not consistently at 90%Data not consistently at 90%
450CoarseData not consistently at 90%Data not consistently at 90%
565-690Extremely CoarseMaintained 90%Almost exclusively required to maintain 90%
900Ultra CoarseMaintained 90%Severe reductions observed in some cases

Table 2: Droplet Size Distribution for Different Venturi Nozzles with 2,4-D Choline + Glyphosate

Nozzle TypeDv0.1 (µm)[7]Dv0.5 (VMD, µm)[7]Dv0.9 (µm)[7]Average Droplet Velocity (m s-1)[7]
AIXR110042504647099.1
TDXL110042915448258.1

Dv0.1, Dv0.5, and Dv0.9 represent the droplet diameters at which 10%, 50%, and 90% of the spray volume is contained in droplets of a smaller diameter, respectively.

Experimental Protocols

Protocol 1: Field Efficacy Trial for Droplet Size Optimization

This protocol is based on the methodology described in Butts et al. (2019).[1][2]

  • Experimental Design: Utilize a randomized complete block design with a minimum of three replications.

  • Treatments:

    • Establish a range of target droplet sizes (e.g., 150, 300, 450, 600, 750, and 900 µm) based on the volume median diameter (Dv0.5).[2]

    • Include a non-treated control for comparison.

  • Herbicide Application:

    • Apply a pre-mixture of 2,4-D choline and glyphosate post-emergence to weeds of a consistent height (e.g., 15 cm or greater).[2]

    • Use a pulse-width modulation (PWM) sprayer to accurately control droplet size.

    • Maintain a constant carrier volume (e.g., 94 L ha-1).[2]

    • Do not include additional adjuvants to isolate the effect of droplet size.[2]

  • Data Collection:

    • Record environmental conditions (wind speed, temperature, relative humidity) at the time of application.[2]

    • Conduct visual injury estimations at set intervals post-application.

    • Measure weed mortality and dry biomass to quantify efficacy.

  • Data Analysis: Analyze data on a site-specific basis to account for environmental and weed species variability.[1]

Protocol 2: Wind Tunnel Experiment for Drift Potential Assessment

This protocol is based on the methodology described by Alves et al. (2020).[7]

  • Wind Tunnel Setup: Use a low-speed wind tunnel with controlled airflow.

  • Nozzle and Solution Preparation:

    • Select commercially available venturi nozzles (e.g., AIXR11004, TDXL11004).

    • Prepare the this compound solution at the desired concentration and carrier volume.[7]

  • Droplet Size and Velocity Measurement:

    • Use a laser diffraction system to measure the droplet size distribution (Dv0.1, Dv0.5, Dv0.9) and droplet velocity.[7]

  • Drift Deposition Measurement:

    • Place collectors (e.g., filter papers) at various downwind distances from the nozzle.

    • Quantify the amount of herbicide deposited on each collector using appropriate analytical methods (e.g., liquid chromatography-mass spectrometry).

  • Data Analysis: Compare the drift deposition and droplet characteristics between different nozzle types.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis A Select Nozzles and Application Parameters C Conduct Spray Application (Field or Wind Tunnel) A->C B Prepare 2,4-D Choline Salt Solution B->C D Measure Droplet Size and Distribution C->D E Assess Weed Efficacy (Field) C->E F Quantify Spray Drift (Wind Tunnel) C->F G Analyze Data and Draw Conclusions D->G E->G F->G

Caption: Experimental workflow for optimizing this compound application.

Drift_Mitigation_Strategy cluster_factors Controllable Factors cluster_outcome Desired Outcomes Nozzle Nozzle Selection (e.g., Air Induction) DropletSize Optimal Droplet Size (Extremely to Ultra Coarse) Nozzle->DropletSize Pressure Application Pressure Pressure->DropletSize BoomHeight Boom Height DriftReduction Minimized Spray Drift BoomHeight->DriftReduction Adjuvant Adjuvant Selection Adjuvant->DropletSize DropletSize->DriftReduction MaxEfficacy Maximized Weed Efficacy DropletSize->MaxEfficacy

Caption: Key factors and their relationships in mitigating spray drift.

References

Mitigating off-target movement of 2,4-D choline salt under various environmental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target movement of 2,4-D choline salt during experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its off-target movement a concern?

A1: this compound is a formulation of the selective herbicide 2,4-D, designed to have lower volatility compared to other forms like esters and amines.[1][2][3] Off-target movement, which can occur through spray drift or volatility, is a significant concern because 2,4-D can cause injury to sensitive non-target crops and other vegetation, even at low concentrations.[4]

Q2: What are the primary mechanisms of off-target movement for this compound?

A2: The two primary mechanisms are:

  • Spray Drift: The physical movement of spray droplets away from the target area during application, primarily influenced by wind speed, nozzle type, and boom height.[5][6]

  • Volatility: The process where the herbicide turns into a vapor after application and moves to off-target areas. While this compound has significantly lower volatility than ester and amine formulations, it is not zero and can be influenced by temperature.[2] Studies have shown that 2,4-D choline is 88% less volatile than 2,4-D amine and 96% less volatile than 2,4-D ester formulations.[7]

Q3: How do environmental conditions affect the off-target movement of this compound?

A3: Environmental conditions play a crucial role:

  • Wind Speed: Higher wind speeds increase the distance spray droplets can travel, leading to greater particle drift.[5][6] It is recommended to apply when wind speeds are between 3 and 10 mph.[6]

  • Temperature and Humidity: High temperatures and low humidity can increase the potential for volatilization, although 2,4-D choline is less prone to this than other formulations.[5] Temperature inversions, where a layer of warm air traps cooler air near the ground, can suspend fine spray droplets and vapors, allowing them to travel long distances.[8][9]

  • Temperature Inversions: Applying during a temperature inversion can lead to significant off-target movement.[8] Inversions are common in the early morning or late evening when wind is calm.[8]

Q4: What is the role of spray nozzles in mitigating drift?

A4: Spray nozzles are critical in controlling droplet size, a key factor in spray drift.[10][11] Air-induction (AI) and other drift-reduction nozzles produce larger, coarser droplets that are less likely to drift.[11] Studies have shown that using AIXR nozzles can significantly reduce the drift-affected area compared to standard XR nozzles.[12][13]

Q5: Can tank-mixing adjuvants help reduce the off-target movement of this compound?

A5: Yes, certain adjuvants can help. Drift reduction adjuvants (DRAs) are specifically designed to increase droplet size and reduce the number of fine, drift-prone droplets.[4][14][15] Some formulations of 2,4-D choline, such as those with Colex-D™ Technology, have a built-in DRA.[16] Water conditioners like ammonium sulfate (AMS) can also be beneficial, particularly in tank mixes, by improving the efficacy of the herbicide and its uptake by target weeds.[14][17]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Observed injury to sensitive plants in adjacent plots. Spray Drift: Wind speed may have been too high during application, or the wrong nozzle type was used.- Check Application Records: Review wind speed and direction during application. Avoid spraying when wind speeds exceed 10 mph or when the wind is blowing towards sensitive areas.[6] - Evaluate Nozzle Choice: Ensure the use of certified drift-reduction nozzles that produce a coarse to extremely coarse droplet size.[11] - Adjust Boom Height: Maintain the lowest possible boom height that still provides adequate coverage, as recommended by the equipment manufacturer (typically no more than 24 inches above the target).[18]
Suspected off-target movement despite low wind conditions. Temperature Inversion: Application may have occurred during a temperature inversion, trapping fine droplets and allowing them to move long distances.- Assess Weather Conditions: Avoid applications in the early morning or late evening when conditions are calm and skies are clear, as these are conducive to inversions.[8] Use a smoke generator or observe dust movement to check for the presence of an inversion. - Monitor Temperature: Measure the temperature at two different heights (e.g., ground level and 6-10 feet) to identify an inversion (cooler air at the surface).
Reduced efficacy of this compound on target weeds. Improper Adjuvant Use: Lack of an appropriate adjuvant may lead to poor droplet retention and absorption.- Review Tank Mix: Include a nonionic surfactant to improve spray droplet spreading and sticking on weed surfaces.[14] - Consider Water Quality: Use a water conditioner like AMS, especially when tank-mixing with other herbicides like glyphosate, to improve uptake.[14][17]
Inconsistent results across different experiments. Variability in Application Parameters: Inconsistent nozzle pressure, sprayer speed, or carrier volume can affect droplet size and deposition.- Standardize Protocols: Ensure consistent application parameters across all experiments. Calibrate spray equipment before each use. - Record Detailed Data: Meticulously document all environmental and application parameters for each experiment to identify potential sources of variability.

Data on Mitigation Strategies

Table 1: Effect of 2,4-D Formulation and Nozzle Type on Spray Drift Distance in Soybean and Tomato

2,4-D FormulationNozzle TypeFarthest Injured Soybean (m) at 10 DATFarthest Injured Tomato (m) at 10 DATReduction in Drift Affected Area vs. DMA with XR Nozzle (%)
2,4-D DMAXR17.5--
2,4-D DMAAIXR12.7--
GF-3073 (2,4-D choline)XR12.7-27
GF-3073 (2,4-D choline)AIXR7.0-60

Data adapted from a study by Kalsing et al., demonstrating that the 2,4-D choline formulation (GF-3073) combined with an air-induction nozzle (AIXR) significantly reduced the distance of off-target injury.[12][13]

Table 2: Influence of Nozzle Type on Droplet Size and Drift Potential of a 2,4-D Choline + Glyphosate Premix

Nozzle TypeDroplet Size (DV0.5 in µm)Droplet Velocity (m/s)Soybean Biomass Reduction at 3m Downwind (%)
AIXR110044649.1~50
TDXL110045448.1~50

Data from a wind tunnel study by B.K. da Silva et al. (2020), indicating that while droplet sizes differed, the resulting drift potential and impact on soybean biomass were similar for these two venturi nozzles.

Experimental Protocols

1. Field Protocol for Evaluating Off-Target Movement

  • Objective: To assess the physical drift of this compound under field conditions.

  • Experimental Design: A randomized complete block design with a split-plot arrangement can be used. Main plots could be different 2,4-D formulations or tank mixes, and sub-plots could be downwind sampling distances.

  • Materials:

    • Tractor-mounted sprayer with a boom.

    • Certified spray nozzles (e.g., AIXR and XR types).

    • Sensitive plants (e.g., soybeans, tomatoes) in pots or planted in adjacent plots.

    • Weather station to monitor wind speed and direction, temperature, and relative humidity.

    • Spray drift collectors (e.g., Mylar cards, petri dishes) placed at set distances downwind (e.g., 1, 5, 10, 20, 50, 100 meters).[10]

  • Procedure:

    • Set up the experimental plots, ensuring a buffer zone upwind of the application area.

    • Position sensitive plants and drift collectors at predetermined distances downwind from the edge of the application area.

    • Calibrate the sprayer to the desired application rate, pressure, and speed.

    • Record environmental conditions before, during, and after application.

    • Apply the this compound treatment, ensuring the wind direction is parallel to the rows of sensitive plants with minimal deviation.[12][13]

    • Collect the drift collectors immediately after the spray has settled.

    • Visually assess injury to sensitive plants at specified intervals (e.g., 7, 14, and 21 days after treatment), recording symptoms like leaf cupping and epinasty.

    • Analyze the drift collectors for herbicide deposits using appropriate analytical methods (e.g., liquid chromatography-mass spectrometry).

2. Wind Tunnel Protocol for Assessing Spray Drift Potential

  • Objective: To quantify the drift potential of different nozzle and this compound combinations under controlled conditions.

  • Experimental Design: A completely randomized design with treatments consisting of different nozzle types, operating pressures, and tank mixes.

  • Materials:

    • Low-speed wind tunnel.[19]

    • Single nozzle spray system.

    • Laser diffraction instrument for droplet size analysis.

    • Artificial collectors (e.g., nylon strings, filter paper) positioned at various downwind distances.[10][19]

    • Fluorometer or spectrophotometer for quantifying tracer deposits.

  • Procedure:

    • Set the wind tunnel to a constant wind speed (e.g., 15 km/h).

    • Mount the test nozzle on the spray system and set the desired operating pressure.

    • Prepare the spray solution containing this compound and a fluorescent tracer.

    • Measure the droplet size spectrum using the laser diffraction instrument.

    • Place the artificial collectors at set distances downwind from the nozzle.

    • Activate the sprayer for a set duration, allowing the spray to drift down the tunnel.

    • Collect the artificial collectors and extract the tracer dye.

    • Quantify the amount of tracer on each collector using a fluorometer or spectrophotometer to determine the drift deposition at each distance.

Visualizations

2_4_D_Signaling_Pathway 2_4_D This compound TIR1_AFB TIR1/AFB Receptor Complex 2_4_D->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Ubiquitin Ubiquitin TIR1_AFB->Ubiquitin Recruits ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Ubiquitin->Aux_IAA Ubiquitination Gene_Expression Altered Gene Expression Auxin_Genes->Gene_Expression

Caption: this compound signaling pathway in a susceptible plant.

Experimental_Workflow_Field_Drift cluster_setup Experimental Setup cluster_application Application cluster_data_collection Data Collection & Analysis Plot_Design 1. Design Field Plots (Randomized Block) Placement 2. Place Sensitive Plants & Drift Collectors Plot_Design->Placement Calibration 3. Calibrate Sprayer Placement->Calibration Weather 4. Record Weather Conditions Calibration->Weather Application 5. Apply 2,4-D Treatment Weather->Application Collection 6. Collect Drift Samples Application->Collection Assessment 7. Assess Plant Injury (7, 14, 21 DAT) Application->Assessment Analysis 8. Analyze Samples & Data Collection->Analysis Assessment->Analysis

Caption: Workflow for a field study on 2,4-D off-target movement.

Troubleshooting_Logic Start Off-Target Injury Observed? Windy Wind > 10 mph? Start->Windy Yes Inversion Temperature Inversion? Windy->Inversion No Sol_Drift Solution: Adjust Application Timing & Nozzle Choice Windy->Sol_Drift Yes Nozzle Correct Nozzle Used? Inversion->Nozzle No Sol_Inversion Solution: Avoid Application During Inversions Inversion->Sol_Inversion Yes Boom Correct Boom Height? Nozzle->Boom Yes Sol_Nozzle Solution: Use Drift- Reduction Nozzles Nozzle->Sol_Nozzle No Sol_Boom Solution: Lower Boom Height Boom->Sol_Boom No No_Issue Review Other Factors (e.g., Tank Contamination) Boom->No_Issue Yes

Caption: Troubleshooting logic for 2,4-D off-target injury.

References

Technical Support Center: Overcoming Hard Water Antagonism in 2,4-D Choline Salt Tank Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with hard water antagonism when working with 2,4-D choline salt tank mixtures.

Frequently Asked Questions (FAQs)

Q1: What is hard water antagonism in the context of this compound herbicides?

A1: Hard water antagonism is a phenomenon where the efficacy of this compound is reduced when it is mixed with water containing high levels of dissolved mineral cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[1] These positively charged cations can bind to the negatively charged 2,4-D acid anion in the spray solution. This binding forms less soluble salts that are not as readily absorbed by the target weed, leading to decreased herbicide performance.[1]

Q2: How do I know if my water is "hard" and likely to cause antagonism?

A2: Water hardness is typically measured in parts per million (ppm) of calcium carbonate (CaCO₃) equivalents. Water is generally classified as follows:

  • Soft: < 75 ppm

  • Moderately hard: 75 to 150 ppm

  • Hard: 150 to 300 ppm

  • Very hard: > 300 ppm

Dandelion and horseweed control by 2,4-D dimethylamine was shown to be reduced when water hardness was ≥422 mg CaCO₃ L⁻¹ and ≥390 mg CaCO₃ L⁻¹, respectively.[2][3] It is recommended to have your water source tested to determine its hardness level. Inexpensive water testing kits are available, or samples can be sent to a laboratory for analysis.

Q3: What are the visible signs of hard water antagonism in my experiments?

A3: The primary sign of hard water antagonism is reduced weed control. You may observe that the this compound application is less effective than expected, with weeds showing signs of recovery or incomplete control. In some severe cases of incompatibility with tank-mix partners, you might observe the formation of precipitates or a "cottage cheese-like" consistency in the spray tank, which can lead to clogged nozzles and uneven application.[4]

Q4: Are there any 2,4-D formulations that are less susceptible to hard water antagonism?

A4: Yes, water-insoluble ester formulations of 2,4-D are not antagonized by hard water.[3][5] Similarly, some premixes of water-soluble salt formulations with other synthetic auxin herbicides formulated as an emulsion-in-water have been shown to be protected from antagonism.[3][5] However, water-soluble amine and choline formulations are susceptible to hard water antagonism.[3][5]

Q5: What can I add to my tank mixture to overcome hard water antagonism?

A5: The most common and effective solution is to add a water conditioning agent to the spray tank before adding the this compound. Ammonium sulfate (AMS) is a widely recommended and researched water conditioner.[2][3] The sulfate ions in AMS preferentially bind with the hard water cations, preventing them from interacting with the 2,4-D molecules.[1] Other nitrogen-based fertilizers like urea ammonium nitrate (UAN) can also reduce antagonism.[2]

Troubleshooting Guide

Problem: Reduced efficacy of this compound application.

Possible Cause Troubleshooting Steps
Hard Water Antagonism 1. Test Water Hardness: Determine the hardness of your water source (in ppm of CaCO₃).2. Add a Water Conditioner: If water is hard to very hard (>150 ppm), add a water conditioning agent like ammonium sulfate (AMS) to the tank before adding the this compound. A common rate for AMS is 20 g/L (2% w/w).[2][3]3. Proper Mixing Order: Ensure the correct mixing order. Generally, fill the tank with 50-75% of the water, add the water conditioner and agitate, then add the this compound, followed by other tank-mix partners and the remaining water.[2]
Incorrect Tank Mix Partner 1. Check Compatibility: Some herbicides can be antagonistic when mixed with 2,4-D. For example, tank-mixing ACCase-inhibiting graminicides with synthetic auxin herbicides can sometimes reduce grass weed control.[6] Consult product labels for known incompatibilities.2. Perform a Jar Test: Before mixing a full batch, perform a jar test to check for physical incompatibility (e.g., precipitation, separation).
Improper Application 1. Verify Calibration: Ensure your spray equipment is properly calibrated to deliver the intended application rate.2. Check Environmental Conditions: Avoid spraying in conditions that are not conducive to herbicide uptake, such as drought stress or extreme temperatures.

Problem: Precipitation or separation in the spray tank.

Possible Cause Troubleshooting Steps
Physical Incompatibility 1. Review Mixing Order: An incorrect mixing order is a common cause of physical incompatibility.[4] Always follow the recommended mixing order (often remembered by the acronym WALES: Wettable powders, Agitate, Liquids, Emulsifiable concentrates, Surfactants).2. Sufficient Water Volume: Ensure the tank is at least 50% full with water before adding any products to allow for adequate dispersion.[7]3. Agitation: Maintain constant and adequate agitation throughout the mixing and application process.[7]
Chemical Incompatibility 1. Consult Labels: Check the labels of all tank-mix partners for any stated incompatibilities.2. Jar Test: A jar test can help identify potential chemical incompatibilities before mixing a large volume.

Data Presentation

Table 1: Effect of Water Hardness on 2,4-D Choline Efficacy

Water Hardness (mg L⁻¹ CaCO₃)Reduction in Weed Control with 2,4-D Choline (%)Reduction in Weed Control with 2,4-D Choline + Glyphosate (%)
0 to 1,000≥ 20%≥ 21%

Source: Adapted from literature.[3][5]

Table 2: Improvement in Weed Control with the Addition of Ammonium Sulfate (AMS) in Hard Water

Weed SpeciesImprovement with 2,4-D Choline + AMS (%)Improvement with 2,4-D Choline + Glyphosate + AMS (%)
Giant Ragweed≥ 17%≥ 10%
Horseweed≥ 17%≥ 10%
Palmer Amaranth≥ 17%≥ 10%

Source: Adapted from literature.[3][5]

Experimental Protocols

Protocol 1: Preparation of Standardized Hard Water

This protocol is based on the methods described by the US Environmental Protection Agency for preparing synthetic hard water for testing purposes.

Materials:

  • Deionized water

  • Anhydrous magnesium chloride (MgCl₂) or magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Anhydrous calcium chloride (CaCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • 1 L volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.2 µm filter unit

Procedure:

  • Prepare Stock Solution A: Dissolve 19.84 g of anhydrous MgCl₂ (or 42.36 g of MgCl₂·6H₂O) and 46.24 g of anhydrous CaCl₂ in deionized water and dilute to 1,000 mL.[8]

  • Prepare Stock Solution B: Dissolve 35.02 g of NaHCO₃ in deionized water and dilute to 1,000 mL.[8]

  • Prepare OECD Hard Water (375 ppm): a. To a 1 L volumetric flask, add 600-700 mL of deionized water. b. Add 6.0 mL of Stock Solution A and 8.0 mL of Stock Solution B.[8] c. Mix thoroughly and bring the volume to 1,000 mL with deionized water. d. Measure the pH and adjust to 7.0 ± 0.2 using 1 N NaOH or 1 N HCl if necessary.[8] e. Sterilize the solution by passing it through a 0.2 µm filter.[8]

Protocol 2: Greenhouse Efficacy Assay for Hard Water Antagonism

This protocol provides a general framework for assessing the impact of hard water on this compound efficacy in a controlled greenhouse environment.

Materials:

  • Target weed species grown in pots to a consistent growth stage (e.g., 4-6 true leaves)

  • This compound formulation

  • Standardized hard water (prepared as in Protocol 1) and deionized water (as a control)

  • Ammonium sulfate (AMS)

  • Calibrated research track sprayer

  • Greenhouse with controlled temperature, humidity, and photoperiod

  • Data collection tools (e.g., rulers, calipers, camera for visual assessment, balance for biomass)

Procedure:

  • Plant Preparation: Grow a sufficient number of healthy, uniform weed seedlings for all treatments and replicates.

  • Treatment Preparation: a. Prepare spray solutions using both deionized water and the desired concentration of hard water. b. For treatments evaluating mitigation, add the specified rate of AMS to the hard water before adding the this compound. c. Prepare a control group for each water type with no herbicide application.

  • Herbicide Application: a. Arrange the potted plants in the spray chamber. b. Apply the different treatment solutions using a calibrated sprayer to ensure uniform coverage.

  • Post-Application Care: Return the plants to the greenhouse and maintain optimal growing conditions.

  • Data Collection: a. Visual Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death). b. Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the weeds, dry it in an oven, and record the dry weight.

  • Data Analysis: Statistically analyze the data (e.g., using ANOVA) to determine the significance of the effects of water hardness and AMS on weed control.

Visualizations

HardWaterAntagonism cluster_Solution In the Spray Tank cluster_Plant Plant Interaction 2_4_D_Choline This compound Antagonism Formation of Less Soluble Salts 2_4_D_Choline->Antagonism binds to Hard_Water Hard Water (Ca²⁺, Mg²⁺) Hard_Water->Antagonism binds to Reduced_Uptake Reduced Herbicide Uptake by Weed Antagonism->Reduced_Uptake Reduced_Efficacy Reduced Weed Control Reduced_Uptake->Reduced_Efficacy

Caption: Mechanism of hard water antagonism with this compound.

TroubleshootingWorkflow Start Reduced Weed Control Observed Check_Water Is the water source hard (>150 ppm CaCO₃)? Start->Check_Water Add_AMS Add Ammonium Sulfate (AMS) to the tank before 2,4-D Check_Water->Add_AMS Yes Check_Tank_Mix Are there incompatible tank-mix partners? Check_Water->Check_Tank_Mix No Add_AMS->Check_Tank_Mix Jar_Test Perform a jar test Check_Tank_Mix->Jar_Test Yes Check_Application Is the application rate and timing correct? Check_Tank_Mix->Check_Application No Jar_Test->Check_Application Recalibrate Recalibrate sprayer and check environmental conditions Check_Application->Recalibrate No Resolved Issue Likely Resolved Check_Application->Resolved Yes Recalibrate->Resolved

Caption: Troubleshooting workflow for reduced this compound efficacy.

References

Technical Support Center: Investigating Weed Resistance to 2,4-D Choline Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the development of weed resistance to 2,4-D choline salt.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My whole-plant bioassay shows inconsistent results for this compound resistance. What are the potential causes and how can I troubleshoot this?

Inconsistent results in whole-plant bioassays can stem from several factors, from experimental setup to biological variability. Here’s a guide to troubleshoot common issues:

Possible Causes & Solutions:

  • Seed Viability and Dormancy: Seeds collected from different environments may exhibit varying germination rates and dormancy periods, affecting seedling uniformity.[1]

    • Troubleshooting:

      • Conduct a seed viability test (e.g., tetrazolium test) before starting the bioassay.

      • Implement seed dormancy breaking protocols, such as stratification or scarification, depending on the weed species.[1]

  • Herbicide Application: Uneven spray application can lead to variable herbicide exposure among individual plants.

    • Troubleshooting:

      • Ensure the sprayer is calibrated correctly to deliver a consistent volume and droplet size.[2]

      • Use a spray chamber to minimize environmental influences like wind.

  • Environmental Conditions: Fluctuations in temperature, light, and humidity in the greenhouse can impact plant growth and herbicide efficacy.[3]

    • Troubleshooting:

      • Maintain and monitor consistent environmental conditions (e.g., temperature at 25°C, 16-hour photoperiod).

      • Randomize the placement of trays and rotate them periodically to account for any micro-environmental variations within the greenhouse.[4]

  • Genetic Variability: The weed population may have a mixed genetic background with varying levels of resistance.

    • Troubleshooting:

      • If possible, use seed from a well-characterized, homozygous resistant biotype for initial experiments.

      • Increase the number of replicates to account for biological variation.

Experimental Protocol: Whole-Plant Dose-Response Bioassay

This protocol is adapted from established methods for testing herbicide resistance.[1][2]

  • Seed Germination:

    • Sow seeds of both the suspected resistant (R) and a known susceptible (S) population in trays filled with a standard potting mix.

    • Place trays in a growth chamber with controlled conditions.

  • Seedling Stage:

    • Once seedlings reach the 2-4 leaf stage, thin them to a uniform number per pot or tray section.

  • Herbicide Application:

    • Prepare a range of this compound concentrations. A typical dose-response assay might include 0x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field application rate.

    • Apply the herbicide solutions using a calibrated cabinet sprayer to ensure uniform coverage.

  • Data Collection:

    • Assess plant mortality and biomass reduction 21 days after treatment.

    • Calculate the GR50 (the herbicide dose required to cause a 50% reduction in growth) for both R and S populations.

Data Presentation: Hypothetical Dose-Response Data

Herbicide Dose (g a.i./ha)Susceptible (S) Population % Biomass ReductionResistant (R) Population % Biomass Reduction
000
1405515
2808530
560 (1x)9852
112010075
224010090

Experimental Workflow for Whole-Plant Bioassay

G cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment seed_prep Seed Preparation (Viability & Dormancy Breaking) germination Germination seed_prep->germination transplanting Seedling Transplanting germination->transplanting spraying Spray Application transplanting->spraying herbicide_prep Herbicide Dilution Series herbicide_prep->spraying data_collection Data Collection (21 DAT) spraying->data_collection analysis GR50 Calculation data_collection->analysis

Caption: Workflow for a whole-plant herbicide resistance bioassay.

2. I suspect non-target-site resistance (NTSR) to this compound in my weed population. How can I investigate altered uptake, translocation, and metabolism?

NTSR mechanisms are common for auxinic herbicides and involve reduced herbicide reaching the target site.[5] Investigating these requires a combination of radiolabeled herbicide studies and metabolic analysis.

Troubleshooting Common Issues:

  • Low Radioactivity Counts: This can be due to inefficient extraction or issues with the scintillation counter.

    • Troubleshooting:

      • Optimize your extraction protocol for the specific weed species and tissue type.

      • Ensure the scintillation counter is properly calibrated and use a suitable scintillation cocktail.

  • Difficulty Separating Metabolites: Co-elution of metabolites in chromatography can make identification and quantification challenging.

    • Troubleshooting:

      • Optimize the mobile phase gradient and column type for your HPLC or TLC system to improve separation.

      • Use reference standards for known 2,4-D metabolites if available.[6]

Experimental Protocols:

A. Uptake and Translocation Study using ¹⁴C-2,4-D Choline Salt

  • Plant Treatment:

    • Grow R and S plants to the 3-4 leaf stage.

    • Apply a known amount of ¹⁴C-2,4-D choline salt solution to a single leaf of each plant.

  • Harvesting:

    • Harvest plants at different time points (e.g., 24, 48, 72, and 96 hours after treatment).[7]

    • Section the plant into the treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Analysis:

    • Wash the treated leaf surface to remove unabsorbed herbicide.

    • Combust the different plant sections in a biological oxidizer.

    • Quantify the radioactivity in each section using a liquid scintillation counter.

B. Metabolism Study

  • Extraction:

    • Harvest leaf tissue from R and S plants at various time points after treatment with ¹⁴C-2,4-D choline salt.

    • Extract the radiolabeled compounds using a suitable solvent (e.g., methanol or acetone).

  • Separation:

    • Separate the parent ¹⁴C-2,4-D from its metabolites using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6]

  • Quantification:

    • Quantify the amount of radioactivity in the parent herbicide and metabolite fractions.

Data Presentation: Hypothetical ¹⁴C-2,4-D Translocation and Metabolism Data

Table 1: Translocation of ¹⁴C-2,4-D 96 Hours After Treatment

Plant SectionSusceptible (S) % of Absorbed ¹⁴CResistant (R) % of Absorbed ¹⁴C
Treated Leaf3570
Shoots Above3015
Shoots Below2510
Roots105

Table 2: Metabolism of ¹⁴C-2,4-D 96 Hours After Treatment

CompoundSusceptible (S) % of Extracted ¹⁴CResistant (R) % of Extracted ¹⁴C
Parent 2,4-D8540
Metabolite 11050
Metabolite 2510

Signaling Pathway: Mechanisms of 2,4-D Resistance

G cluster_herbicide Herbicide Action cluster_ntsr Non-Target-Site Resistance cluster_tsr Target-Site Resistance herbicide This compound uptake Reduced Uptake herbicide->uptake translocation Reduced Translocation uptake->translocation Herbicide Transport target_site Auxin Receptor (TIR1/AFB) translocation->target_site Herbicide Transport metabolism Enhanced Metabolism (e.g., P450s) metabolism->herbicide Detoxification sequestration Vacuolar Sequestration sequestration->translocation Sequesters Herbicide gene_expression Altered Gene Expression target_site->gene_expression plant_death Plant Death gene_expression->plant_death

Caption: Overview of target-site and non-target-site resistance to 2,4-D.

3. How can I use Next-Generation Sequencing (NGS) to identify potential target-site mutations conferring resistance to this compound?

NGS is a powerful tool for identifying single nucleotide polymorphisms (SNPs) or other mutations in genes known to be involved in auxin signaling, which could confer target-site resistance.[8][9]

Troubleshooting Common NGS Issues:

  • Poor Quality Sequencing Data: Low-quality reads can compromise the accuracy of variant calling.

    • Troubleshooting:

      • Start with high-quality DNA extractions.

      • Use a reputable sequencing service provider.

      • Perform quality control checks on your raw sequencing data using tools like FastQC.

  • Difficulty in Identifying Candidate Mutations: Differentiating between resistance-conferring mutations and natural genetic variation can be challenging.

    • Troubleshooting:

      • Sequence multiple resistant and susceptible individuals to identify mutations that are consistently present in the resistant population.

      • Focus on non-synonymous mutations in the coding regions of candidate genes (e.g., TIR1/AFB family genes).

      • Compare your findings with published literature on known resistance mutations for auxinic herbicides.[10]

Experimental Protocol: NGS for Target-Site Resistance Identification

  • Sample Collection:

    • Collect leaf tissue from multiple individuals of both the R and S populations.

  • DNA Extraction:

    • Extract high-quality genomic DNA from each sample.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries (e.g., whole-genome sequencing or targeted sequencing of candidate genes).

    • Sequence the libraries on a high-throughput platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • Perform quality control on the raw reads.

    • Align the reads to a reference genome (if available) or perform a de novo assembly.

    • Call variants (SNPs, indels) between the R and S populations.

    • Annotate the variants to identify those located in candidate genes and their potential functional impact.

Logical Relationship: NGS Workflow for Resistance Gene Discovery

G cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics sample_collection Sample Collection (R and S populations) dna_extraction DNA Extraction sample_collection->dna_extraction library_prep Library Preparation dna_extraction->library_prep sequencing Sequencing library_prep->sequencing qc Quality Control sequencing->qc alignment Read Alignment qc->alignment variant_calling Variant Calling alignment->variant_calling annotation Variant Annotation variant_calling->annotation candidate_genes Identify Candidate Resistance Genes annotation->candidate_genes

Caption: Workflow for identifying resistance genes using NGS.

References

Improving the rainfastness of 2,4-D choline salt formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 2,4-D choline salt formulations. This resource provides researchers, scientists, and formulation development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the rainfastness and overall efficacy of your herbicide applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound application showed reduced efficacy after a rainfall event. What are the primary factors that could have contributed to this?

A1: Reduced efficacy after rainfall is typically due to the active ingredient being washed off the target weed's leaf surface before it can be adequately absorbed. Several factors influence this:

  • Rainfall Intensity and Timing: Heavy rainfall shortly after application is the most common cause of failure. 2,4-D choline, being a water-soluble salt, is susceptible to wash-off.[1] While specific rainfast intervals for the choline salt are not always listed, ester formulations are generally more quickly absorbed and thus more rainfast than amine salt formulations.[1][2] The choline salt's properties are generally considered to be closer to other amine salts.[1][3]

  • Inadequate Drying Time: Sufficient time is required for the spray solution to dry on the leaf surface and for the active ingredient to begin penetrating the cuticle. Without an appropriate adjuvant, this process can be slow.

  • Suboptimal Adjuvant Selection: The absence of a suitable adjuvant, or the use of an incorrect one, can lead to poor spray droplet retention, spreading, and penetration, making the formulation more susceptible to wash-off.[4][5]

  • Poor Leaf Wetting: The waxy cuticle of many broadleaf weeds can repel water-based spray solutions, causing droplets to bead up and roll off, even before rain occurs.[4][6]

Q2: How can I proactively improve the rainfastness of my this compound formulation? What type of adjuvants should I consider?

A2: Improving rainfastness involves adding adjuvants that enhance the retention, spreading, and penetration of the 2,4-D choline on the leaf surface.[5] Consider the following classes of adjuvants:

  • Surfactants (Surface Active Agents): These are essential for overcoming the surface tension of water.[4][6][7]

    • Non-ionic Surfactants (NIS): A general-purpose and widely recommended option for many herbicides, including 2,4-D tank mixes.[8] They improve spray coverage by reducing droplet beading.

    • Organosilicone Surfactants (OSS): These are "super-spreaders" that dramatically reduce surface tension, leading to rapid spreading of droplets and have been shown to increase the rainfastness of some pesticides.[4][9] However, their performance can be variable, and they may not be optimal for herbicides that require small, concentrated deposits for maximum uptake.[4]

  • Stickers and Film-Formers: These adjuvants are designed to increase the adhesion of the spray deposit to the leaf surface.[10][11]

    • Polymer-based Adjuvants: Products containing guar gum or bio-based cellulose fibrils can form a film upon drying, which physically holds the herbicide on the leaf and resists wash-off.[5][12][13] These also serve as drift reduction agents.[13][14]

    • Latex or Terpene-based Stickers: These create a water-resistant film on the leaf, significantly enhancing rainfastness.[11][15]

  • Oil-based Adjuvants: These can slow the drying of the spray droplet and help dissolve the waxy leaf cuticle, improving penetration.

    • Crop Oil Concentrates (COC) & Methylated Seed Oils (MSO): While often used with grass herbicides, they can be beneficial in certain 2,4-D tank mixes.[7][8] MSOs are generally more aggressive at penetrating the cuticle than COCs.[10]

Below is a summary of adjuvant types and their primary functions related to improving rainfastness.

Adjuvant TypePrimary Mechanism(s)Key Benefits for RainfastnessConsiderations
Non-ionic Surfactant (NIS) Reduces surface tension, improves spreading.[4]Better initial coverage prevents droplets from rolling off.Standard choice, good baseline performance.[8]
Organosilicone Surfactant (OSS) Extreme reduction in surface tension, rapid spreading.[4][7]Can significantly shorten the required rain-free period.[9]Performance can be herbicide-specific; may cause excessive spreading, leading to runoff or reduced concentration.[4]
Stickers (Polymers, Latex, Terpenes) Increases adhesion, forms a protective film.[5][10]Physically holds the herbicide on the leaf, providing direct resistance to wash-off.[11]Excellent for extending protection through rainfall events.
Oil Concentrates (COC/MSO) Slows drying, penetrates cuticle.[10]Allows more time for absorption before rain; aids movement through the waxy leaf layer.Can increase the risk of crop phytotoxicity under certain conditions. Must check herbicide label compatibility.[7]
Humectants (e.g., Glycerol, AMS) Increases droplet drying time by absorbing atmospheric moisture.[10][16]Keeps the 2,4-D in a soluble state for longer, allowing more time for absorption.[10][17]Particularly effective in low humidity/arid conditions.[8][16]

Q3: My experiment is in a low-humidity environment. Does this affect rainfastness, and how should it alter my formulation strategy?

A3: Yes, low humidity significantly impacts formulation performance and subsequent rainfastness.

  • Problem: In arid conditions, spray droplets evaporate quickly. This rapid drying shortens the time the 2,4-D choline is in a soluble state and available for uptake into the plant.[16] If the herbicide crystallizes on the leaf surface, it is much more susceptible to being washed off by rain.

  • Solution: Incorporate a humectant into your formulation. Humectants are substances that attract water from the atmosphere, keeping the spray droplet moist for a longer period.[10] This extended drying time allows for greater absorption of the 2,4-D choline into the leaf, making the application more effective and more rainfast.[17]

  • Recommended Humectants: Ammonium Sulfate (AMS), glycerol, and various glycols are common humectants.[10] Multifunction adjuvants often contain humectants along with surfactants and drift reduction agents.[18][19]

Experimental Protocols

Protocol 1: Evaluating Adjuvant Impact on Rainfastness via Simulated Rainfall

This protocol provides a method to quantitatively assess how different adjuvants improve the rainfastness of a this compound formulation.

1. Objective: To determine the efficacy of a 2,4-D choline formulation with various adjuvants after a simulated rainfall event at controlled time intervals post-application.

2. Materials:

  • Target weed species (e.g., Chenopodium album or Amaranthus retroflexus) grown in uniform pots.
  • This compound stock solution.
  • Selected adjuvants for testing (e.g., NIS, OSS, Sticker, MSO).
  • Track sprayer or backpack sprayer with calibrated nozzles (e.g., DG 11002).[20]
  • Rainfall simulator capable of delivering a consistent intensity (e.g., 20-50 mm/hour).[15]
  • Greenhouse or controlled environment growth chamber.

3. Methodology:

  • Plant Preparation: Grow target weeds to a consistent growth stage (e.g., 4-6 true leaves).
  • Treatment Groups: Prepare spray solutions for each treatment. Example groups:
  • Control (unsprayed)
  • 2,4-D Choline only (No Rain)
  • 2,4-D Choline only + Rain at 1 hour
  • 2,4-D Choline + NIS + Rain at 1 hour
  • 2,4-D Choline + Sticker + Rain at 1 hour
  • 2,4-D Choline + OSS + Rain at 1 hour
  • Application: Spray the plants uniformly using the calibrated sprayer. Ensure complete coverage but avoid runoff.
  • Rain-Free Interval: Allow the treated plants to dry for a specified period (e.g., 30 minutes, 1 hour, 4 hours) before rainfall simulation.[20]
  • Rainfall Simulation: Place the plants in the rainfall simulator. Apply a set amount and intensity of "rain" (e.g., 20 mm of rain over 30 minutes).[15][20]
  • Evaluation:
  • Return plants to the greenhouse.
  • Assess phytotoxicity (visual injury rating on a scale of 0-100%) at 7, 14, and 21 days after treatment.
  • At 21 days, harvest the above-ground biomass, dry it in an oven, and record the dry weight for each plant.

4. Data Analysis:

  • Calculate the percent reduction in dry weight for each treatment relative to the unsprayed control.
  • Compare the biomass reduction between the "No Rain" and "Rain" treatments for each adjuvant to quantify the loss of efficacy due to wash-off. A smaller difference indicates better rainfastness.

Visualizations

Logical Workflow for Adjuvant Selection

The following diagram illustrates a decision-making process for selecting an appropriate adjuvant system to improve the rainfastness of 2,4-D choline formulations based on environmental conditions and performance goals.

Adjuvant_Selection_Workflow start Start: Need to Improve 2,4-D Choline Rainfastness problem Primary Challenge Assessment start->problem washoff High Risk of Imminent Rainfall (Wash-off is primary concern) problem->washoff  Yes wetting Poor Wetting on Waxy Weeds (Droplets bead up) problem->wetting  No surfactant Add Surfactant (NIS/OSS) to improve spreading & retention drying Rapid Droplet Drying (Low Humidity / Arid Conditions) surfactant->drying sticker Add Sticker (Polymer/Latex) to improve adhesion & form film sticker->drying humectant Add Humectant (AMS/Glycerol) to slow droplet drying formulation Optimized Formulation Tank Mix humectant->formulation washoff->sticker wetting->surfactant drying->humectant  Yes drying->formulation  No

Caption: Decision workflow for selecting adjuvants to enhance 2,4-D rainfastness.

Mechanism of Rainfastness Improvement

This diagram illustrates the key mechanisms by which different adjuvants protect the 2,4-D choline active ingredient from being washed off by rain.

Rainfastness_Mechanism cluster_0 Leaf Surface Interaction cluster_1 Protection & Absorption droplet Initial Spray Droplet (2,4-D Choline in Water) surfactant Surfactant Action: Reduces Surface Tension droplet->surfactant spread Droplet Spreads, Increases Contact Area surfactant->spread sticker Sticker Action: Forms Protective Film spread->sticker humectant Humectant Action: Slows Evaporation spread->humectant absorption Increased Absorption of 2,4-D Choline sticker->absorption humectant->absorption rainfast Improved Rainfastness: Reduced Wash-off absorption->rainfast

Caption: How adjuvants work together to improve herbicide rainfastness.

References

Troubleshooting poor weed control with 2,4-D choline salt in field conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor weed control with 2,4-D choline salt in field conditions.

Troubleshooting Guide

Poor weed control with this compound can be attributed to a variety of factors. Follow this guide to diagnose and address common issues.

Weed-Related Factors

Q: Are you targeting susceptible weed species at the correct growth stage?

A: The efficacy of 2,4-D choline is highly dependent on the weed species and its size at the time of application. Younger, actively growing weeds are more susceptible.

  • Actionable Advice: Scout fields before application to identify weed species and their growth stages. For optimal control, apply 2,4-D choline to small, actively growing broadleaf weeds.[1] For perennial weeds, the best application timing is from early shoot growth to bloom.[2]

Data Presentation: Impact of Weed Size on Efficacy

The following table summarizes the reduction in control of key weed species as their size increases.

Weed SpeciesGrowth Stage (Height)Average Control (%)
Palmer Amaranth (Amaranthus palmeri)3 to 5 cm93%
10 to 30 cm74%
Russian-thistle (Salsola tragus)3 to 5 cm98%
10 to 30 cm78%
Kochia (Kochia scoparia)3 to 5 cm98%
10 to 30 cm84%
Data sourced from field experiments conducted over three years.[3]

Q: Could the target weeds be resistant to 2,4-D?

A: Herbicide resistance can develop over time with repeated use of the same herbicide mode of action.[4][5] Worldwide, several weed species have developed resistance to Group 4 herbicides, including 2,4-D.[6][7]

  • Actionable Advice: If you suspect herbicide resistance, it is crucial to confirm it through testing.[8] Collect seed samples from the surviving weeds and send them to a diagnostic lab for resistance testing.[9] In the field, look for patches of a single weed species that have survived the herbicide application while other susceptible weeds are controlled.[4][5]

Application and Environmental Factors

Q: Was the application timed correctly in relation to environmental conditions?

A: Weather conditions at the time of application significantly impact the performance of 2,4-D choline.

  • Actionable Advice: Avoid applications during periods of temperature inversion, which are common in the early morning or late evening.[10] The ideal temperature range for application is generally between 65°F and 85°F.[11] High temperatures and low humidity can increase the potential for volatilization of some 2,4-D formulations, although 2,4-D choline is designed for low volatility.[1]

Data Presentation: Environmental Conditions for Optimal Efficacy

ParameterOptimal RangeSuboptimal ConditionsPotential Impact of Suboptimal Conditions
Temperature 65°F - 85°F (18°C - 29°C)< 60°F or > 90°F (< 15°C or > 32°C)Reduced herbicide uptake and translocation. Increased potential for crop injury at high temperatures.
Humidity > 50%< 40%Reduced herbicide absorption due to rapid droplet drying.
Wind Speed 3 - 10 mph> 15 mph or < 3 mphIncreased drift potential at high wind speeds. Potential for temperature inversions at low wind speeds.[10][12]
Rainfall Rain-free for at least 4 hours post-applicationRainfall within 4 hours of applicationReduced herbicide absorption, leading to decreased efficacy.[12][13]

Mandatory Visualization: Troubleshooting Workflow for Poor Weed Control

PoorWeedControl cluster_WeedFactors Weed-Related Checks cluster_ApplicationFactors Application Checks cluster_EnvironmentalFactors Environmental Checks cluster_WaterQuality Water Quality Checks cluster_Resistance Resistance Checks Start Poor Weed Control Observed WeedFactors Step 1: Assess Weed-Related Factors Start->WeedFactors ApplicationFactors Step 2: Evaluate Application Parameters WeedFactors->ApplicationFactors Weeds are susceptible & at correct growth stage WeedID - Correct Weed Identification? EnvironmentalFactors Step 3: Analyze Environmental Conditions ApplicationFactors->EnvironmentalFactors Application technique is correct Rate - Correct Rate Used? WaterQuality Step 4: Check Water Quality EnvironmentalFactors->WaterQuality Environmental conditions were optimal Temp - Temperature within range? Resistance Step 5: Investigate Herbicide Resistance WaterQuality->Resistance Water quality is adequate Hardness - Water too hard? Conclusion Identify Cause & Implement Corrective Actions Resistance->Conclusion History - History of repeated use? WeedSize - Weeds too large? Coverage - Adequate Spray Coverage? Nozzle - Correct Nozzle & Pressure? Humidity - Humidity adequate? Rain - Rainfast period met? Wind - Wind speed appropriate? pH - pH appropriate? Pattern - Patches of surviving weeds?

Caption: A logical workflow for troubleshooting poor weed control with 2,4-D choline.

Water Quality

Q: Have you tested the quality of the water used for the spray solution?

A: Water quality, particularly hardness and pH, can significantly affect the efficacy of 2,4-D choline.

  • Actionable Advice: Test your water source for hardness (calcium and magnesium content) and pH. For weak-acid herbicides like 2,4-D, efficacy is generally improved with acidic water.[14][15] Hard water can antagonize 2,4-D choline, reducing its effectiveness. The addition of a water conditioning agent like ammonium sulfate (AMS) can help mitigate the negative effects of hard water.[14][16]

Data Presentation: Impact of Water Hardness on 2,4-D Choline Efficacy

Water Hardness (mg L⁻¹ as CaCO₃ equivalent)Weed Control Reduction without AMS
0 - 200Minimal
200 - 400Noticeable Reduction
400 - 600Significant Reduction
600 - 800Severe Reduction
800 - 1000>20% Reduction[14]

The addition of ammonium sulfate (AMS) at a rate of 8.5 to 17 pounds per 100 gallons of water is recommended to overcome the effects of hard water.[11]

Data Presentation: Impact of Water pH on 2,4-D Efficacy

Water pHExpected EfficacyRationale
4.0 - 6.5 Optimal 2,4-D, a weak acid herbicide, is more readily absorbed by weeds in an acidic solution.[14][15][16]
6.5 - 7.5 Good Efficacy is generally good in neutral pH water.
> 7.5 Reduced In alkaline water, 2,4-D can become negatively charged, which can reduce its absorption through the plant's cuticle.[16]
Tank Mixing

Q: Did you perform a jar test before tank-mixing 2,4-D choline with other products?

A: Incompatibility in a tank mix can lead to product deactivation, clogged nozzles, and uneven application.

  • Actionable Advice: Always perform a jar test to check for physical compatibility before mixing products in the spray tank.[8][13] Follow the proper mixing order, which is generally to add water conditioners first, followed by dry formulations, then liquid flowables, emulsifiable concentrates, and finally solutions.[8]

Mandatory Visualization: Factors Influencing 2,4-D Choline Efficacy

EfficacyFactors cluster_Weed Weed Characteristics cluster_Application Application Technique cluster_Environment Environmental Conditions cluster_Water Water Quality Efficacy 2,4-D Choline Efficacy WeedSpecies Weed Species WeedSpecies->Efficacy WeedSize Weed Growth Stage WeedSize->Efficacy ResistanceStatus Herbicide Resistance ResistanceStatus->Efficacy AppRate Application Rate AppRate->Efficacy SprayVolume Spray Volume SprayVolume->Efficacy NozzleType Nozzle Selection NozzleType->Efficacy BoomHeight Boom Height BoomHeight->Efficacy Temperature Temperature Temperature->Efficacy Humidity Humidity Humidity->Efficacy Rainfall Rainfall Rainfall->Efficacy Wind Wind Speed Wind->Efficacy WaterHardness Water Hardness WaterHardness->Efficacy WaterpH Water pH WaterpH->Efficacy

References

Optimizing application timing of 2,4-D choline salt for control of specific weed growth stages

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the application timing of 2,4-D choline salt for the control of specific weed growth stages.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other 2,4-D formulations?

A1: this compound is a formulation of the selective, systemic herbicide 2,4-D.[1][2] 2,4-D is a synthetic auxin that mimics the natural plant hormone, causing uncontrolled, rapid cell division in susceptible broadleaf plants, which ultimately destroys the vascular tissue and leads to plant death.[1][3][4] The choline salt formulation, used in products like Enlist One® and Enlist Duo®, is specifically designed to be less volatile than traditional 2,4-D ester and amine formulations, reducing the risk of off-target movement and damage to sensitive crops.[1][2][5][6]

Q2: What is the primary molecular mechanism of action for 2,4-D?

A2: 2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA).[7] It binds to the TIR1/AFB nuclear auxin receptors, which leads to the degradation of Aux/IAA transcriptional repressor proteins.[7][8] This degradation allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, leading to a cascade of effects including uncontrolled cell division, ethylene production, and the generation of reactive oxygen species (ROS), ultimately causing plant death.[7][9][10]

Q3: Why is the weed's growth stage so critical for the efficacy of this compound?

A3: The efficacy of this compound is highly dependent on the weed's growth stage because younger, smaller weeds are more susceptible.[1][11] Smaller weeds (e.g., 3-5 cm) have less developed cuticles, allowing for better herbicide absorption, and are actively growing, which facilitates the systemic translocation of the herbicide to its sites of action.[1] As weeds mature, they become more tolerant, and higher rates of the herbicide may be required to achieve effective control.[12] Studies consistently show that the highest level of weed control is achieved when applications target small, actively growing weeds.[1][11]

Q4: What environmental factors influence the effectiveness of a this compound application?

A4: Several environmental factors can significantly impact efficacy. Favorable growing conditions, such as adequate soil moisture and moderate temperatures, promote active plant growth, leading to faster herbicide uptake and translocation.[1] Conversely, conditions that cause plant stress, such as drought or cold temperatures, can reduce herbicide effectiveness.[1][13] High temperatures and low humidity can also increase the potential for spray drift, although the choline salt formulation is less volatile than others.[1][2]

Troubleshooting Guide

Problem: Poor weed control observed after application at the recommended growth stage.

Potential Cause Troubleshooting Steps
Environmental Stress Verify that weeds were not under stress from drought, extreme temperatures, or disease at the time of application. Stressed plants have reduced metabolic activity, hindering herbicide uptake and translocation.[1] Future applications should be timed for when conditions are favorable for active growth.
Incorrect Herbicide Rate Confirm that the application rate used corresponds to the target weed species and its size. Larger or less susceptible weeds often require higher labeled rates for effective control.[1][12]
Improper Application Review application parameters. Ensure adequate spray volume was used for uniform coverage. Check that boom height was set correctly (max 24 inches above target) and that appropriate nozzles were used to minimize drift.[5][14]
Rainfall After Application Check weather data. Rainfall shortly after application can wash the herbicide off the leaf surfaces before it can be adequately absorbed. Refer to the product label for the specific rainfast period.
Herbicide Resistance If control failures persist for a specific weed species despite optimizing other factors, consider the possibility of herbicide resistance. Conduct a resistance test or consult with a local extension specialist.
Water Quality Issues Hard water can sometimes reduce the efficacy of certain herbicides. While 2,4-D is less susceptible than some other herbicides, severe water hardness could be a contributing factor.[15]

Experimental Protocols

Protocol: Determining Growth Stage-Dependent Efficacy of this compound

This protocol outlines a dose-response experiment to quantify the efficacy of this compound on a target weed species at different growth stages.

1. Plant Material and Growth Conditions:

  • Cultivate the target weed species (e.g., Amaranthus palmeri) from seed in pots containing a standard greenhouse potting mix.

  • Grow plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, humidity, and photoperiod to ensure uniform growth.

  • Water and fertilize as needed to maintain active, non-stressed growth.

2. Experimental Design:

  • Use a randomized complete block design with a factorial arrangement of treatments.[11]

  • Factor 1 (Growth Stage): Define at least three distinct growth stages for application, for example:

    • Seedling (e.g., 3-5 cm height)

    • Vegetative (e.g., 10-15 cm height)

    • Late Vegetative (e.g., 20-30 cm height)[11]

  • Factor 2 (Herbicide Rate): Include a range of this compound application rates, including a non-treated control (0x rate) and multiples of the recommended field rate (e.g., 0.25x, 0.5x, 1x, 2x).

  • Include at least four replications for each treatment combination.

3. Herbicide Application:

  • Calibrate a research track sprayer to deliver a precise spray volume (e.g., 15 gallons per acre).

  • Apply the designated herbicide rates to the respective treatment groups when the weeds reach the target growth stages.

  • Ensure uniform spray coverage of the foliage.

4. Data Collection and Analysis:

  • At 14 and 21 days after treatment (DAT), visually assess weed control for each plant as a percentage (0% = no effect, 100% = complete plant death).[11]

  • Harvest the above-ground biomass for each plant, dry in an oven until a constant weight is achieved, and record the dry weight.

  • Calculate the percent biomass reduction relative to the non-treated control.

  • Analyze the data using analysis of variance (ANOVA). If significant effects are found, use a log-logistic model to generate dose-response curves and calculate the effective dose required for 90% control (ED₉₀) for each growth stage.[12]

Data Presentation

Table 1: Efficacy of this compound on Various Weed Species at Different Growth Stages

This table summarizes data from a study on the efficacy of this compound + glyphosate on three weed species. Control was evaluated 21 days after treatment.

Weed Species Growth Stage (Height) Average Control (%)
Palmer Amaranth (Amaranthus palmeri)3 to 5 cm93%
10 to 30 cm74%
Russian-thistle (Salsola tragus)3 to 5 cm98%
10 to 30 cm78%
Kochia (Kochia scoparia)3 to 5 cm98%
10 to 30 cm84%
Source: Adapted from Manuchehri et al., 2019.[11]
Table 2: Effective Dose (ED₉₀) of 2,4-D Choline + Glyphosate for 90% Weed Control

This table shows the calculated herbicide rates (in g ae ha⁻¹) required to achieve 90% control of glyphosate-resistant weeds at two different growth stages in a greenhouse study.

Weed Species Growth Stage (Height) ED₉₀ (g ae ha⁻¹)
Common Waterhemp10 cm1179
20 cm2480
Giant Ragweed10 cm825
20 cm1101
Kochia10 cm4382
20 cm5305
Source: Adapted from Soltani et al., 2016.[12]

Visualizations

AuxinSignalingPathway cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response D24D 2,4-D Choline (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptors D24D->TIR1_AFB binds SCF_Complex SCF-TIR1/AFB Complex TIR1_AFB->SCF_Complex forms Aux_IAA Aux/IAA Repressors SCF_Complex->Aux_IAA targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factors (ARFs) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth leads to

Caption: Simplified signaling pathway of 2,4-D action in susceptible plants.

ExperimentalWorkflow start Start: Weed Cultivation grouping Group Plants by Target Growth Stages (e.g., 3-5cm, 10-15cm) start->grouping prep Prepare Herbicide Dilutions (0x, 0.25x, 0.5x, 1x, 2x) grouping->prep application Calibrate Sprayer & Apply Treatments prep->application incubation Incubate in Controlled Environment application->incubation assessment Visual Assessment & Biomass Measurement (14 & 21 DAT) incubation->assessment analysis Data Analysis (ANOVA) & Dose-Response Modeling assessment->analysis end End: Determine ED₉₀ for each growth stage analysis->end

Caption: Experimental workflow for a weed growth stage efficacy study.

References

Addressing challenges in the formulation of stable 2,4-D choline salt solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common challenges encountered during the formulation of stable 2,4-D choline salt solutions.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to facilitate rapid problem resolution during your experiments.

Issue 1: Precipitation or Crystallization in the Aqueous Solution

  • Question: I am observing precipitation or crystal formation in my this compound solution. What are the potential causes and how can I resolve this?

  • Answer: Precipitation of this compound can occur due to several factors. The formulation is susceptible to forming amorphous deposits which may also contain crystals.[1] Key causes include:

    • Hard Water: The use of hard water, which has high concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can lead to the formation of less soluble 2,4-D salts.[2][3]

    • Low pH with Other Herbicides: Co-formulation with other herbicides, such as glyphosate, at a pH below 6.5 can sometimes lead to compatibility issues and crystallization.

    • High Concentration: While this compound is less prone to crystallization at high concentrations compared to other 2,4-D amine salts, it can still occur under certain conditions.[4]

    • Low Temperature: Storage at temperatures below freezing (0°C or 32°F) without proper re-warming and mixing can lead to precipitation.

    Troubleshooting Steps:

    • Water Quality: Use deionized or distilled water for your formulations to avoid issues with hard water cations. If using tap water is necessary, consider adding a sequestering agent or a water conditioner like ammonium sulfate to mitigate the effects of hard water ions.[2][3]

    • pH Adjustment: For co-formulations, carefully control the pH. The use of polymeric crystallization inhibitors may improve compatibility, especially at lower pH levels.

    • Temperature Control: If the solution has been exposed to freezing temperatures, warm it to at least 4.5°C (40°F) and ensure thorough mixing before use.

    • Solvent System: this compound is also soluble in acetone and acetonitrile.[1] Depending on your experimental needs, using a co-solvent system might prevent crystallization.

Issue 2: Chemical Degradation of this compound

  • Question: I suspect my this compound solution is degrading. What are the common degradation pathways and how can I prevent them?

  • Answer: The primary chemical degradation pathway to be aware of in aqueous solutions is alkaline hydrolysis. The main degradation product of 2,4-D is 2,4-dichlorophenol (2,4-DCP).[5]

    • Alkaline Hydrolysis: At a pH greater than 7, many pesticides, including phenoxyacetic acid derivatives, can undergo hydrolysis, which breaks down the active ingredient. The rate of hydrolysis increases approximately tenfold for every one-point increase in pH.

    • Photodegradation: In aqueous solutions, photodegradation can also contribute to the breakdown of 2,4-D.[5]

    Preventative Measures:

    • pH Control: Maintain the pH of your stock solutions and experimental formulations in a slightly acidic to neutral range (pH 4-7) to minimize the risk of alkaline hydrolysis.

    • Storage Conditions: Store solutions in a cool, dark place to protect them from light and high temperatures, which can accelerate degradation. For long-term storage, consider refrigeration. Freezer storage at -20°C has been shown to be stable for at least 3 to 6 months.[6]

    • Avoid Incompatible Materials: Do not store solutions in contact with strong oxidizing agents, acids, or bases.[7]

Issue 3: Inconsistent Experimental Results

  • Question: My experiments using this compound solutions are yielding inconsistent results. What formulation-related factors could be contributing to this variability?

  • Answer: Inconsistent results can often be traced back to the stability and integrity of your test solutions.

    • Solution Instability: If your solution is precipitating, the actual concentration of this compound in the supernatant will be lower than intended.

    • Degradation: The presence of degradation products could lead to altered biological or chemical activity.

    • pH Fluctuation: The pH of the solution can influence the equilibrium between the dissociated (anionic) and undissociated forms of the 2,4-D acid, which can affect its uptake and biological activity.[3]

    Troubleshooting Workflow:

    • Verify Solution Clarity: Always visually inspect your solutions for any signs of precipitation before use.

    • Confirm Concentration: If you have access to analytical instrumentation (like HPLC), periodically verify the concentration of your stock solutions.

    • Monitor pH: Measure and record the pH of your solutions, especially if you are performing experiments over an extended period.

    • Prepare Fresh Solutions: For sensitive experiments, it is best practice to prepare fresh solutions from a solid standard to ensure accuracy.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing a stock solution of this compound?

    • A1: For most applications, high-purity water (distilled or deionized) is the recommended solvent due to the high water solubility of this compound. It is also soluble in acetone and acetonitrile, which can be used if a non-aqueous or co-solvent system is required for your experimental design.[1]

  • Q2: How should I store my this compound solutions?

    • A2: Solutions should be stored in a cool, dark, and dry place.[8] Avoid exposure to excessive heat or direct sunlight.[7] For short-term storage, room temperature is acceptable. For long-term stability, refrigeration (2-8°C) is recommended. Freezer storage at -20°C has been shown to maintain the stability of 2,4-D and its primary degradant for at least 3 to 6 months in analytical samples.[6] Ensure containers are tightly sealed.

  • Q3: What is the impact of pH on the stability of this compound solutions?

    • A3: The pH of the solution is a critical factor. While this compound itself is a stable molecule, the 2,4-D component can be susceptible to alkaline hydrolysis at a pH above 7. It is recommended to maintain solutions in a pH range of 4-7 for optimal stability. It's noteworthy that unlike other 2,4-D formulations, the volatility of 2,4-D choline is not affected by a reduction in pH.[9]

  • Q4: Can I mix this compound with other compounds in my formulation?

    • A4: Co-formulation is possible, but compatibility must be assessed. For instance, mixing with certain glyphosate formulations (e.g., potassium salts) can lead to precipitation.[2] It is crucial to perform small-scale compatibility tests before preparing larger batches.

  • Q5: How can I confirm the stability of my formulation over time?

    • A5: The most definitive way is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to measure the concentration of the active ingredient and detect any degradation products.[10] For a more routine check, visual inspection for clarity and color change, along with pH monitoring, can provide initial indicators of stability.

Data Presentation

Table 1: Solubility of 2,4-D Formulations

Formulation Water Solubility Other Solvents
This compound Highly Soluble Soluble in Acetone, Acetonitrile [1]
2,4-D Amine Salts (e.g., DMA) Readily Soluble (>50% by weight)[2] Not soluble in petroleum oils[2]
2,4-D Acid Low Solubility Soluble in ethanol, benzene[4]

| 2,4-D Ester Formulations | Insoluble | Soluble in petroleum oils[2] |

Table 2: Factors Affecting the Stability of this compound Solutions

Factor Potential Issue Recommended Control Measure
pH Alkaline hydrolysis at pH > 7 Maintain solution pH between 4 and 7.
Temperature Degradation rate increases with temperature Store in a cool place. Avoid excessive heat.
Light Photodegradation Store in amber or opaque containers, away from direct light.
Water Quality Precipitation with hard water cations (Ca²⁺, Mg²⁺) Use distilled or deionized water.[2][3]

| Co-formulants | Incompatibility leading to precipitation | Conduct compatibility tests before mixing. |

Experimental Protocols

Protocol 1: Accelerated Stability Study for this compound Solution

This protocol is adapted from the EPA guidelines for accelerated stability testing of pesticide formulations.[11]

  • Objective: To rapidly assess the chemical and physical stability of a this compound solution under elevated temperature conditions.

  • Materials:

    • This compound solution at the desired concentration.

    • Inert containers that are the same as or simulate the intended long-term storage containers.

    • A calibrated oven capable of maintaining 54°C ± 2°C.

    • Analytical equipment (e.g., HPLC-UV or LC-MS/MS) for quantifying 2,4-D and its primary degradant, 2,4-DCP.

    • pH meter.

  • Methodology:

    • Prepare at least three samples of your this compound formulation in the chosen containers.

    • At Time 0, perform the following analyses on a representative sample:

      • Visually inspect for physical appearance (e.g., color, clarity, presence of solids).

      • Measure the pH of the solution.

      • Quantify the concentration of this compound and 2,4-DCP using a validated analytical method.

    • Place the remaining samples in the oven at 54°C ± 2°C for 14 days.

    • After 14 days, remove the samples and allow them to equilibrate to room temperature.

    • Repeat the analyses performed at Time 0: visual inspection, pH measurement, and quantification of 2,4-D and 2,4-DCP.

  • Evaluation:

    • Compare the initial and final concentrations of 2,4-D. A significant decrease (e.g., >5%) may indicate instability under these conditions.

    • Note any increase in the concentration of 2,4-DCP.

    • Record any changes in physical appearance or pH.

Protocol 2: Compatibility Test for Co-formulations

  • Objective: To visually assess the physical compatibility of this compound with other components in a solution.

  • Materials:

    • Stock solution of this compound.

    • Solutions of all other components to be included in the final mixture (e.g., other active ingredients, adjuvants).

    • Clear glass jars or beakers with lids.

    • Pipettes or graduated cylinders for accurate measurement.

  • Methodology:

    • In a clear glass jar, add the components in the same ratio and order as intended for the final formulation. It is common practice to add components in the following order: water, water-soluble packets, dry formulations, suspension concentrates, and finally emulsifiable concentrates.

    • Secure the lid and invert the jar 10-15 times to ensure thorough mixing.

    • Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as:

      • Formation of precipitates, flakes, or crystals.

      • Phase separation (layering).

      • Gel or scum formation.

    • If no incompatibility is observed, let the mixture stand for a longer period (e.g., 2-4 hours) and re-examine to ensure stability over time.

  • Evaluation: Any visible sign of precipitation, separation, or non-uniformity indicates a potential compatibility issue that needs to be addressed before proceeding with the formulation.

Visualizations

G cluster_0 Troubleshooting Crystallization start Precipitation Observed check_water Check Water Source start->check_water check_temp Check Storage Temp check_water->check_temp No use_di_water Use Deionized/Distilled Water check_water->use_di_water Hard Water? check_mix Check for Co-formulants check_temp->check_mix No warm_mix Warm to > 4.5°C & Remix check_temp->warm_mix < 0°C? compat_test Perform Compatibility Test check_mix->compat_test Yes? resolved Issue Resolved check_mix->resolved No use_di_water->resolved warm_mix->resolved compat_test->resolved

Caption: A logical workflow for troubleshooting precipitation issues.

G cluster_1 Degradation Pathway of 2,4-D parent This compound (in aqueous solution) hydrolysis Alkaline Hydrolysis (pH > 7) parent->hydrolysis photodegradation Photodegradation (UV Light) parent->photodegradation degradant 2,4-Dichlorophenol (2,4-DCP) + Other Products hydrolysis->degradant photodegradation->degradant

Caption: Primary degradation pathways for 2,4-D in aqueous solutions.

References

Best practices for sprayer cleanout after using 2,4-D choline salt to prevent crop injury

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for sprayer cleanout after using 2,4-D choline salt to prevent crop injury in subsequent experiments.

Frequently Asked Questions (FAQs)

Q1: Why is thorough sprayer cleanout essential after using this compound?

Even minute amounts of this compound residue remaining in a sprayer can cause significant injury to sensitive crops.[1][2] In a research setting, this can compromise experimental results by introducing unintended variables. A complete cleanout ensures the integrity of subsequent applications with different substances.

Q2: What is the recommended basic procedure for sprayer cleanout?

The cornerstone of effective sprayer cleanout is the triple-rinse procedure.[3] This involves a series of flushes with clean water and a cleaning solution to dilute and remove herbicide residues from the tank, hoses, booms, nozzles, and filters.[1][4]

Q3: When should a cleaning agent be used in addition to water?

Water alone is often insufficient to remove all 2,4-D residues.[5] Commercial tank cleaners or a cleaning solution, such as one containing ammonia, should be used, especially when switching to a sensitive crop.[1][3][4] These cleaners help to dissolve and dislodge residues that adhere to sprayer surfaces.[6]

Q4: What are the critical components of the sprayer to clean?

A thorough cleanout includes the entire sprayer system: the tank, pump, hoses, boom, screens, filters, and nozzles.[1][5] Residues can accumulate in "dead spots" within the plumbing, so it's crucial to circulate the cleaning solution through the entire system.[4]

Q5: How soon after application should the sprayer be cleaned?

Ideally, the sprayer should be cleaned immediately after use.[4][6] Allowing the herbicide solution to dry can make residues harder to remove.[6][7]

Troubleshooting Guide

This guide addresses common issues related to improper sprayer cleanout after this compound application.

Observed Problem Potential Cause Recommended Solution
Unexpected phytotoxicity in a sensitive crop bioassay. Herbicide residue from a previous this compound application.Immediately cease the experiment. Decontaminate the sprayer using the full triple-rinse procedure with a commercial tank cleaner. Conduct a bioassay with a highly sensitive indicator plant to confirm the sprayer is clean before resuming experiments.
Inconsistent results across replicates in a subsequent experiment. Uneven distribution of 2,4-D residue within the sprayer system leading to variable contamination of the new spray solution.Disassemble and individually clean all nozzles, screens, and filters.[1][3][4] Ensure the cleaning solution is circulated through all parts of the boom.
Symptoms of growth regulator herbicide injury on non-target plants. 2,4-D residue remaining in the sprayer was applied to a sensitive crop. Symptoms include leaf cupping, strapping (narrowing of leaves), and stem twisting.[8][9][10]Document the injury.[8] Review and improve the sprayer cleanout protocol to prevent future occurrences. Implement a dedicated sprayer for phenoxy herbicides if possible.
Visible deposits or "gunk" in the sprayer tank or filters. Incompatibility of this compound formulation with other tank-mixed products, leading to residue buildup.[6]Physically remove deposits.[1] Use a compatibility agent in future tank mixes if recommended by the product labels.[6] Enhance the cleaning procedure with a strong detergent or commercial cleaner.[1][6]

Experimental Protocols

Protocol: Sprayer Cleanout Efficacy Bioassay

Objective: To determine the effectiveness of a sprayer cleanout procedure in removing this compound residues to prevent injury to a sensitive indicator crop.

Materials:

  • Sprayer previously used with this compound

  • Clean water source

  • Commercial tank cleaner or household ammonia

  • Personal Protective Equipment (PPE) as required by the herbicide label

  • Pots or trays with a suitable growing medium

  • Seeds of a sensitive indicator plant (e.g., soybeans, cotton, tomatoes)[8][11]

  • Controlled environment for plant growth (greenhouse or growth chamber)

Methodology:

  • Initial Sprayer State: The experiment begins with a sprayer that has just been used to apply a known concentration of this compound.

  • Cleanout Procedure (Triple Rinse Method):

    • Rinse 1 (Water): Immediately after use, drain the sprayer completely. Fill the tank to at least 10% of its volume with clean water.[4] Agitate the water and circulate it through the entire system (booms, hoses, nozzles) for at least 15 minutes.[1][4] Spray the rinsate onto a labeled application area. Drain the sprayer completely.

    • Rinse 2 (Cleaning Solution): Fill the tank with clean water and add a commercial tank cleaner or household ammonia according to the manufacturer's directions.[4] Agitate and circulate the cleaning solution throughout the sprayer for at least 15 minutes.[1][3] Let the solution sit in the tank for several hours or overnight for a more thorough cleaning.[12] Flush the cleaning solution through the booms and nozzles.

    • Rinse 3 (Water): Fill the tank again with clean water and flush the entire system for at least five minutes to remove any remaining cleaning solution.[1][12]

    • Component Cleaning: Remove all nozzles, screens, and filters and clean them separately in a bucket with the cleaning solution.[1][3][4]

  • Bioassay:

    • Collection of Rinsate: After the final rinse, collect a sample of the rinsate.

    • Control and Treatment Groups:

      • Negative Control: A set of indicator plants sprayed with clean water.

      • Positive Control: A set of indicator plants sprayed with a very low, known concentration of this compound to confirm sensitivity.

      • Treatment Group: A set of indicator plants sprayed with the collected final rinsate.

    • Application: Apply the respective solutions to the different groups of indicator plants.

    • Observation: Grow the plants in a controlled environment and observe for symptoms of 2,4-D injury over 7-21 days.[8] Symptoms to look for include leaf cupping, strapping, and stunted growth.[8][9][10]

  • Data Collection and Interpretation:

    • Record the presence and severity of any injury symptoms in each group.

    • If the treatment group shows no symptoms of injury compared to the negative control, the cleanout procedure is considered effective.

    • If the treatment group shows symptoms similar to the positive control, the cleanout procedure was insufficient, and further decontamination is required.

Visualizations

Sprayer_Cleanout_Workflow start Sprayer Used with This compound drain Immediately Drain Sprayer start->drain rinse1 Rinse 1: Clean Water (10% Tank Volume) Circulate 15 min drain->rinse1 drain2 Drain System Completely rinse1->drain2 rinse2 Rinse 2: Cleaning Solution (e.g., Ammonia-based) Circulate 15 min drain2->rinse2 soak Optional: Let Solution Sit for Several Hours rinse2->soak drain3 Drain System Completely rinse2->drain3 If not soaking soak->drain3 rinse3 Rinse 3: Clean Water Flush Entire System drain3->rinse3 components Clean Nozzles, Screens, & Filters Separately rinse3->components end Sprayer is Clean components->end

Caption: Workflow for the triple-rinse sprayer cleanout procedure.

Crop_Injury_Factors root Crop Injury from Sprayer Contamination inadequate_cleanout Inadequate Sprayer Cleanout root->inadequate_cleanout sensitive_crop Subsequent Application to Sensitive Crop root->sensitive_crop formulation_issues Herbicide Formulation (e.g., Esters) root->formulation_issues adjuvants Use of Adjuvants in Next Spray Mix root->adjuvants residue_buildup Residue Buildup in Sprayer (Tank, Hoses, Nozzles) inadequate_cleanout->residue_buildup residue_buildup->sensitive_crop crop_injury Observable Crop Injury (e.g., Cupping, Strapping) sensitive_crop->crop_injury formulation_issues->residue_buildup adjuvants->sensitive_crop Can dislodge residues

Caption: Factors contributing to crop injury from sprayer contamination.

References

Validation & Comparative

Comparative efficacy of 2,4-D choline salt versus 2,4-D amine and ester formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the performance, volatility, and weed control efficacy of three prominent 2,4-D herbicide formulations.

The development of various formulations of 2,4-D (2,4-dichlorophenoxyacetic acid) has been driven by the need to enhance efficacy, improve crop safety, and mitigate off-target movement. This guide provides a comparative analysis of three key formulations: the newer choline salt, and the traditional amine and ester formulations. The information presented is intended for researchers, scientists, and agricultural professionals, offering a synthesis of available experimental data to inform formulation selection and application strategies.

Key Performance Characteristics

The primary differences between the 2,4-D choline, amine, and ester formulations lie in their volatility, absorption characteristics, and resulting efficacy under various environmental conditions. Ester formulations are generally recognized for their rapid absorption and enhanced efficacy, particularly in cooler and drier conditions, or on weed species with a thick, waxy cuticle.[1][2] However, this increased activity is associated with higher volatility, raising the risk of off-target movement and potential injury to sensitive crops.[1][2][3] Amine salts are less volatile than esters but may exhibit slightly reduced or slower weed control as they are more water-soluble and penetrate the plant cuticle less efficiently.[2][3] The 2,4-D choline salt formulation was specifically developed to address the issue of volatility, offering a significant reduction in off-target movement potential compared to both amine and ester formulations.[4][5]

Comparative Efficacy Data

While broad consensus exists on the general characteristics of each formulation, direct, side-by-side quantitative field data comparing the weed control efficacy of all three formulations across a wide range of broadleaf weeds is limited in the public literature. However, available studies provide valuable insights into their relative performance.

Volatility and Off-Target Injury

A key differentiator among the formulations is their potential for volatilization, which can lead to unintended injury on sensitive non-target crops. A field study by Sosnoskie et al. (2015) provides a clear quantitative comparison of the volatility of the three formulations by measuring injury to sensitive cotton plants placed at various distances from the treated area. The results unequivocally demonstrate the reduced volatility of the choline salt.[4][6]

Table 1: Cotton Injury from Volatilization of 2,4-D Formulations at Various Distances [4][6]

Distance from Treated Area (meters)2,4-D Ester (%)2,4-D Amine (%)This compound (%)
1.563<5<5
357<5<5
648<5<5
1229<5<5
2413<5<5
482<5<5

Under conditions designed to maximize volatilization (plastic tunnels), the differences were even more pronounced.

Table 2: Cotton Injury from 2,4-D Formulations Under Plastic Tunnels (48 hours exposure) [4][6]

FormulationVisual Injury (%)
2,4-D Ester76
2,4-D Amine13
This compound5

These data clearly illustrate that the 2,4-D choline formulation offers the lowest potential for off-target movement due to volatility.[7]

Weed Control Efficacy

While ester formulations are often considered more potent, especially under challenging conditions, studies comparing the newer choline salt are emerging.[1] A greenhouse study indicated that 2,4-D amine and 2,4-D choline provided similar control of glyphosate-resistant horseweed (marestail), though the choline formulation was more effective on glyphosate-susceptible biotypes.[5] It is generally accepted that for most situations, the weed control provided by the amine and choline formulations is comparable.[5]

In a study on glyphosate-resistant (GR) and -susceptible (GS) Canada fleabane, a premix of 2,4-D choline/glyphosate DMA was compared to a tank mix of 2,4-D amine and glyphosate. The study found that both provided equivalent control of GR biotypes, but the 2,4-D choline/glyphosate DMA premix was more efficacious on the GS biotypes.

Table 3: Comparative Efficacy on Canada Fleabane (35 Days After Application)

Weed BiotypeTreatmentControl (%)
Glyphosate-Resistant (GR)2,4-D amine + glyphosate (tank mix)Equivalent to premix
Glyphosate-Resistant (GR)2,4-D choline/glyphosate DMA (premix)Equivalent to tank mix
Glyphosate-Susceptible (GS)2,4-D amine + glyphosate (tank mix)Less efficacious
Glyphosate-Susceptible (GS)2,4-D choline/glyphosate DMA (premix)More efficacious

Note: This table is a qualitative summary of the findings. For detailed quantitative data, refer to the original study.

Experimental Protocols

To ensure robust and comparable data in herbicide efficacy trials, a well-defined experimental protocol is crucial. The following outlines a representative methodology for a field trial comparing the efficacy of 2,4-D choline, amine, and ester formulations.

Protocol: Comparative Field Efficacy Trial of 2,4-D Formulations

1. Objective: To evaluate and compare the efficacy of this compound, 2,4-D amine, and 2,4-D ester formulations on key broadleaf weed species and to assess crop tolerance and yield in a 2,4-D tolerant crop.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 4.

  • Plot Size: 3 meters x 10 meters.

  • Treatments:

    • Untreated Control

    • This compound (e.g., Enlist One®) at a standard labeled rate.

    • 2,4-D Amine (e.g., a dimethylamine salt formulation) at an equivalent acid equivalent (a.e.) rate to the choline salt.

    • 2,4-D Ester (e.g., a 2-ethylhexyl ester formulation) at an equivalent a.e. rate to the choline salt. Include additional treatments as needed, such as different rates or tank mixtures.

3. Site Selection and Preparation:

  • Select a field with a uniform and moderate to heavy infestation of the target weed species (e.g., Palmer amaranth, Kochia, horseweed).

  • Conduct soil analysis to characterize soil type, organic matter, and pH.

  • Ensure uniform seedbed preparation across the trial area.

4. Application:

  • Crop: Plant a 2,4-D tolerant crop variety (e.g., Enlist E3™ soybeans or Enlist™ corn).

  • Application Timing: Apply post-emergence when weeds are at the labeled height for treatment (e.g., 10-15 cm) and the crop is at the appropriate growth stage.

  • Application Equipment: Use a CO2-pressurized backpack sprayer or a research plot sprayer calibrated to deliver a consistent spray volume (e.g., 140 L/ha) at a specified pressure.

  • Nozzles: Use nozzles recommended on the respective product labels to ensure proper droplet size and coverage.

5. Data Collection:

  • Weed Control: Visually assess percent weed control at 7, 14, 21, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete weed death).

  • Weed Density and Biomass: At 28 DAT, count the number of surviving weeds in two 0.25 m² quadrats per plot and collect the above-ground biomass from these quadrats. Dry the biomass to a constant weight.

  • Crop Injury: Visually assess crop injury (phytotoxicity) at 7, 14, and 21 DAT on a scale of 0% (no injury) to 100% (crop death). Note any symptoms such as leaf cupping, epinasty, or stunting.

  • Crop Yield: Harvest the center two rows of each plot at crop maturity and determine the grain yield, adjusting for moisture content.

6. Statistical Analysis:

  • Subject all data to Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Fisher's Protected LSD or Tukey's HSD at p ≤ 0.05) to determine significant differences between treatment means.

Visualizing Key Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

G cluster_formulations 2,4-D Formulations cluster_properties Key Properties 2_4_D_Ester 2,4-D Ester Volatility Volatility 2_4_D_Ester->Volatility High Efficacy Weed Efficacy 2_4_D_Ester->Efficacy High (especially in cool/dry conditions) Crop_Safety Crop Safety 2_4_D_Ester->Crop_Safety Lower (potential for injury) 2_4_D_Amine 2,4-D Amine 2_4_D_Amine->Volatility Low 2_4_D_Amine->Efficacy Good 2_4_D_Amine->Crop_Safety Good 2_4_D_Choline This compound 2_4_D_Choline->Volatility Very Low 2_4_D_Choline->Efficacy Good 2_4_D_Choline->Crop_Safety Excellent

Comparison of 2,4-D Formulation Properties

G Start Start: Site Selection & Field Preparation Design Experimental Design (RCBD, 4 Reps) Start->Design Planting Plant 2,4-D Tolerant Crop Design->Planting Application Herbicide Application (Choline vs. Amine vs. Ester) Planting->Application Data_Collection Data Collection (Weed Control, Crop Injury, Yield) Application->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Workflow for a Comparative Herbicide Efficacy Trial

Conclusion

The selection of a 2,4-D formulation is a critical decision that balances the need for effective weed control with the imperative to minimize off-target movement. Ester formulations offer high efficacy, particularly under certain environmental conditions, but pose the greatest risk of volatility.[1][2] Amine formulations provide a less volatile alternative with good weed control. The this compound represents a significant advancement in formulation technology, offering efficacy comparable to amine formulations with a substantially lower volatility profile, thereby enhancing environmental and crop safety.[4][5] Further field research directly comparing the efficacy of all three formulations on a broader spectrum of economically important broadleaf weeds would be invaluable to the agricultural science community.

References

Validating the reduced volatility of 2,4-D choline salt compared to other 2,4-D forms

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2,4-D formulations reveals the significantly lower volatility of 2,4-D choline salt, offering a crucial tool for mitigating off-target movement and enhancing agricultural stewardship. This guide provides an objective comparison of this compound with its ester and amine counterparts, supported by experimental data and detailed methodologies for researchers and agricultural scientists.

The off-target movement of herbicides due to volatility is a significant concern in agriculture, leading to potential damage to non-target crops and surrounding ecosystems. The development of this compound represents a substantial advancement in addressing this issue. Extensive research and field studies have demonstrated that the choline salt formulation exhibits markedly lower volatility compared to traditional 2,4-D ester and amine formulations. This reduced volatility translates to a lower risk of vapor drift, providing greater application accuracy and environmental safety.

Comparative Volatility Data

Quantitative data from various studies consistently highlight the reduced volatility of this compound. Field experiments utilizing sensitive bio-indicator plants, such as cotton, have provided compelling visual and quantitative evidence of this advantage.

2,4-D FormulationMaximum Injury at 1.5m (%)Maximum Injury at 48m (%)Injury Under Tunnels (%)
2,4-D Ester 63[1][2]2[1][2]76[1][2][3][4]
2,4-D Amine <5[1][2][3]<5[1][2][3]13[1][2][3][4]
This compound <5[1][2][3]<5[1][2][3]5[1][2][3][4]

In a key field study, cotton plants exposed to 2,4-D ester vapors showed significant injury up to 48 meters from the application site, with injury levels reaching 63% at the closest distance.[1][2] In stark contrast, both the 2,4-D amine and choline salt formulations resulted in less than 5% injury at all distances.[1][2][3] When volatiles were concentrated under plastic tunnels to maximize exposure, the ester formulation caused 76% injury, while the amine and choline formulations resulted in only 13% and 5% injury, respectively.[1][2][3][4] These findings clearly illustrate the superior low-volatility profile of the choline salt.

Further research comparing air concentrations of different 2,4-D formulations has corroborated these findings. Studies have shown that the concentration of 2,4-D in the air following application is significantly lower for the choline salt compared to ester formulations. Some studies have indicated that there is no significant difference in vapor emissions between the amine and choline salts of 2,4-D under certain field conditions.[4][5] However, the collective body of evidence consistently places this compound as a significantly less volatile option than the historically problematic ester formulations.[6][7]

Experimental Protocols

To ensure the validity and reproducibility of volatility assessments, standardized experimental protocols are essential. The data presented in this guide are derived from robust methodologies, primarily involving plant bioassays and air sampling techniques.

Plant Bioassay for Volatility Assessment

This method utilizes sensitive plant species as indicators of herbicide vapor drift.

1. Plant Preparation:

  • Select a highly sensitive indicator plant species, such as cotton (Gossypium hirsutum) or tomato (Solanum lycopersicum).

  • Grow the plants in a controlled greenhouse environment to a uniform growth stage (e.g., five- to seven-leaf stage for cotton).

  • Ensure plants are healthy and free of any other stresses.

2. Field Application:

  • Establish individual treatment blocks for each 2,4-D formulation (ester, amine, choline salt) with adequate buffer zones between plots to prevent cross-contamination.

  • Apply the herbicides at a standardized rate (e.g., 2.24 kg ha⁻¹) directly to the soil surface.

3. Plant Exposure:

  • Immediately following herbicide application, place replicate sets of potted indicator plants at predetermined distances from the edge of each treatment block (e.g., 1.5, 3, 6, 12, 24, and 48 meters).

  • For a maximized exposure scenario, place additional sets of plants under plastic tunnels within the treated blocks to concentrate any volatile emissions.

  • Leave the plants in the field for a defined exposure period, typically 48 hours.

4. Data Collection and Analysis:

  • After the exposure period, remove the plants to a clean greenhouse environment for observation.

  • Visually assess and rate plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a standardized rating scale (e.g., 0% = no injury, 100% = plant death).

  • Measure plant height and biomass to quantify growth inhibition.

  • Statistically analyze the data to compare the effects of different formulations at various distances.

Air Sampling for Volatility Measurement

This quantitative method directly measures the concentration of herbicide in the air.

1. Sampler Setup:

  • Deploy air samplers in the center of the treated plots.

  • Position samplers at different heights (e.g., 0.3 m and 1.3 m) to assess the vertical movement of vapors.

  • Use samplers equipped with a pump that draws a known volume of air through a sorbent tube (e.g., polyurethane foam - PUF plug) that traps the herbicide vapors.

2. Sampling Procedure:

  • Begin air sampling shortly after herbicide application, allowing a brief period for spray droplets to settle.

  • Collect air samples over specific time intervals (e.g., 0-6, 6-12, 12-24, and 24-48 hours post-application) to determine the temporal pattern of volatilization.

3. Sample Analysis:

  • After collection, store the sorbent tubes in a freezer to prevent degradation of the herbicide.

  • Extract the trapped herbicide from the sorbent using an appropriate solvent.

  • Analyze the extracts using analytical chemistry techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of 2,4-D.

4. Data Interpretation:

  • Calculate the flux of the herbicide from the treated surface based on the measured air concentrations and meteorological data.

  • Compare the airborne concentrations of the different 2,4-D formulations to determine their relative volatility.

Visualizing the Volatility Comparison

The following diagrams illustrate the experimental workflow for assessing herbicide volatility and the chemical relationship influencing this property.

Volatility_Assessment_Workflow cluster_field Field Experiment cluster_lab Laboratory Analysis cluster_results Results Herbicide Application Herbicide Application Plant Placement Plant Placement Herbicide Application->Plant Placement Air Sampling Air Sampling Herbicide Application->Air Sampling Visual Injury Assessment Visual Injury Assessment Plant Placement->Visual Injury Assessment Growth Measurement Growth Measurement Plant Placement->Growth Measurement Chemical Analysis (GC-MS/LC-MS) Chemical Analysis (GC-MS/LC-MS) Air Sampling->Chemical Analysis (GC-MS/LC-MS) Volatility Comparison Volatility Comparison Visual Injury Assessment->Volatility Comparison Growth Measurement->Volatility Comparison Chemical Analysis (GC-MS/LC-MS)->Volatility Comparison

Caption: Experimental workflow for comparing 2,4-D formulation volatility.

Chemical_Volatility cluster_formulations Formulations 2_4_D_Acid 2,4-D Acid Ester 2,4-D Ester 2_4_D_Acid->Ester Esterification Amine 2,4-D Amine Salt 2_4_D_Acid->Amine Salt Formation Choline This compound 2_4_D_Acid->Choline Salt Formation Volatility Volatility Ester->Volatility High Amine->Volatility Low Choline->Volatility Ultra-Low

Caption: Relationship between 2,4-D form and relative volatility potential.

Conclusion

The development of this compound is a significant step towards more sustainable and precise weed management. The robust body of scientific evidence confirms its substantially reduced volatility compared to traditional 2,4-D formulations, particularly the highly volatile esters. By adopting lower-volatility formulations like this compound, the agricultural industry can better address the challenges of off-target herbicide movement, thereby protecting sensitive crops and maintaining the efficacy of this important weed control tool. The detailed experimental protocols provided here offer a framework for continued research and validation in this critical area of agricultural science.

References

Environmental impact assessment of 2,4-D choline salt in comparison to dicamba

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The development of herbicide-tolerant crops has led to the increased use of synthetic auxin herbicides, prominently 2,4-D and dicamba. While effective for weed management, their potential environmental impact necessitates a thorough comparative assessment. This guide provides an objective comparison of the environmental fate and ecotoxicity of 2,4-D choline salt and dicamba, supported by experimental data to inform researchers, scientists, and drug development professionals.

Environmental Fate and Transport: A Tabular Comparison

The environmental persistence, mobility, and potential for off-target movement are critical factors in assessing the environmental risk of herbicides. The following table summarizes key environmental fate parameters for this compound and dicamba.

ParameterThis compoundDicambaSource(s)
Soil Half-life (Aerobic) Typically 1 to 14 daysTypically 1 to 4 weeks[1][2]
Water Solubility HighHigh[3]
Vapor Pressure LowHigher than this compound[4][5]
Volatility Potential LowerHigher[4][5]

Key Insights:

  • Persistence: Both herbicides are considered non-persistent in the soil, with microbial degradation being the primary dissipation pathway.[1][6] However, factors such as soil type, temperature, and moisture can influence their degradation rates.

  • Mobility: Due to their high water solubility, both compounds have the potential for leaching into groundwater, particularly in permeable soils with shallow water tables.[1][3]

  • Volatility: A significant differentiating factor is their volatility. Dicamba has a higher vapor pressure and is demonstrably more volatile than the this compound formulation.[4][5] This higher volatility increases the risk of off-target movement as vapor, which can damage sensitive non-target plants.

Ecotoxicity Profile: A Comparative Overview

The toxicological effects on non-target organisms are a primary concern in environmental risk assessment. The following tables provide a summary of acute toxicity data for 2,4-D and dicamba across various taxa. It is important to note that the toxicity of 2,4-D can vary significantly depending on its formulation (e.g., esters are generally more toxic to aquatic life than salts). The data presented here primarily pertains to the active ingredients.

Table 2: Acute Toxicity to Vertebrates

OrganismTest2,4-D (acid/salt)DicambaSource(s)
Rat (Oral LD50) Acute Oral639 mg/kg (choline salt)757 mg/kg[7][8][9]
Rabbit (Dermal LD50) Acute Dermal> 5,000 mg/kg (choline salt)> 2,000 mg/kg[7][8][9]
Bobwhite Quail (Oral LD50) Acute Oral> 500 mg/kg> 2,000 mg/kg[10]
Mallard Duck (Dietary LC50 - 8 day) Subacute Dietary> 5,620 ppm> 10,000 ppm[10]
Rainbow Trout (LC50 - 96 hr) Acute Fish250 mg/L (DMA salt)135 mg/L[10]
Bluegill Sunfish (LC50 - 96 hr) Acute Fish524 mg/L (DMA salt)135 mg/L[10]

Table 3: Acute Toxicity to Invertebrates and Plants

OrganismTest2,4-D (salt)DicambaSource(s)
Daphnia magna (EC50 - 48 hr) Acute Invertebrate184 mg/L (DMA salt)110 mg/L[10]
Honeybee (Contact LD50) Acute ContactLow toxicityNot toxic[6]
Non-target Terrestrial Plants PhytotoxicityHighHigh[11]

Key Insights:

  • Vertebrates: Both this compound and dicamba exhibit low to moderate acute toxicity to mammals and birds.

  • Aquatic Organisms: The toxicity to fish and aquatic invertebrates varies. In the provided data, the 2,4-D dimethylamine (DMA) salt appears to be less toxic to fish than dicamba, while dicamba is slightly more toxic to Daphnia magna. It is crucial to consider the specific formulation of 2,4-D, as ester formulations are known to be more toxic to aquatic life.

  • Non-target Plants: Both herbicides are highly phytotoxic to sensitive broadleaf plants, and off-target movement through drift or volatilization can cause significant damage to non-tolerant crops and native vegetation.[11]

Experimental Methodologies

The data presented in this guide is derived from studies following standardized experimental protocols. Below are outlines of the methodologies for key experiments.

Herbicide Volatility Assessment

Objective: To quantify and compare the volatilization of this compound and dicamba under field conditions.

Methodology:

  • Test Plots: Establish replicate plots for each herbicide treatment and an untreated control.

  • Herbicide Application: Apply the herbicides at their recommended field rates using calibrated spray equipment.

  • Air Sampling: Place air samplers at various heights and distances downwind from the treated plots. Samplers typically consist of a pump drawing air through a sorbent tube (e.g., polyurethane foam) to capture volatilized herbicide residues.

  • Sample Collection: Collect samples at predetermined time intervals after application (e.g., 0-4, 4-8, 8-12, 12-24 hours).

  • Sample Analysis: Extract the herbicide residues from the sorbent tubes using an appropriate solvent and quantify the concentration using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the flux of the herbicide from the treated surface to the atmosphere to determine the volatilization rate.

Soil Half-Life Determination

Objective: To determine the rate of degradation of this compound and dicamba in soil under controlled laboratory conditions.

Methodology:

  • Soil Collection and Preparation: Collect soil from a relevant agricultural field, sieve it to remove large debris, and characterize its properties (e.g., texture, organic matter content, pH).

  • Herbicide Application: Treat soil samples with a known concentration of the herbicide.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture level.

  • Sampling: Collect soil subsamples at various time points (e.g., 0, 1, 3, 7, 14, 28, 56 days).

  • Extraction and Analysis: Extract the herbicide from the soil samples and analyze the concentration of the parent compound using methods like HPLC or GC-MS.

  • Data Analysis: Plot the concentration of the herbicide over time and use first-order kinetics to calculate the time required for 50% of the initial concentration to dissipate (DT50 or half-life).

Aquatic Toxicity Testing (Fish Acute Toxicity Test - OECD 203)

Objective: To determine the concentration of this compound or dicamba that is lethal to 50% of a test population of fish over a 96-hour period (LC50).

Methodology:

  • Test Organisms: Use a standard fish species (e.g., rainbow trout, bluegill sunfish) of a specific age and size range.

  • Exposure System: Conduct the test in a static, semi-static, or flow-through system with controlled water quality parameters (temperature, pH, dissolved oxygen).

  • Test Concentrations: Expose groups of fish to a series of concentrations of the test substance, plus a control group with no test substance.

  • Observations: Observe the fish for mortality and any sublethal effects at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LC50 value and its 95% confidence limits.

Visualizing Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key environmental pathways and experimental workflows.

Environmental_Fate_Pathways cluster_herbicide Herbicide Application cluster_environment Environmental Compartments 2,4-D_Choline 2,4-D_Choline Soil Soil 2,4-D_Choline->Soil Deposition Air Air 2,4-D_Choline->Air Volatility (Lower) Dicamba Dicamba Dicamba->Soil Deposition Dicamba->Air Volatility (Higher) Water Water Soil->Water Leaching/Runoff Biota Biota Soil->Biota Uptake Degradation_Products Degradation_Products Soil->Degradation_Products Microbial Degradation Water->Biota Uptake Water->Degradation_Products Photodegradation Air->Soil Deposition Air->Water Deposition Experimental_Workflow Test_Substance This compound or Dicamba Experimental_Design Define Test System (e.g., Soil, Water, Air) Test_Substance->Experimental_Design Exposure Introduce Test Substance to System Experimental_Design->Exposure Data_Collection Measure Concentrations or Biological Responses over Time Exposure->Data_Collection Data_Analysis Calculate Endpoints (e.g., Half-life, LC50) Data_Collection->Data_Analysis Risk_Assessment Compare Exposure and Effects Data Data_Analysis->Risk_Assessment Comparative_Analysis Comparison Comparative Assessment Fate Environmental Fate Comparison->Fate Ecotox Ecotoxicity Comparison->Ecotox Volatility Volatility Fate->Volatility Persistence Persistence Fate->Persistence Mobility Mobility Fate->Mobility Vertebrates Vertebrates Ecotox->Vertebrates Invertebrates Invertebrates Ecotox->Invertebrates Plants Plants Ecotox->Plants

References

Comparative Phytotoxicity of 2,4-D Choline and Amine Salts on Wheat Cultivars: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the phytotoxicity of 2,4-D choline and 2,4-D amine salts on various wheat cultivars. It is intended for researchers, scientists, and professionals in drug development to offer an objective overview supported by experimental data. This document summarizes key findings on visual phytotoxicity, physiological responses, and yield components, and provides detailed experimental protocols for reproducibility.

Introduction

2,4-D (2,4-Dichlorophenoxyacetic acid) is a systemic herbicide widely used for the control of broadleaf weeds in cereal crops. It is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[1] Different salt formulations of 2,4-D, such as amine and choline, have been developed to improve its efficacy and handling characteristics. While effective in weed management, the potential for phytotoxicity to the crop itself is a critical consideration. This guide focuses on the comparative effects of 2,4-D choline and 2,4-D amine salts on wheat (Triticum aestivum L.).

Recent studies have aimed to evaluate the selectivity of these formulations on different wheat cultivars and at various growth stages. The findings suggest that while both formulations are generally selective for wheat, there are discernible differences in their phytotoxic effects, with the choline salt often exhibiting a greater margin of crop safety.

Data Presentation

The following tables summarize quantitative data from comparative studies on the phytotoxicity of 2,4-D choline and 2,4-D amine salts on wheat.

Table 1: Visual Phytotoxicity of 2,4-D Formulations on Wheat Cultivars

Wheat CultivarHerbicide FormulationApplication StagePhytotoxicity (%) at 21 Days After Treatment (DAT)
ORS 14032,4-D AmineFirst Node15.0
ORS 14032,4-D CholineFirst Node15.0
TBIO Toruk2,4-D AmineFirst Node< 15.0
TBIO Toruk2,4-D CholineFirst Node< 15.0

Source: Adapted from studies on the selectivity of 2,4-D salts. Note: Phytotoxicity was generally low, with the highest level observed at the first node stage for the OR 1403 cultivar.

Table 2: Effect of 2,4-D Formulations on Wheat Growth Parameters (at 30 DAT)

Wheat CultivarHerbicide FormulationLeaf Area (cm²)Shoot Dry Mass (g)
ORS 14032,4-D AmineData not availableHigher than control
ORS 14032,4-D CholineData not availableHigher than control
ORS Madre Pérola2,4-D AmineData not availableHigher than control
ORS Madre Pérola2,4-D CholineData not availableHigher than control
TBIO Sonic2,4-D AmineNo reductionNo reduction
TBIO Sonic2,4-D CholineNo reductionNo reduction

Source: Adapted from studies on the morphophysiological responses of wheat cultivars.[1] Note: Both 2,4-D salts showed higher dry matter in the cultivars ORS 1403 and ORS Madre Pérola, while TBIO Sonic showed no reduction in shoot dry mass and leaf area accumulation.[1]

Table 3: Influence of 2,4-D Formulations on Wheat Yield Components

Wheat CultivarHerbicide FormulationApplication StageEffect on Yield ComponentsGrain Yield
OR 14032,4-D CholineFirst NodeHighest number and length of ears, number of full grains, thousand-grain weight, hectoliter weightHighest at booting stage
TBIO Toruk2,4-D AmineBootingHighest number and length of ears, number of full grains, thousand-grain weight, hectoliter weightHighest at booting stage

Source: Adapted from studies on the selectivity of 2,4-D salts applied at different phenological stages.

Experimental Protocols

The following protocols are synthesized from methodologies reported in key comparative studies.

1. Experimental Design and Treatments

  • Design: Randomized complete block design in a factorial scheme with four replicates.

  • Factor A (Herbicide):

    • Control (no herbicide)

    • 2,4-D amine salt

    • 2,4-D choline salt

  • Factor B (Wheat Cultivars): A selection of relevant wheat cultivars (e.g., ORS 1403, ORS Citrino, ORS Madre Pérola, TBIO Toruk, TBIO Energia, TBIO Audaz, TBIO Sonic, TBIO Sossego).[1]

  • Application Stages: Treatments are applied at different phenological stages of wheat development, such as:

    • Before tillering

    • Full tillering

    • First node

    • Booting

2. Herbicide Application

  • Herbicides are applied using a precision backpack sprayer equipped with flat fan nozzles.

  • The application volume is typically calibrated to ensure uniform coverage.

  • Environmental conditions (temperature, humidity, wind speed) are recorded at the time of application.

3. Data Collection and Measurements

  • Visual Phytotoxicity:

    • Assessed at 7, 14, and 21 days after treatment (DAT).

    • A percentage scale (0-100%) is used, where 0% represents no visible injury and 100% represents plant death. Symptoms to be noted include leaf yellowing, epinasty (twisting), and stunting.

  • Physiological Parameters (at 26 DAT):

    • Internal CO₂ concentration, stomatal conductance, transpiration rate, and net photosynthetic rate are measured using a portable photosynthesis system.

  • Growth Parameters (at 30 DAT):

    • Leaf Area: A representative sample of plants is collected, and the total green leaf area is measured using a leaf area meter.

    • Shoot Dry Mass: The above-ground parts of the sampled plants are harvested, placed in paper bags, and dried in an oven at a constant temperature (e.g., 65-70°C) until a constant weight is achieved. The dry weight is then recorded.

  • Yield and Yield Components (at harvest):

    • Number of Ears per Unit Area: Ears are counted in a predetermined area within each plot.

    • Ear Length: The length of a representative sample of ears is measured.

    • Number of Grains per Ear: The number of grains from a sample of ears is counted.

    • Thousand-Grain Weight: One thousand grains are randomly counted from the harvested seed of each plot and weighed.

    • Hectoliter Weight: The weight of a specific volume of grain is measured.

    • Grain Yield: The total grain from a defined harvest area in each plot is harvested, threshed, cleaned, and weighed. The moisture content is measured, and the yield is adjusted to a standard moisture percentage.

Visualizations

Experimental_Workflow cluster_setup Experiment Setup cluster_application Treatment Application cluster_data_collection Data Collection cluster_analysis Data Analysis A Randomized Block Design B Factorial Scheme: - Herbicide (Control, Amine, Choline) - Wheat Cultivars - Application Stages A->B C Herbicide Application at Defined Phenological Stages B->C D Visual Phytotoxicity Assessment (7, 14, 21 DAT) C->D E Physiological Measurements (26 DAT) C->E F Growth Parameter Analysis (30 DAT) - Leaf Area - Shoot Dry Mass C->F G Yield Component Analysis (at Harvest) C->G H Statistical Analysis (ANOVA) D->H E->H F->H G->H

Caption: Experimental workflow for comparative phytotoxicity assessment.

Signaling_Pathway cluster_perception Perception cluster_signaling Signal Transduction cluster_response Cellular Response cluster_symptoms Phytotoxic Symptoms A 2,4-D (Synthetic Auxin) B Binding to Auxin Receptors A->B C Hormonal Imbalance B->C F Uncontrolled Cell Division & Elongation B->F D Activation of ACC Synthase C->D G Production of Reactive Oxygen Species (ROS) C->G E Increased Ethylene Biosynthesis D->E J Epinasty, Leaf Curling, Stunting, Senescence E->J F->J H Oxidative Stress G->H I Lipid Peroxidation, DNA Damage H->I I->J

Caption: Signaling pathway of 2,4-D induced phytotoxicity in wheat.

References

Unveiling the Impact of 2,4-D Choline Salt on Beneficial Insects and Pollinators: A Comparative Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that 2,4-D choline salt, a widely used herbicide, exhibits low acute toxicity to adult honey bees. However, a closer examination of the broader ecological implications reveals potential risks, particularly to the larval stages of bees and other beneficial insects. This guide provides a comparative analysis of the current scientific understanding of the risks posed by this compound to these vital species, juxtaposed with data for other common herbicides.

Executive Summary

The risk assessment of any pesticide requires a multi-faceted approach, considering not only direct mortality but also a range of sublethal effects that can impact the long-term health and viability of non-target populations. For this compound, the data currently available primarily focuses on the adult honey bee (Apis mellifera) as a surrogate species. While this provides a valuable baseline, it underscores a significant knowledge gap regarding the effects on other crucial pollinators, such as bumble bees and solitary bees, as well as predatory beneficial insects that contribute to natural pest control. This guide synthesizes the existing data, highlights these gaps, and provides a framework for a more holistic understanding of the ecological risks associated with this herbicide.

Acute Toxicity Profile of this compound

Acute toxicity studies are a primary tool in assessing the immediate risk of a pesticide. These studies determine the lethal dose required to kill 50% of a test population (LD50) through oral or contact exposure.

Honey Bee (Apis mellifera) Acute Toxicity

Data from the Minnesota Department of Agriculture indicates that this compound has a low acute toxicity to adult honey bees.[1] The acute contact and oral LD50 values are both reported to be 26.4 micrograms of active ingredient per bee (µg a.i./bee).[1] According to the U.S. Environmental Protection Agency (EPA) classification, substances with an LD50 greater than 11 µ g/bee are considered "practically nontoxic" to honey bees.[2][3][4] This is consistent with general statements from the EPA that 2,4-D is "practically nontoxic to honeybees".[2][3]

Table 1: Acute Toxicity of this compound to Adult Honey Bees

Exposure RouteLD50 (µg a.i./bee)Toxicity ClassificationSource
Contact26.4Practically Nontoxic[1]
Oral26.4Practically Nontoxic[1]

Sublethal and Chronic Effects: A More Nuanced Picture

Beyond immediate mortality, sublethal and chronic effects can have profound long-term consequences on pollinator and beneficial insect populations. These can include impacts on reproduction, development, behavior, and overall colony health.

Honey Bee Larval Toxicity and Chronic Adult Effects

An EPA review of 2,4-D highlighted potential risks to honey bee larvae.[5] While a definitive No Observed Adverse Effect Level (NOAEL) for larvae has not been established, the assessment indicated that exposure could lead to adverse effects.[5] For adult honey bees, a chronic oral toxicity study established a NOAEL of 5.3 micrograms of acid equivalents per bee per day (µg a.e./bee/day).[5]

Comparative Analysis with Other Herbicides

To provide context for the risk assessment of this compound, it is essential to compare its toxicity profile with that of other commonly used herbicides, such as glyphosate and dicamba.

Table 2: Comparative Acute Toxicity of Herbicides to Honey Bees

HerbicideExposure RouteLD50 (µg a.i./bee)Toxicity ClassificationSource
This compound Contact26.4Practically Nontoxic[1]
Oral26.4Practically Nontoxic[1]
Dicamba Contact>90.65Practically Nontoxic[6]
Oral3.6Moderately Toxic[7]
Glyphosate -Varied findings; some studies show no significant mortality, others suggest sublethal effects.-[8][9][10]

It is important to note that the toxicity of herbicides can be influenced by their formulation. Some studies have shown that the "inactive" ingredients in commercial herbicide formulations can contribute significantly to their toxicity to non-target insects.[11] For example, one study found that a commercial formulation of 2,4-D was highly lethal to lady beetle larvae, with the inactive ingredients being a key driver of this toxicity.[11]

Gaps in Knowledge and Future Research Directions

The current body of research on the effects of this compound on beneficial insects and pollinators is heavily skewed towards the adult honey bee. To conduct a truly comprehensive risk assessment, further research is critically needed in the following areas:

  • Toxicity to Non-Apis Pollinators: Data on the acute and chronic toxicity of this compound to other important pollinators, such as bumble bees (Bombus spp.) and solitary bees (Osmia spp., Megachile spp.), is urgently needed.

  • Impact on Beneficial Predators: The effects of this compound on beneficial predatory insects, including lady beetles (Coccinellidae) and lacewings (Chrysopidae), which play a vital role in pest control, are largely unknown.

  • Sublethal Effects: A deeper understanding of the potential sublethal effects of this compound on pollinator behavior (e.g., foraging, learning, and memory), reproduction, and colony development is essential.

  • Formulation Toxicity: Research should investigate the toxicity of complete this compound formulations, including the "inactive" ingredients, to a range of beneficial insects.

Experimental Protocols

The standard methods for assessing the acute toxicity of pesticides to honey bees are outlined in the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

OECD Guideline 214: Honeybees, Acute Contact Toxicity Test

This guideline details the methodology for determining the acute contact LD50. The key steps involve:

experimental_workflow_contact start Start: Healthy adult worker honey bees of uniform age dosing Topical application of a range of doses of the test substance to the dorsal thorax of individual bees. start->dosing incubation Bees are housed in cages and kept in a controlled environment (temperature and humidity). dosing->incubation observation Mortality and sublethal effects are observed and recorded at specific intervals (e.g., 24, 48, 72, and 96 hours). incubation->observation analysis Data analysis to determine the LD50 value. observation->analysis end_point End Point: LD50 value and observation of any sublethal effects. analysis->end_point

Figure 1. Workflow for OECD Guideline 214 Acute Contact Toxicity Test.
OECD Guideline 213: Honeybees, Acute Oral Toxicity Test

This guideline outlines the procedure for determining the acute oral LD50. The primary steps are as follows:

experimental_workflow_oral start Start: Healthy adult worker honey bees of uniform age feeding Bees are fed a sucrose solution containing a range of concentrations of the test substance for a specified period. start->feeding incubation Bees are housed in cages and kept in a controlled environment (temperature and humidity). feeding->incubation observation Mortality and sublethal effects are observed and recorded at specific intervals (e.g., 24, 48, 72, and 96 hours). incubation->observation analysis Data analysis to determine the LD50 value. observation->analysis end_point End Point: LD50 value and observation of any sublethal effects. analysis->end_point

Figure 2. Workflow for OECD Guideline 213 Acute Oral Toxicity Test.

Logical Framework for Risk Assessment

The overall risk to beneficial insects and pollinators is a function of both the toxicity of the pesticide and the level of exposure. A simplified logical framework for assessing this risk is presented below.

risk_assessment_logic cluster_toxicity Toxicity Assessment cluster_exposure Exposure Assessment acute_toxicity Acute Toxicity (LD50) - Contact - Oral risk_characterization Risk Characterization acute_toxicity->risk_characterization chronic_toxicity Chronic Toxicity (NOAEL) - Adult - Larval chronic_toxicity->risk_characterization sublethal_effects Sublethal Effects - Behavior - Reproduction - Development sublethal_effects->risk_characterization direct_exposure Direct Contact - Overspray direct_exposure->risk_characterization indirect_exposure Indirect Contact - Residues on foliage indirect_exposure->risk_characterization oral_exposure Oral Exposure - Contaminated nectar - Contaminated pollen - Contaminated water oral_exposure->risk_characterization

Figure 3. Logical Framework for Pesticide Risk Assessment.

Conclusion

The available data suggests that this compound poses a low acute risk to adult honey bees. However, the potential for chronic and sublethal effects, particularly on larval stages, and the lack of data for a wide range of other beneficial insects, necessitate a cautious approach. A more comprehensive understanding of the ecological risks of this compound requires a significant expansion of research to include a broader array of non-target species and a deeper investigation into sublethal impacts. This will enable a more robust and ecologically relevant risk assessment to ensure the protection of these vital components of our ecosystems.

References

Efficacy of 2,4-D Choline Salt on Glyphosate-Resistant Weed Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The widespread evolution of glyphosate-resistant (GR) weed populations presents a significant challenge to modern agriculture. In response, new herbicide technologies have been developed, including the introduction of 2,4-D choline salt, a low-volatility formulation of the synthetic auxin herbicide 2,4-D. This guide provides a comparative analysis of the efficacy of this compound, primarily through the commercial formulations Enlist One® (2,4-D choline) and Enlist Duo® (a premix of 2,4-D choline and glyphosate), against key GR weed species. The performance of these products is compared with other herbicide alternatives, supported by data from various field studies.

Comparative Efficacy Data

The following tables summarize the performance of this compound and alternative herbicides on critical glyphosate-resistant weed species.

Table 1: Control of Glyphosate-Resistant (GR) Palmer Amaranth (Amaranthus palmeri)

Herbicide TreatmentApplication TimingWeed SizeControl (%)Study Location/YearCitation
Enlist Duo (2,4-D choline + glyphosate)POST12-14 inches83Delaware[1]
Enlist Duo (Sequential Application)POST12-14 inches>97Delaware[1]
2,4-D choline + glyphosateEarly POSTNot Specified>95Texas High Plains[2]
2,4-D choline + glyphosatePOST3-5 cm93Lubbock, TX (2013-2015)[3]
2,4-D choline + glyphosatePOST10-30 cm74Lubbock, TX (2013-2015)[3]
GlufosinatePOST10-30 cm44Lubbock, TX (2014)[4]
Dicamba (Engenia) + glyphosatePOST12-14 inchesNot specified as superior to single Enlist DuoDelaware[1]
PPO-inhibiting herbicides (Reflex, Cobra, Flexstar)POST12-14 inchesSimilar to single applicationDelaware[1]

Table 2: Control of Glyphosate-Resistant (GR) Horseweed (Erigeron canadensis)

Herbicide TreatmentApplication TimingControl (%) 8 WAA-POSTStudy LocationCitation
2,4-D choline/glyphosate DMAPP59Not Specified[5][6]
2,4-D choline/glyphosate DMAPOST86Not Specified[5][6]
GlufosinatePOST71Not Specified[5][6]
Halauxifen-methylPP72Not Specified[5][6]
SaflufenacilPP78Not Specified[5][6]
Two-pass program (PP followed by POST)PP then POST88-98Not Specified[6]
2,4-D amineNot SpecifiedSimilar to 2,4-D choline for GR biotypesGreenhouse[7]

Table 3: Control of Glyphosate-Resistant (GR) Kochia (Kochia scoparia)

Herbicide TreatmentApplication TimingWeed SizeControl (%) 21 DATStudy Location/YearCitation
2,4-D choline + glyphosatePOST3-5 cm98Lubbock, TX (2013-2015)[3]
2,4-D choline + glyphosatePOST10-30 cm84Lubbock, TX (2013-2015)[3]
DicambaNot SpecifiedNot SpecifiedGenerally effective, but resistance is emergingWestern Canada, South Dakota[8][9][10]
Glyphosate + DicambaNot SpecifiedNot SpecifiedAntagonistic effect, reduced controlGreenhouse & Field[11]
2,4-D aloneNot SpecifiedNot SpecifiedHistorically not very effective on kochiaWestern Canada[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting efficacy data. Below are summarized protocols from key studies.

Protocol 1: Efficacy on Large Palmer Amaranth in Enlist E3 Soybeans

  • Objective: To evaluate the control of 12- to 14-inch tall glyphosate-resistant Palmer amaranth.

  • Location: Delaware.

  • Experimental Design: Not specified.

  • Treatments:

    • Single POST application of Enlist Duo (2,4-D choline + glyphosate).

    • Sequential POST applications of Enlist Duo (7 days apart).

    • Single and sequential applications of Engenia (dicamba) + glyphosate, Liberty (glufosinate), and PPO herbicides (Reflex, Cobra, Flexstar).

  • Application Parameters: Herbicides were applied at maximum allowable rates with appropriate adjuvants and spray tips for coarse or medium droplets.

  • Evaluation: Palmer amaranth control was visually assessed. At harvest, biomass and seed production of surviving female plants were measured.

  • Citation: [1]

Protocol 2: Influence of Weed Size on Efficacy in the Texas High Plains

  • Objective: To assess the effectiveness of 2,4-D choline + glyphosate on Palmer amaranth, Russian-thistle, and kochia at different growth stages.

  • Location: Lubbock, TX (2013-2015).

  • Experimental Design: Randomized complete block design with four replications.

  • Treatments: Single postemergence applications of 2,4-D choline + glyphosate at two rates, with and without glufosinate, S-metolachlor, or acetochlor. Control treatments of glyphosate alone and glufosinate alone were included.

  • Application Timing: Herbicides were applied to weeds at three growth stages: 3 to 5 cm, 10 to 15 cm, and 20 to 30 cm.

  • Evaluation: Weed control was evaluated 21 days after treatment (DAT).

  • Citation: [3][4]

Protocol 3: One- and Two-Pass Programs for GR Horseweed in Soybean

  • Objective: To evaluate the efficacy of one- and two-pass herbicide programs for the control of glyphosate-resistant horseweed.

  • Experimental Design: Not specified.

  • Treatments:

    • Preplant (PP): 2,4-D choline/glyphosate DMA, halauxifen-methyl, saflufenacil, and saflufenacil + 2,4-D choline/glyphosate DMA.

    • Postemergence (POST): Glufosinate and 2,4-D choline/glyphosate DMA.

    • Two-Pass: A PP application followed by a POST application.

  • Evaluation: GR horseweed control and biomass reduction were assessed 8 weeks after the POST application (WAA-POST).

  • Citation: [5][6]

Visualizations

Herbicide Mode of Action: A Comparative Overview

The following diagram illustrates the distinct signaling pathways affected by glyphosate and 2,4-D.

Herbicide_Mode_of_Action cluster_glyphosate Glyphosate Pathway cluster_24D 2,4-D (Synthetic Auxin) Pathway Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits Aromatic_AA Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) EPSPS->Aromatic_AA Protein_Synthesis Protein Synthesis Aromatic_AA->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Two4D 2,4-D Choline Auxin_Receptors Auxin Receptors Two4D->Auxin_Receptors Mimics Auxin, Binds to Receptors Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Growth Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Comparative signaling pathways of glyphosate and 2,4-D.

Experimental Workflow for Herbicide Efficacy Trials

The diagram below outlines a typical workflow for conducting field trials to evaluate herbicide efficacy.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_application Phase 2: Treatment Application cluster_evaluation Phase 3: Data Collection & Analysis Site_Selection Site Selection (Known GR Weed Population) Experimental_Design Experimental Design (e.g., RCBD) Site_Selection->Experimental_Design Plot_Establishment Plot Establishment Experimental_Design->Plot_Establishment Weed_Staging Weed Growth Staging Plot_Establishment->Weed_Staging Herbicide_Application Herbicide Application (Specified Rates & Timings) Weed_Staging->Herbicide_Application Environmental_Monitoring Environmental Data Collection (Temp, Humidity, Wind) Herbicide_Application->Environmental_Monitoring Visual_Assessment Visual Control Ratings (e.g., 21 DAT) Herbicide_Application->Visual_Assessment Biomass_Measurement Biomass Sampling Visual_Assessment->Biomass_Measurement Data_Analysis Statistical Analysis Biomass_Measurement->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Generalized workflow for herbicide efficacy field trials.

Logical Framework for GR Weed Management Decisions

This diagram presents a logical decision-making process for managing glyphosate-resistant weeds using 2,4-D choline technologies.

Management_Decision_Framework Start Start: GR Weed Problem Identified Weed_ID Primary Weed Species? Start->Weed_ID Palmer_Amaranth Palmer Amaranth Weed_ID->Palmer_Amaranth Palmer Amaranth Horseweed Horseweed Weed_ID->Horseweed Horseweed Kochia Kochia Weed_ID->Kochia Kochia Other Other GR Weeds Weed_ID->Other Other Weed_Size_Check Weed Size < 10 cm? Palmer_Amaranth->Weed_Size_Check Program_Choice One-Pass or Two-Pass Program? Horseweed->Program_Choice Kochia->Weed_Size_Check Other->Weed_Size_Check One_Pass One-Pass POST: Enlist Duo or Enlist One + Glufosinate Weed_Size_Check->One_Pass Yes Rescue Rescue Treatment Needed (Sequential Application or Alternative MOA) Weed_Size_Check->Rescue No Program_Choice->One_Pass One-Pass Two_Pass Two-Pass Program: PRE Residual followed by POST Enlist Product Program_Choice->Two_Pass Two-Pass Evaluation Evaluate Control & Plan for Next Season One_Pass->Evaluation Two_Pass->Evaluation Rescue->Evaluation

Caption: Decision framework for GR weed management with 2,4-D choline.

References

Comparative analysis of the cost-effectiveness of different 2,4-D formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cost-effectiveness of different 2,4-D formulations, focusing on amine, ester, and choline salts. The information is intended for researchers, scientists, and professionals in drug and herbicide development to facilitate informed decisions in agricultural and vegetation management research.

Data Presentation: Performance and Characteristics

The selection of a 2,4-D formulation is a critical factor that influences its efficacy, environmental impact, and overall cost-effectiveness. The primary formulations available are amine salts, esters, and the more recent choline salt. Each possesses distinct chemical properties that dictate its behavior and suitability for different applications.

FormulationKey CharacteristicsEfficacyVolatilityCrop Injury PotentialCost-Effectiveness Considerations
Amine Salts Water-soluble, low volatility.[1][2]Generally effective, but may be slightly less so than esters on weeds with waxy cuticles.[1][2]Low; a safer option near sensitive non-target crops.[1][2][3][4]Generally lower risk compared to esters.[1][5]Lower product cost, but may require higher application rates or repeat applications for certain weeds, impacting overall cost. Reduced risk of off-target damage avoids potential liability costs.
Ester Formulations Oil-soluble, more volatile than amines.[1][2]Often more effective, especially in cool weather and on hard-to-control weeds due to better penetration of the plant cuticle.[1][2][3][4]High; poses a significant risk of off-target movement and damage to sensitive crops, especially in warm conditions.[1][2][4][6]Higher potential for crop injury, particularly in sensitive crops or when applied at higher temperatures.[1]Generally lower application rates needed for effective control, which can offset a potentially higher initial product cost. However, the high risk of off-target damage can lead to significant economic losses and legal issues.
Choline Salt A newer formulation with significantly reduced volatility compared to esters and even traditional amines.[7]Efficacy is comparable to or, in some cases, better than amine formulations, particularly on glyphosate-resistant weeds.[7][8]Very low; designed to minimize off-target movement.[7][9][10][11]Lower risk of crop injury due to reduced volatility.[8][11]May have a higher upfront cost, but the reduced risk of off-target damage and potential for fewer applications can make it more cost-effective in the long run, especially in areas with sensitive neighboring crops.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of 2,4-D formulations.

Volatility Assessment via Potted Plant Bioassay

This method evaluates the potential for off-target crop injury due to the volatilization of different 2,4-D formulations.

  • Treatment Application: Apply different 2,4-D formulations (e.g., amine, ester, choline) at specified rates to a designated treated area (e.g., bare ground, crop stubble, or a target crop).

  • Bioassay Plant Placement: Place potted, sensitive indicator plants (e.g., cotton, tomato, soybean) at various distances downwind from the treated area at different time intervals after application.

  • Exposure and Evaluation: Leave the indicator plants in the field for a defined period (e.g., 24-48 hours) to allow for exposure to potential herbicide vapors.

  • Data Collection: Move the plants to a greenhouse or controlled environment for observation. Assess injury symptoms (e.g., leaf cupping, epinasty) visually at set intervals (e.g., 7, 14, and 21 days after exposure).

  • Analysis: Compare the level of injury and the distance at which injury is observed for each formulation to determine their relative volatility.[8][11]

Weed Efficacy Trials

These experiments are designed to compare the effectiveness of different 2,4-D formulations in controlling specific weed species.

  • Plot Establishment: Establish experimental plots in a field with a natural and uniform infestation of the target weed species.

  • Herbicide Application: Apply the different 2,4-D formulations at various rates using a calibrated sprayer to ensure uniform coverage. Include an untreated control plot for comparison.

  • Efficacy Evaluation: Visually assess weed control in each plot at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete control).

  • Biomass Measurement: At the end of the trial, harvest the above-ground biomass of the target weed from a specified area within each plot. Dry the biomass to a constant weight and record the data.

  • Statistical Analysis: Analyze the visual ratings and biomass data to determine if there are significant differences in the efficacy of the different 2,4-D formulations.

Mandatory Visualization

G cluster_0 Decision Factors for 2,4-D Formulation Selection cluster_1 2,4-D Formulation Options TargetWeed Target Weed Species (e.g., waxy cuticle) Ester Ester TargetWeed->Ester More Effective on Hard-to-Control Weeds Environment Environmental Conditions (Temperature, Wind) Amine Amine Salt Environment->Amine High Temps: Choose Low Volatility Environment->Ester Cooler Temps: More Effective Choline Choline Salt Environment->Choline High Temps: Choose Low Volatility Proximity Proximity to Sensitive Crops Proximity->Amine Safe Choice Proximity->Ester High Risk Proximity->Choline Safest Choice Cost Application Cost vs. Risk of Damage Cost->Amine Lower Initial Cost, Potential for Re-application Cost->Ester Lower Application Rate, Higher Risk Cost Cost->Choline Higher Initial Cost, Lower Risk Cost

Caption: Decision pathway for selecting an appropriate 2,4-D formulation.

G cluster_workflow Conceptual Experimental Workflow: Volatility Bioassay A Herbicide Application (Amine, Ester, Choline) B Placement of Indicator Plants A->B Downwind Placement C Field Exposure (24-48 hours) B->C D Greenhouse Observation C->D E Data Collection & Analysis D->E

Caption: Workflow for a potted plant bioassay to assess herbicide volatility.

References

Validation of analytical methods for 2,4-D choline salt residue analysis in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the determination of 2,4-D choline salt residues in complex matrices. The focus is on providing researchers, scientists, and drug development professionals with objective performance data and detailed experimental protocols to aid in method selection and implementation. The methods discussed primarily leverage liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity without the need for derivatization, which is often required for gas chromatography (GC) analysis.[1][2]

Overview of Analytical Approaches

The analysis of 2,4-D residues, which exist as the dissociated acid form in most extraction conditions, presents challenges due to the polar nature and high water solubility of the analyte.[1] Effective methods must efficiently extract the analyte from complex sample matrices and minimize matrix effects that can suppress or enhance the instrument signal.

A common and effective sample preparation strategy is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1] This approach often incorporates an initial alkaline hydrolysis step.[1][3] This hydrolysis is crucial as it converts 2,4-D esters and conjugates into the single salt form, ensuring the accurate measurement of the total 2,4-D residue.[1][4] Following hydrolysis, the sample is typically acidified to neutralize the 2,4-D acid, facilitating its extraction into an organic solvent like acetonitrile.[1][5]

For instrumental analysis, LC-MS/MS is the predominant technique, typically utilizing electrospray ionization (ESI) in negative mode for sensitive and selective detection of the deprotonated 2,4-D molecule.[1][6]

Comparative Performance Data

The following table summarizes the performance of different validated methods for 2,4-D residue analysis across various complex matrices. Key validation parameters such as Limit of Quantification (LOQ), Limit of Detection (LOD), recovery (a measure of accuracy), and relative standard deviation (RSD, a measure of precision) are presented for comparison.

MatrixMethod HighlightsLOQLODRecovery (%)RSD (%)InstrumentReference
Soybean, CornAlkaline Hydrolysis, QuEChERS Extraction10 ng/g (ppb)Not Reported86 - 107< 10LC-MS/MS[1]
Food MatricesModified QuEChERS with 1% Formic Acid in Acetonitrile< 10 ng/g (ppb)Not Reported~958LC-MS/MS[5]
Drinking, Ground, Surface WaterDirect Analysis0.10 µg/L (ppb)0.03 µg/L (ppb)74 - 146Not SpecifiedLC-MS/MS & GC/MS[7]
Tea (Green Leaves, Processed Tea, Liquor)Acidified Methanol Extraction, SPE Cleanup0.05 mg/kg (ppm)Not Reported88.05 - 113.283.46 - 6.43LC-MS/MS[8]
TomatoesAlkaline Hydrolysis, Modified Miniluke Extraction0.025 mg/kg (ppm) (Linearity Range Start)Not Reported92.4 - 98.5Not SpecifiedLC-MS/MS[6]
Cotton SeedMethanol/NaOH Extraction, SPE Cleanup0.01 mg/kg (ppm)Not ReportedNot SpecifiedNot SpecifiedLC-MS/MS[4]

Experimental Protocols

Below are detailed methodologies for two distinct applications: residue analysis in crops (soybean/corn) and in water.

Method 1: 2,4-D Residue Analysis in Soybean and Corn using QuEChERS and LC-MS/MS

This method, adapted from a validated procedure, is suitable for high-throughput analysis in complex crop matrices.[1]

1. Sample Preparation and Hydrolysis:

  • Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
  • Add 15 mL of water and 300 µL of 5 N sodium hydroxide solution.
  • Shake vigorously for 30 minutes to perform alkaline hydrolysis, converting all 2,4-D forms to the salt.[1]

2. Extraction:

  • Add 300 µL of 5 N sulfuric acid solution to neutralize the sample, followed by 10 mL of acetonitrile.
  • Shake for 2 minutes.
  • Add a salt mixture of 6 g magnesium sulfate and 1.5 g sodium chloride.
  • Shake for another 2 minutes to induce phase separation.

3. Centrifugation and Dilution:

  • Centrifuge the tube.
  • Take an aliquot from the upper acetonitrile layer.
  • Dilute the extract 1:1 with water.

4. Instrumental Analysis:

  • Filter the diluted extract through a 0.22 µm filter.
  • Analyze by LC-MS/MS in negative ion-spray ionization mode.[1]
  • LC Column: Acclaim™ Trinity™ Q1 mixed-mode column.
  • Mobile Phase: Isocratic elution.
  • Detection: Tandem mass spectrometry, monitoring for specific precursor-product ion transitions for 2,4-D.

Method 2: 2,4-D Residue Analysis in Water using LC-MS/MS

This method is designed for the sensitive determination of 2,4-D and its metabolites in various water types.[7]

1. Sample Preparation:

  • For this method, no extensive extraction is required. Water samples can often be analyzed directly or with minimal cleanup.
  • If necessary, filter the water sample to remove particulate matter.

2. Instrumental Analysis:

  • Directly inject the water sample into the LC-MS/MS system.
  • LC Column: A suitable reverse-phase C18 column.
  • Mobile Phase: A gradient elution using methanol and water, both containing 5 mM ammonium formate, is a viable option.[9]
  • Ionization: Electrospray ionization (ESI) in negative mode.
  • Detection: Monitor two ion transitions for 2,4-D for quantification and confirmation purposes.[7] The LOQ for this method is reported at 0.10 µg/L.[7]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for 2,4-D analysis and the logical relationship between its different chemical forms addressed by the analytical methods.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Homogenized Sample (e.g., Corn, Soybean, Soil) Hydrolysis 2. Alkaline Hydrolysis (NaOH) Sample->Hydrolysis Converts esters/ conjugates to salt Acidification 3. Acidification & Acetonitrile Addition Hydrolysis->Acidification Neutralizes to 2,4-D acid SaltingOut 4. Add MgSO4/NaCl (QuEChERS) Acidification->SaltingOut Induces phase separation Centrifuge 5. Centrifugation SaltingOut->Centrifuge Extract 6. Collect Acetonitrile Supernatant Centrifuge->Extract Dilute 7. Dilute Extract Extract->Dilute Filter 8. Filter (0.22 µm) Dilute->Filter LCMS 9. LC-MS/MS Analysis (Negative ESI Mode) Filter->LCMS Quant 10. Quantification LCMS->Quant

Caption: General workflow for 2,4-D residue analysis in complex matrices using QuEChERS.

G cluster_forms Forms of 2,4-D in Sample TotalResidue Total 2,4-D Residue CholineSalt This compound OtherSalts Other Salts / Esters Conjugates Conjugates Hydrolysis Alkaline Hydrolysis CholineSalt->Hydrolysis OtherSalts->Hydrolysis Conjugates->Hydrolysis Analyte 2,4-D Anion (Measured by LC-MS/MS) Hydrolysis->Analyte Converts all forms to a single analyte

References

A Comparative Analysis of Long-Term Field Applications of 2,4-D Choline Salt and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the long-term field effects of repeated applications of 2,4-D choline salt versus alternative herbicides, specifically dicamba and glufosinate. The information is intended for researchers, scientists, and drug development professionals to objectively assess the performance and environmental impact of these weed management technologies.

Executive Summary

The introduction of 2,4-D-tolerant crops, such as those with the Enlist™ trait, has brought this compound to the forefront of weed control strategies, particularly for managing herbicide-resistant weeds.[1][2][3] This formulation is noted for its reduced volatility compared to traditional 2,4-D esters and amines.[3][4] However, understanding the long-term ecological impacts of its repeated use is crucial. This guide synthesizes available data on this compound and compares it with two primary alternatives in similar cropping systems: dicamba and glufosinate.

This compound: A synthetic auxin herbicide that mimics the plant hormone auxin, leading to uncontrolled growth and death in susceptible broadleaf weeds.[5] The choline salt formulation is designed to minimize off-target movement through reduced volatility.[3]

Dicamba: Another synthetic auxin herbicide with a similar mode of action to 2,4-D. It is effective on a broad spectrum of broadleaf weeds and is used with dicamba-tolerant crops.[6][7]

Glufosinate: A broad-spectrum, non-selective herbicide that works by inhibiting the enzyme glutamine synthetase. It is used with glufosinate-tolerant crops.

Data Comparison Tables

The following tables summarize quantitative data from various studies on the effects of 2,4-D, dicamba, and glyphosate (as a proxy for some aspects of glufosinate systems where data is limited) on weed efficacy, soil microbial communities, and non-target organisms. It is important to note that direct, long-term, multi-year field studies on repeated this compound applications are limited in the public literature. Much of the available data is from shorter-term studies or focuses on other formulations of 2,4-D.

Table 1: Efficacy and Weed Resistance

Parameter This compound Dicamba Glufosinate
Primary Target Broadleaf weedsBroadleaf weedsBroad-spectrum (grasses and broadleaves)
Efficacy on Key Resistant Weeds (e.g., Palmer amaranth) Good to excellent control, often in combination with glyphosate.[1][3]Effective, but resistance has been reported.Effective, often used in rotation or tank-mixes to manage resistance.
Time to Symptoms Days to weeks, dependent on growing conditions.Similar to 2,4-D, with symptoms appearing over days to weeks.Faster acting than synthetic auxins, with symptoms appearing within days.
Potential for Resistance Development Moderate; rotation and multiple modes of action are recommended.[1]High; significant concerns and reported cases of resistance.Lower than glyphosate and synthetic auxins, but resistance is possible.

Table 2: Soil Health and Microbial Community Effects

Parameter 2,4-D Dicamba Glyphosate/Glufosinate
Soil Persistence (Half-life) Generally short (days to weeks), but can be longer in cool, dry conditions.[8]Moderate persistence, with a half-life that can extend to several months.[6]Glyphosate can persist for weeks to months; Glufosinate has a shorter half-life.
Impact on Bacterial Communities Short-term changes in community structure observed; some bacteria can degrade 2,4-D.[9][10][11]Can alter bacterial community composition.Glyphosate can affect microbial composition, with some studies showing shifts in bacterial populations.[12][13][14]
Impact on Fungal Communities Some studies show an initial increase in fungal populations.[8][15]Can impact fungal communities.Glyphosate has been shown to have negative effects on some soil fungi, including mycorrhizal fungi.[13][16]
Effect on Soil Enzyme Activities Can cause transient effects on soil enzyme activities.[15]Can influence soil enzyme activities.Glyphosate can alter soil enzyme activities, though effects can be inconsistent.[15]

Table 3: Effects on Non-Target Organisms

Parameter 2,4-D Dicamba Glufosinate
Off-Target Plant Injury (Drift/Volatility) Choline salt has low volatility, but particle drift can still cause injury to sensitive crops.[3][17]High potential for off-target injury through volatilization and drift, affecting sensitive crops and non-target plants.[6][7][18][19]Low volatility; primary risk is from spray drift.
Toxicity to Aquatic Organisms Ester formulations are more toxic to fish and aquatic invertebrates than salt formulations.[8]Can be toxic to some aquatic organisms.Moderate toxicity to aquatic organisms.
Toxicity to Pollinators Generally considered to have low direct toxicity to bees.[8]Sub-lethal doses from drift can reduce flowering in non-target plants, indirectly affecting pollinators by reducing floral resources.[18][19][20]Low direct toxicity to bees.
Toxicity to Soil Invertebrates (e.g., Earthworms) Data on long-term impacts from repeated applications is limited.Can have negative effects on some soil invertebrates.Glyphosate has been shown to have some negative effects on earthworms.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing study results. Below are generalized protocols for key experiments cited in this guide.

Protocol 1: Long-Term Field Study on Herbicide Effects

  • Objective: To assess the long-term impacts of repeated herbicide applications on weed populations, soil health, and non-target organisms.

  • Experimental Design: A randomized complete block design with multiple replications. Plots are established in a field with a known history of weed pressure. Treatments include the herbicide of interest (e.g., this compound) applied at the recommended rate and frequency, a control (no herbicide), and alternative herbicide treatments.

  • Application: Herbicides are applied using a calibrated sprayer at specific crop growth stages over multiple growing seasons. Application parameters (nozzle type, pressure, volume) are recorded.

  • Data Collection:

    • Weed Efficacy: Weed density and biomass are assessed at regular intervals. Species composition is monitored to detect shifts or the emergence of resistant biotypes.

    • Soil Sampling: Soil cores are collected periodically from different depths. Samples are analyzed for herbicide residues, pH, organic matter, nutrient levels, and microbial community composition (e.g., through DNA sequencing).[21]

    • Non-Target Organism Monitoring: Pitfall traps and other methods are used to sample ground-dwelling insects and other invertebrates. Earthworm populations can be assessed by hand-sorting soil samples.

  • Analysis: Statistical analysis (e.g., ANOVA) is used to compare treatments over time.[22]

Protocol 2: Soil Microbial Community Analysis

  • Objective: To determine the effect of herbicide application on the structure and function of the soil microbial community.

  • Methodology:

    • DNA Extraction: DNA is extracted from soil samples collected from treated and control plots.

    • Sequencing: The 16S rRNA gene (for bacteria) and the ITS region (for fungi) are amplified by PCR and sequenced using next-generation sequencing platforms.

    • Bioinformatics Analysis: The sequence data is processed to identify the different microbial taxa present and their relative abundances.

    • Functional Analysis: Soil enzyme assays are conducted to assess microbial activity related to nutrient cycling (e.g., phosphatase, glucosidase).[15]

Visualizations

Diagram 1: Auxin Signaling Pathway and 2,4-D Mechanism of Action

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin Auxin (IAA) or 2,4-D TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation SCF_Complex->Aux_IAA targets for ubiquitination Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates transcription Uncontrolled_Growth Uncontrolled Growth & Cell Division Auxin_Response_Genes->Uncontrolled_Growth Ubiquitin Ubiquitin Ubiquitin->Aux_IAA Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Mechanism of action for 2,4-D as a synthetic auxin.

Diagram 2: Experimental Workflow for a Long-Term Herbicide Field Study

Experimental_Workflow Start Study Initiation Site_Selection Site Selection & Plot Establishment Start->Site_Selection Baseline_Sampling Baseline Sampling (Soil, Weeds, Insects) Site_Selection->Baseline_Sampling Herbicide_Application Herbicide Application (Growing Season 1) Baseline_Sampling->Herbicide_Application Data_Collection_1 In-Season Data Collection (Efficacy, Non-Target Effects) Herbicide_Application->Data_Collection_1 Post_Harvest_Sampling_1 Post-Harvest Sampling (Soil Residues, Microbial) Data_Collection_1->Post_Harvest_Sampling_1 Repeat_Cycle Repeat for Subsequent Growing Seasons (Years 2-N) Post_Harvest_Sampling_1->Repeat_Cycle Repeat_Cycle->Herbicide_Application Final_Data_Analysis Final Data Analysis & Interpretation Repeat_Cycle->Final_Data_Analysis Reporting Reporting & Publication Final_Data_Analysis->Reporting

Caption: Typical workflow for a multi-year herbicide field study.

References

Safety Operating Guide

Proper Disposal of 2,4-D Choline Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of 2,4-D choline salt, a common herbicide, tailored for researchers, scientists, and drug development professionals.

Proper disposal of this compound and its associated waste is not only a regulatory requirement but also a critical aspect of responsible laboratory practice. Improper disposal can lead to environmental contamination and potential health hazards.[1][2] This document outlines the necessary safety precautions, disposal protocols, and regulatory considerations to manage this chemical waste stream effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3] In case of potential aerosol generation, respiratory protection may be necessary.[4]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of vapors or mists.[4]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[4] In case of contact, rinse the affected area thoroughly with water.

  • Incompatibilities: this compound should not be mixed with strong oxidizing agents, bases, or acids.[1][4]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on the nature of the waste. Follow the appropriate procedure outlined below.

1. Unused or Surplus this compound

Unused or surplus this compound must be treated as hazardous waste.

  • Step 1: Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Step 2: Containment: Keep the chemical in its original or a compatible, tightly sealed container.[4][5] Plastic containers are generally preferred for storing chemical waste.[5]

  • Step 3: Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] The SAA should be at or near the point of generation.[5]

  • Step 4: Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[5] Do not attempt to dispose of this chemical through regular trash or down the sanitary sewer.[6][7]

2. Spill Residues and Contaminated Materials

In the event of a spill, the cleanup materials are also considered hazardous waste.

  • Step 1: Containment: For liquid spills, create a dike around the spill using absorbent materials like clay, sand, or commercial sorbents to prevent it from spreading.[1]

  • Step 2: Absorption: Absorb the spilled material with an appropriate absorbent.[4]

  • Step 3: Collection: Carefully collect the contaminated absorbent material, along with any contaminated soil or other debris, and place it into a suitable, leak-proof container.[4]

  • Step 4: Labeling and Disposal: Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "this compound spill debris"). Follow the same storage and pickup procedures as for unused products.

3. Empty Container Disposal

Empty containers that held this compound must be properly decontaminated before disposal.

  • Step 1: Triple Rinsing: Thoroughly rinse the empty container three times with a suitable solvent (e.g., water).[7]

  • Step 2: Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[7] Subsequent rinses may also need to be collected depending on local regulations.

  • Step 3: Defacing Labels: Completely remove or deface the original product labels on the container.[7]

  • Step 4: Final Disposal: Once thoroughly rinsed and dried, the container can typically be disposed of as regular solid waste (e.g., in designated glass or plastic recycling).[7][8] Do not reuse non-refillable containers for any other purpose.[1]

Data Presentation: Hazardous Waste Classification

2,4-D and its salts are regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA). The following table summarizes key regulatory information.

ParameterValueReference
EPA Hazardous Waste Code D016[5][9]
Regulatory Threshold 10.0 mg/L (TCLP)[5][9]
Primary Hazard Toxicity[1][2]

Experimental Protocols

The standard procedure for determining if a waste is hazardous due to toxicity is the Toxicity Characteristic Leaching Procedure (TCLP), EPA Method 1311. This analytical test simulates the leaching a waste would undergo if disposed of in a landfill. The resulting leachate is then analyzed for the presence and concentration of specific contaminants. For 2,4-D, if the concentration in the leachate exceeds 10.0 mg/L, the waste is classified as hazardous with the code D016.[5][9]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_waste_type Identify Waste Type cluster_actions Disposal Actions start This compound Waste Generated wt_unused Unused/Surplus Product start->wt_unused wt_spill Spill Residue / Contaminated Debris start->wt_spill wt_container Empty Container start->wt_container action_hw Treat as Hazardous Waste: 1. Label Container 2. Store in SAA 3. Arrange EHS Pickup wt_unused->action_hw wt_spill->action_hw action_rinse Triple Rinse Container wt_container->action_rinse action_collect_rinsate Collect First Rinsate as Hazardous Waste action_rinse->action_collect_rinsate action_dispose_container Deface Label & Dispose as Non-Hazardous Solid Waste action_collect_rinsate->action_dispose_container

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-D Choline Salt

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 2,4-D choline salt in a laboratory setting, ensuring the protection of researchers and the integrity of experimental work.

For laboratory professionals engaged in research and development, adherence to strict safety protocols is paramount. This guide provides detailed procedures for the safe handling of this compound, a post-emergence herbicide used for selective control of broadleaf weeds.[1] The following information outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal protocols, and a clear workflow to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

The use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required and recommended equipment when handling this compound.

PPE CategoryMinimum RequirementsRecommended for High-Concentration or Large-Volume Work
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.[2]A full-face shield worn over chemical splash goggles.[2]
Skin Protection Long-sleeved shirt and long pants made of a thick material.[3] Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3][4] Closed-toe shoes and socks.[5]Chemical-resistant coveralls or a lab coat.[2][6] A chemical-resistant apron, particularly when mixing, loading, or cleaning up spills.[5] Chemical-resistant boots or shoe covers.[6]
Respiratory Protection Not normally required for small-scale laboratory use with adequate ventilation.A NIOSH-approved air-purifying respirator with cartridges/canisters approved for pesticides if working in a poorly ventilated area or if vapors or mists are generated.[3]

An emergency eyewash station and safety shower should be readily accessible in the work area.

Experimental Protocol: Safe Handling of this compound in a Laboratory Setting

This protocol outlines the procedural steps for safely managing this compound from receipt to use in an experimental setting.

1. Pre-Handling Preparations:

  • Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.

  • Ensure the work area is well-ventilated. A chemical fume hood is recommended for handling the concentrated form or when generating aerosols.

  • Verify that all necessary PPE is available, in good condition, and properly sized.

  • Confirm the location and functionality of the nearest emergency eyewash station and safety shower.

2. Handling the Chemical:

  • Don all required PPE as specified in the table above.

  • When handling the concentrated product, wear a chemical-resistant apron.[5]

  • Avoid creating dust or aerosols. If the formulation is a solid, handle it carefully to minimize airborne particles.

  • Measure and weigh the required amount of this compound in a designated area, preferably within a ventilated enclosure.

  • If preparing a solution, add the this compound to the diluent slowly to avoid splashing.

  • Keep containers tightly closed when not in use.

3. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly with soap and water after handling, and before eating, drinking, or using the toilet.[5]

  • Remove PPE immediately after handling the product.[5]

  • Wash the outside of gloves before removing them.[5]

  • Contaminated clothing should be removed immediately and washed separately from other laundry before reuse.[5] If clothing is heavily contaminated, it should be disposed of as hazardous waste.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

1. Waste Collection:

  • All excess this compound, contaminated materials (e.g., absorbent pads from a spill), and rinse water from cleaning equipment should be collected in a designated, properly labeled hazardous waste container.

  • Do not pour waste down the drain or into any waterways.

2. Container Decontamination:

  • For nonrefillable containers, triple rinse (or the equivalent) the empty container promptly after emptying.

  • Add the rinsate to the spray mixture or collect it as hazardous waste.

  • Puncture and flatten the container to prevent reuse and dispose of it in a sanitary landfill or by other procedures approved by state and local authorities.

3. Final Disposal:

  • The most environmentally acceptable means for the disposal of 2,4-D is by incineration.[7]

  • Alternatively, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal in accordance with all federal, state, and local regulations. For small quantities, burial in non-crop areas away from water supplies may be an acceptable method, but this should be confirmed with local authorities.[7]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal A Review SDS B Verify Ventilation A->B C Inspect & Don PPE B->C D Locate Safety Equipment C->D E Measure/Weigh Chemical (in ventilated area) D->E F Prepare Solution (if applicable) E->F G Conduct Experiment F->G H Clean Work Area G->H L Collect Hazardous Waste G->L I Decontaminate Equipment H->I J Remove & Clean/Dispose PPE I->J K Wash Hands Thoroughly J->K N Arrange for Professional Disposal (e.g., Incineration) M Triple Rinse Empty Containers L->M M->N

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.